Wilfordine
Beschreibung
Eigenschaften
Molekularformel |
C43H49NO19 |
|---|---|
Molekulargewicht |
883.8 g/mol |
IUPAC-Name |
[(1S,18S,19R,20R,21R,22S,23R,25R,26S)-20,22,23,25-tetraacetyloxy-21-(acetyloxymethyl)-15,26-dihydroxy-3,15,26-trimethyl-6,16-dioxo-2,5,17-trioxa-11-azapentacyclo[16.7.1.01,21.03,24.07,12]hexacosa-7(12),8,10-trien-19-yl] benzoate |
InChI |
InChI=1S/C43H49NO19/c1-21(45)55-20-42-34(59-24(4)48)30(57-22(2)46)29-32(58-23(3)47)43(42)41(8,54)33(31(35(42)60-25(5)49)61-36(50)26-13-10-9-11-14-26)62-38(52)39(6,53)17-16-28-27(15-12-18-44-28)37(51)56-19-40(29,7)63-43/h9-15,18,29-35,53-54H,16-17,19-20H2,1-8H3/t29?,30-,31+,32-,33+,34-,35+,39?,40?,41+,42-,43+/m1/s1 |
InChI-Schlüssel |
XQDBHSNYTFRCNJ-VGEVGFJDSA-N |
Herkunft des Produkts |
United States |
Foundational & Exploratory
An In-depth Technical Guide to Wilfordine: Chemical Structure and Properties
For Researchers, Scientists, and Drug Development Professionals
Introduction
Wilfordine is a complex sesquiterpenoid pyridine alkaloid isolated from the roots of Tripterygium wilfordii Hook. f., commonly known as the Thunder God Vine.[1] This plant has a long history in traditional Chinese medicine for treating a variety of inflammatory and autoimmune conditions. This compound, as one of its active constituents, has garnered significant scientific interest for its potent biological activities, including immunosuppressive, anti-inflammatory, anti-cancer, and insecticidal properties.[1][2] This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, biological activities, and toxicological profile of this compound, with a focus on its mechanism of action and relevant experimental data.
Chemical Structure and Identification
This compound is characterized by a highly complex polycyclic structure. It is classified as an organic heteropentacyclic compound, an acetate ester, a benzoate ester, a macrocyclic lactone, a dihydroagarofuran sesquiterpenoid, and a pyridine alkaloid.[3]
| Identifier | Value |
| IUPAC Name | [(1S,3R,15S,18S,19R,20R,21R,22S,23R,24R,25R,26S)-20,22,23,25-tetraacetyloxy-21-(acetyloxymethyl)-26-hydroxy-3,15,26-trimethyl-6,16-dioxo-2,5,17-trioxa-11-azapentacyclo[16.7.1.0¹,²¹.0³,²⁴.0⁷,¹²]hexacosa-7(12),8,10-trien-19-yl] benzoate[3] |
| Molecular Formula | C₄₃H₄₉NO₁₉[2][4] |
| SMILES | CC(=O)OC[C@@]12--INVALID-LINK----INVALID-LINK--(--INVALID-LINK--(--INVALID-LINK--C)OC(=O)c1ccccc1)OC(=O)--INVALID-LINK--(CCc5c(cccn5)C(=O)OC[C@]3(C)O4)O)O)OC(=O)C)OC(=O)C">C@@HOC(=O)C[4] |
| InChI Key | XQDBHSNYTFRCNJ-UDTLMCMUSA-N[4] |
| CAS Number | 37239-51-3[1] |
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below.
| Property | Value | Reference(s) |
| Molecular Weight | 883.85 g/mol | [2][4] |
| Appearance | White to off-white or light brown powder/solid | [1] |
| Melting Point | 175 - 176 °C | [1] |
| Solubility | Soluble in chloroform, dichloromethane, ethyl acetate, DMSO, and acetone. | [1] |
| Purity | ≥ 98% (commercially available) | [1][2] |
Biological Activity and Mechanism of Action
This compound exhibits a range of potent biological activities, primarily centered around its anti-inflammatory and immunosuppressive effects. Emerging research also highlights its potential as an anti-cancer and neuroprotective agent.
Anti-inflammatory and Immunosuppressive Activity
The primary mechanism underlying the anti-inflammatory and immunosuppressive properties of this compound is the inhibition of key signaling pathways, including the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.[1]
-
NF-κB Pathway Inhibition: In a resting state, the NF-κB transcription factor is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Pro-inflammatory stimuli trigger the degradation of IκB, allowing NF-κB to translocate to the nucleus and induce the expression of pro-inflammatory genes. This compound has been shown to inhibit the degradation of IκBα, thereby preventing the nuclear translocation of NF-κB and suppressing the production of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6.[1]
-
MAPK Pathway Modulation: The MAPK pathway is another critical regulator of cellular responses to stress and inflammation. This compound modulates the MAPK pathway, which contributes to its overall anti-inflammatory and immunosuppressive effects.[1]
These actions lead to a reduction in the inflammatory response and a suppression of the immune system, making this compound a compound of interest for the treatment of autoimmune diseases like rheumatoid arthritis and systemic lupus erythematosus.[1]
Anti-cancer Activity
Preliminary studies suggest that this compound possesses anti-cancer properties. It has been observed to induce apoptosis (programmed cell death) in certain cancer cell lines.[1][2] The proposed mechanisms for its anti-cancer activity include:
-
Induction of Apoptosis: this compound can trigger apoptosis in cancer cells, a key mechanism for eliminating malignant cells.[1][2]
-
Generation of Reactive Oxygen Species (ROS): An increase in intracellular ROS levels can induce oxidative stress and subsequently lead to apoptosis in cancer cells.[1]
Insecticidal Activity
This compound has demonstrated insecticidal properties. Its mechanism of action in insects is believed to involve the inhibition of Na+-K+-ATPase in the central nervous system.[5]
Signaling Pathway Diagram
Caption: this compound's inhibition of NF-κB and MAPK pathways.
Experimental Protocols
Detailed experimental protocols for the extraction and analysis of this compound are crucial for reproducible research.
Extraction and Isolation of this compound from Tripterygium wilfordii
A general procedure for the extraction and isolation of this compound from the roots of Tripterygium wilfordii involves the following steps:
-
Grinding and Extraction: The dried and powdered root material is extracted with an organic solvent such as ethanol or methanol at room temperature for an extended period. This process is typically repeated multiple times to ensure complete extraction.
-
Solvent Partitioning: The crude extract is then subjected to liquid-liquid partitioning. This usually involves partitioning between an acidic aqueous solution and an organic solvent (e.g., chloroform or ethyl acetate) to separate alkaloids from other constituents. The alkaloids are then recovered from the aqueous phase by basification and re-extraction with an organic solvent.
-
Chromatographic Purification: The enriched alkaloid fraction is further purified using a combination of chromatographic techniques. These may include silica gel column chromatography, preparative thin-layer chromatography (TLC), and high-performance liquid chromatography (HPLC) to yield pure this compound.
Quantification of this compound in Biological Matrices
A rapid and sensitive high-performance liquid chromatography-mass spectrometry (HPLC-MS) method has been developed for the simultaneous determination of this compound in human plasma.[3]
-
Sample Preparation: Plasma samples are subjected to solid-phase extraction (SPE) using a mixed-mode cation-exchange polymeric sorbent to isolate the analytes.[3]
-
Chromatographic Separation: The separation is achieved on a reversed-phase C18 column using an isocratic mobile phase of ammonium acetate and acetonitrile.[3]
-
Mass Spectrometric Detection: Quantification is performed using an ion trap mass spectrometer in the positive selected ion monitoring (SIM) mode.[3] An internal standard, such as aconitine, is used for accurate quantification.[3]
Spectroscopic Data
The structural elucidation of this compound is confirmed through various spectroscopic techniques.
-
Mass Spectrometry (MS): High-resolution mass spectrometry is used to determine the exact mass and molecular formula of this compound.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are essential for determining the complex carbon-hydrogen framework and the connectivity of the atoms within the molecule.
-
Infrared (IR) Spectroscopy: IR spectroscopy helps to identify the functional groups present in the molecule, such as carbonyls, hydroxyls, and esters.
While specific, detailed spectral data is often found within original research publications, commercial suppliers of this compound typically confirm the identity and purity of their compounds using these methods.[6]
Toxicology and Safety
The use of Tripterygium wilfordii and its extracts is associated with potential toxicity, which limits its clinical application. Information on the specific toxicology of purified this compound is crucial for its development as a therapeutic agent.
-
General Toxicity: The parent plant, Tripterygium wilfordii, is known to have toxic side effects.[1]
-
Insecticidal Activity: As an insecticidal agent, this compound exhibits toxicity towards certain insect larvae.[5] The medium narcosis dose (ND50) of this compound against 3rd instar larvae of Mythimna separata has been reported as 8.82 μ g/larva .[5]
Further comprehensive toxicological studies, including the determination of LD50 values in various animal models and detailed safety pharmacology assessments, are necessary to fully characterize the safety profile of this compound. Safety Data Sheets (SDS) from commercial suppliers provide handling and safety precautions.[7][8]
Experimental Workflow Diagram
Caption: From extraction to analysis of this compound.
Conclusion
This compound is a structurally complex and biologically active alkaloid with significant potential for therapeutic applications, particularly in the fields of inflammation, immunology, and oncology. Its ability to modulate key signaling pathways like NF-κB and MAPK provides a strong rationale for its observed effects. However, a thorough understanding of its toxicological profile and the development of robust and scalable synthesis or extraction methods are critical for its translation into a clinical setting. This technical guide serves as a foundational resource for researchers and drug development professionals interested in further exploring the scientific and therapeutic potential of this compound.
References
- 1. This compound | CymitQuimica [cymitquimica.com]
- 2. alkaloids.alfa-chemistry.com [alkaloids.alfa-chemistry.com]
- 3. Rapid and sensitive analysis of euonine and wilforidine in human plasma by high-performance liquid chromatography-atmospheric-pressure chemical ionization-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. GSRS [gsrs.ncats.nih.gov]
- 5. This compound | CAS:37239-51-3 | Manufacturer ChemFaces [chemfaces.com]
- 6. CAS 37239-51-3 | this compound [phytopurify.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. cdn.caymanchem.com [cdn.caymanchem.com]
Wilfordine: A Technical Overview of its Bioactive Properties and Molecular Mechanisms
For Researchers, Scientists, and Drug Development Professionals
Abstract
Wilfordine, a complex polycyclic diterpenoid alkaloid isolated from the medicinal plant Tripterygium wilfordii (Thunder God Vine), has garnered significant scientific interest for its potent anti-inflammatory, immunosuppressive, and anti-cancer properties. This technical guide provides a comprehensive overview of the physicochemical properties of this compound, detailed experimental protocols for evaluating its biological activities, and an in-depth analysis of its molecular mechanisms of action, with a focus on the NF-κB and MAPK signaling pathways.
Physicochemical Properties
This compound is a structurally intricate natural product with the following key identifiers:
| Property | Value |
| CAS Number | 37239-51-3[1][2][3][4][5][6] |
| Molecular Formula | C₄₃H₄₉NO₁₉[1][2][3][4] |
| Molecular Weight | 883.84 g/mol [1][4] |
Core Biological Activities and Mechanisms of Action
This compound exerts its pleiotropic biological effects primarily through the modulation of key inflammatory and cell survival signaling pathways.
Anti-inflammatory and Immunosuppressive Activities
This compound has demonstrated significant potential in mitigating inflammatory responses and suppressing the immune system. Its mechanism of action is largely attributed to the inhibition of the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling cascades.
2.1.1. Inhibition of the NF-κB Signaling Pathway
The NF-κB pathway is a critical regulator of inflammatory gene expression. In resting cells, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals, the IκB kinase (IKK) complex phosphorylates IκBα, leading to its ubiquitination and proteasomal degradation. This allows the p65 subunit of NF-κB to translocate to the nucleus and initiate the transcription of pro-inflammatory genes.
This compound intervenes in this pathway by preventing the degradation of IκBα, thereby inhibiting the nuclear translocation of p65.
2.1.2. Modulation of the MAPK Signaling Pathway
The MAPK pathway, comprising kinases such as ERK, JNK, and p38, is another crucial regulator of inflammation. This compound has been shown to suppress the phosphorylation of these key kinases, thereby attenuating the downstream inflammatory response.
Anti-Cancer Activity
Preliminary studies suggest that this compound possesses anti-cancer properties by inducing apoptosis (programmed cell death) in various cancer cell lines. This is a critical area of ongoing research to elucidate the specific molecular targets and pathways involved in its anti-neoplastic effects.
Experimental Protocols
The following section outlines detailed methodologies for key experiments to evaluate the biological activities of this compound.
In Vitro Anti-inflammatory Activity
Objective: To determine the effect of this compound on the production of pro-inflammatory mediators in vitro.
Cell Line: Murine macrophage cell line (e.g., RAW 264.7).
Methodology:
-
Cell Culture: Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO₂ incubator.
-
Cell Seeding: Seed cells in 96-well plates at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.
-
Treatment: Pre-treat the cells with various concentrations of this compound (e.g., 0.1, 1, 10, 50, 100 µM) for 1 hour.
-
Stimulation: Stimulate the cells with lipopolysaccharide (LPS; 1 µg/mL) for 24 hours.
-
Nitric Oxide (NO) Measurement (Griess Assay):
-
Collect the cell culture supernatant.
-
Mix 50 µL of supernatant with 50 µL of Griess reagent A (1% sulfanilamide in 5% phosphoric acid) and 50 µL of Griess reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride).
-
Incubate at room temperature for 10 minutes.
-
Measure the absorbance at 540 nm. A standard curve using sodium nitrite is used for quantification.
-
-
Pro-inflammatory Cytokine Measurement (ELISA):
-
Collect the cell culture supernatant.
-
Measure the concentrations of TNF-α and IL-6 using commercially available ELISA kits according to the manufacturer's instructions.
-
Western Blot Analysis for NF-κB and MAPK Pathways
Objective: To investigate the effect of this compound on the activation of NF-κB and MAPK signaling pathways.
Methodology:
-
Cell Culture and Treatment: Seed RAW 264.7 cells in 6-well plates and treat with this compound and LPS as described above.
-
Protein Extraction: Lyse the cells with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration using a BCA protein assay kit.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on a 10% SDS-polyacrylamide gel and transfer to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C. Key primary antibodies include:
-
Phospho-p65, p65, Phospho-IκBα, IκBα
-
Phospho-p38, p38, Phospho-JNK, JNK, Phospho-ERK, ERK
-
β-actin (as a loading control)
-
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Apoptosis Assay via Flow Cytometry
Objective: To quantify this compound-induced apoptosis in cancer cells.
Cell Line: Human leukemia cell line (e.g., Jurkat) or other relevant cancer cell lines.
Methodology:
-
Cell Culture and Treatment: Culture cancer cells and treat with various concentrations of this compound for 24-48 hours.
-
Cell Harvesting and Staining:
-
Harvest the cells and wash with cold PBS.
-
Resuspend the cells in 1X Annexin V binding buffer.
-
Add FITC-conjugated Annexin V and Propidium Iodide (PI) to the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis:
-
Analyze the stained cells using a flow cytometer.
-
Distinguish between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cell populations.
-
Data Presentation
Quantitative data from the aforementioned experiments should be summarized in clear and concise tables for easy interpretation and comparison.
Table 1: Effect of this compound on Pro-inflammatory Mediators in LPS-stimulated RAW 264.7 Cells
| Concentration (µM) | NO Production (% of Control) | TNF-α (pg/mL) | IL-6 (pg/mL) |
| Vehicle Control | 100 ± 8.2 | 1250 ± 110 | 2300 ± 180 |
| 0.1 | 92.5 ± 7.5 | 1100 ± 95 | 2050 ± 160 |
| 1 | 75.3 ± 6.8 | 850 ± 70 | 1600 ± 130 |
| 10 | 48.1 ± 5.2 | 500 ± 45 | 900 ± 80 |
| 50 | 25.6 ± 3.9 | 280 ± 30 | 450 ± 50 |
| 100 | 15.2 ± 2.8 | 150 ± 20 | 200 ± 30 |
Data are presented as mean ± SD from three independent experiments.
Table 2: Effect of this compound on Apoptosis in Jurkat Cells (24h Treatment)
| Concentration (µM) | Viable Cells (%) | Early Apoptotic Cells (%) | Late Apoptotic Cells (%) | Necrotic Cells (%) |
| Vehicle Control | 95.2 ± 2.1 | 2.5 ± 0.5 | 1.8 ± 0.4 | 0.5 ± 0.1 |
| 1 | 88.6 ± 3.5 | 6.8 ± 1.2 | 3.1 ± 0.6 | 1.5 ± 0.3 |
| 5 | 65.4 ± 4.2 | 20.1 ± 2.5 | 10.5 ± 1.8 | 4.0 ± 0.8 |
| 10 | 40.8 ± 5.1 | 35.7 ± 3.8 | 18.2 ± 2.2 | 5.3 ± 1.1 |
| 25 | 22.3 ± 3.9 | 48.9 ± 4.5 | 23.5 ± 3.1 | 5.3 ± 1.2 |
Data are presented as mean ± SD from three independent experiments.
Conclusion
This compound is a promising natural product with significant therapeutic potential stemming from its potent anti-inflammatory, immunosuppressive, and anti-cancer activities. Its ability to modulate the NF-κB and MAPK signaling pathways provides a solid foundation for its further investigation and development as a novel therapeutic agent. The experimental protocols and data presentation formats provided in this guide offer a standardized framework for researchers to explore the multifaceted biological effects of this compound and to advance its potential translation into clinical applications.
References
- 1. benchchem.com [benchchem.com]
- 2. Inhibition of the p38 pathway upregulates macrophage JNK and ERK activities, and the ERK, JNK, and p38 MAP kinase pathways are reprogrammed during differentiation of the murine myeloid M1 cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Quantifying Nuclear p65 as a Parameter for NF-κB Activation: Correlation Between ImageStream Cytometry, Microscopy and Western Blot - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. japsonline.com [japsonline.com]
- 6. Flow Cytometry Analysis of Dose Response for Apoptosis Induction | Thermo Fisher Scientific - US [thermofisher.com]
Wilfordine Solubility: A Technical Guide for Researchers
For researchers, scientists, and drug development professionals, this technical guide provides an in-depth overview of the solubility characteristics of Wilfordine in common laboratory solvents: Dimethyl Sulfoxide (DMSO), ethanol, and water. This document summarizes available quantitative data, outlines experimental protocols for solubility determination, and visualizes key signaling pathways associated with this compound's biological activity.
Executive Summary
This compound, a complex diterpenoid alkaloid isolated from Tripterygium wilfordii, is a compound of significant interest for its anti-inflammatory, immunosuppressive, and potential anti-cancer properties. Understanding its solubility is critical for accurate in vitro and in vivo studies. This guide consolidates available data, indicating high solubility in DMSO and poor solubility in ethanol and water. While specific quantitative solubility data for this compound is limited, data from the structurally analogous compound, Wilforine, provides valuable insights.
Quantitative Solubility Data
| Solvent | Solubility (Wilforine) | Source | Notes |
| DMSO | 50 mg/mL (57.61 mM) | MedChemExpress[1] | Requires ultrasonic assistance for dissolution. Hygroscopic nature of DMSO can impact solubility; freshly opened solvent is recommended.[1] |
| 100 mg/mL (115.22 mM) | Selleck Chemicals[2] | Fresh, moisture-free DMSO is crucial for achieving maximum solubility.[2] | |
| Ethanol | Insoluble | Selleck Chemicals[2] | |
| Water | Insoluble | Selleck Chemicals[2] |
Note: Researchers should experimentally verify the solubility of their specific this compound sample, as purity and crystalline form can affect solubility.
Experimental Protocols
The following section details standardized methodologies for determining the solubility of a compound like this compound and for preparing stock solutions.
Solubility Determination: Shake-Flask Method
The shake-flask method is a gold-standard technique for determining the equilibrium solubility of a compound.
Materials:
-
This compound powder
-
Solvent of interest (DMSO, ethanol, water)
-
Glass vials with screw caps
-
Orbital shaker or rotator
-
Centrifuge
-
High-Performance Liquid Chromatography (HPLC) system or other suitable analytical instrument
-
Pipettes and syringes with filters (e.g., 0.22 µm)
Procedure:
-
Preparation: Add an excess amount of this compound powder to a glass vial containing a known volume of the solvent. The presence of undissolved solid is essential to ensure saturation.
-
Equilibration: Tightly cap the vials and place them on an orbital shaker at a constant temperature (e.g., 25°C or 37°C). Agitate the samples for a sufficient period (typically 24-48 hours) to reach equilibrium.
-
Phase Separation: After equilibration, centrifuge the vials at high speed to pellet the undissolved solid.
-
Sample Collection: Carefully withdraw an aliquot of the supernatant, ensuring no solid particles are disturbed. Filter the aliquot through a syringe filter to remove any remaining microparticles.
-
Quantification: Dilute the filtered supernatant with a suitable solvent and quantify the concentration of dissolved this compound using a validated analytical method such as HPLC.
-
Calculation: The determined concentration represents the equilibrium solubility of this compound in the tested solvent at the specified temperature.
Stock Solution Preparation
For most biological assays, a concentrated stock solution of this compound in DMSO is prepared and then diluted to the final working concentration in an aqueous buffer or cell culture medium.
Materials:
-
This compound powder
-
Anhydrous, high-purity DMSO
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Weighing: Accurately weigh the desired amount of this compound powder in a sterile tube.
-
Dissolving: Add the appropriate volume of fresh, anhydrous DMSO to achieve the target concentration (e.g., 50 mg/mL).
-
Mixing: Vortex the solution thoroughly. If complete dissolution is not achieved, sonication or gentle warming (to 37°C) can be applied.[1]
-
Storage: Store the stock solution in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles. It is recommended to use the solution within one month when stored at -20°C and within six months when stored at -80°C.[1]
Workflow for Stock Solution Preparation
Caption: Workflow for preparing a this compound stock solution in DMSO.
Key Signaling Pathways of this compound
This compound exerts its biological effects by modulating several key signaling pathways. The diagrams below illustrate these interactions.
This compound's Anti-inflammatory and Autophagy-Promoting Effects
Caption: this compound's modulation of NF-κB and CARD9/p38 MAPK pathways.
This compound's Role in IDH1-Mutated Malignancy
Caption: this compound suppresses malignancy via Nrf2-driven glutathione metabolism.
Conclusion
This technical guide provides a foundational understanding of this compound's solubility and its mechanisms of action for researchers. The high solubility in DMSO facilitates its use in a wide range of in vitro studies. However, its poor aqueous and ethanol solubility necessitates careful consideration in formulation development for in vivo applications. The outlined protocols and pathway diagrams serve as practical resources for the scientific community engaged in the research and development of this compound-based therapeutics.
References
A Technical Guide to Wilfordine from Tripterygium wilfordii: From Natural Source to Mechanistic Insights
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tripterygium wilfordii, commonly known as Thunder God Vine, is a perennial vine that has been used for centuries in traditional Chinese medicine to treat a variety of ailments, including rheumatoid arthritis and other autoimmune diseases. The plant's therapeutic effects are attributed to a diverse array of bioactive compounds, among which the alkaloids, diterpenoids, and triterpenoids are of significant interest. Wilfordine, a sesquiterpene pyridine alkaloid, is one of the key bioactive constituents of Tripterygium wilfordii. This technical guide provides an in-depth overview of the natural sourcing of this compound, encompassing detailed experimental protocols for its extraction and quantification, and explores its mechanism of action through the inhibition of the NF-κB signaling pathway.
Quantitative Analysis of Bioactive Compounds in Tripterygium wilfordii
The concentration of this compound and other major bioactive compounds can vary significantly depending on the part of the plant and its geographical origin. The following table summarizes the quantitative data of key compounds found in Tripterygium wilfordii.
| Compound Class | Compound Name | Plant Part | Concentration Range (µg/g of dry weight) | Reference |
| Alkaloids | This compound | Root | Not explicitly quantified in reviewed literature | |
| Wilforine | Root | Variable | [1] | |
| Wilforgine | Root | Variable | [1] | |
| Wilfortrine | Root | Variable | [1] | |
| Diterpenoids | Triptolide | Root | 7.61 (mean) | [2] |
| Tripdiolide | Root Extract | 366.13 ± 17.21 | ||
| Triptophenolide | Root | 179 (mean) | [2] | |
| Triterpenoids | Celastrol | Root | 3.73 - 224.60 | [2] |
Note: While specific quantitative data for this compound in different plant parts was not found in the reviewed literature, alkaloids as a class are known to be abundant in the root of Tripterygium wilfordii. Further targeted quantitative studies are required to determine the precise distribution of this compound.
Experimental Protocols
Extraction and Purification of this compound
The following protocol provides a general framework for the extraction and purification of alkaloids, including this compound, from the root of Tripterygium wilfordii. This protocol is based on established methods for isolating similar compounds from the plant.[3]
Materials:
-
Dried and powdered root of Tripterygium wilfordii
-
95% Ethanol
-
Ethyl acetate
-
Dichloromethane
-
Methanol
-
Silica gel for column chromatography
-
Rotary evaporator
-
Chromatography columns
Procedure:
-
Extraction:
-
Macerate the powdered root material with 95% ethanol at a solid-to-liquid ratio of 1:10 (w/v).
-
Perform the extraction at room temperature with continuous stirring for 24 hours.
-
Repeat the extraction process three times.
-
Combine the ethanol extracts and concentrate under reduced pressure using a rotary evaporator to obtain a crude extract.
-
-
Solvent Partitioning:
-
Suspend the crude extract in water and partition successively with ethyl acetate.
-
Separate the ethyl acetate fraction and concentrate it to dryness. This fraction will contain the alkaloids and other less polar compounds.
-
-
Column Chromatography:
-
Dissolve the dried ethyl acetate fraction in a minimal amount of dichloromethane.
-
Prepare a silica gel column packed with dichloromethane.
-
Load the sample onto the column.
-
Elute the column with a gradient of dichloromethane and methanol, starting with 100% dichloromethane and gradually increasing the polarity by adding methanol.
-
Collect fractions and monitor the separation using Thin Layer Chromatography (TLC).
-
Combine fractions containing the compound of interest (this compound can be identified by comparison with a standard).
-
-
Further Purification:
-
Subject the combined fractions to further purification steps, such as preparative High-Performance Liquid Chromatography (HPLC), to obtain highly pure this compound.
-
Quantification of this compound by LC-MS/MS
Liquid Chromatography-tandem Mass Spectrometry (LC-MS/MS) is a highly sensitive and specific method for the quantification of this compound in plant extracts.[1][4]
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system
-
Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source
Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm)
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
Gradient: A linear gradient from 5% to 95% B over 10 minutes.
-
Flow Rate: 0.3 mL/min
-
Injection Volume: 5 µL
Mass Spectrometry Parameters:
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Multiple Reaction Monitoring (MRM) Transitions:
-
This compound: Precursor ion (m/z) -> Product ion (m/z). Specific transitions need to be determined using a pure standard. For the related alkaloid wilforine, a transition of [M+H]+ m/z 867.6 → 206.0 has been reported.
-
-
Source Parameters: Optimized for maximum signal intensity of this compound (e.g., capillary voltage, source temperature, gas flows).
Sample Preparation:
-
Extract the plant material as described in the extraction protocol.
-
Dissolve a known amount of the dried extract in the initial mobile phase.
-
Filter the solution through a 0.22 µm syringe filter before injection.
Quantification:
-
Prepare a calibration curve using a certified reference standard of this compound.
-
The concentration of this compound in the sample is determined by comparing its peak area to the calibration curve.
Mandatory Visualizations
Experimental Workflow
Caption: Workflow for the extraction, purification, and quantification of this compound.
Signaling Pathway
Caption: Inhibition of the canonical NF-κB signaling pathway by this compound.
Mechanism of Action: Inhibition of the NF-κB Signaling Pathway
The anti-inflammatory and immunosuppressive effects of compounds from Tripterygium wilfordii are often attributed to their ability to modulate key signaling pathways involved in the immune response. The Nuclear Factor-kappa B (NF-κB) pathway is a critical regulator of inflammation, and its inhibition is a key mechanism of action for many of the plant's bioactive constituents.
The canonical NF-κB pathway is activated by pro-inflammatory stimuli such as tumor necrosis factor-alpha (TNF-α) and interleukin-1 (IL-1). This activation leads to the phosphorylation and subsequent degradation of the inhibitory protein IκB, which normally sequesters the NF-κB dimer (p50/p65) in the cytoplasm. Once released, NF-κB translocates to the nucleus, where it binds to specific DNA sequences and promotes the transcription of a wide range of pro-inflammatory genes, including cytokines, chemokines, and adhesion molecules.[5]
While the direct inhibitory effect of this compound on the NF-κB pathway requires further specific investigation, studies on related alkaloids and the crude extract of Tripterygium wilfordii suggest that a primary mode of action is the inhibition of the IκB kinase (IKK) complex. By inhibiting IKK, the phosphorylation and degradation of IκB are prevented, thereby keeping NF-κB in its inactive state in the cytoplasm and suppressing the inflammatory response. The diagram above illustrates this proposed mechanism of action.
Conclusion
This compound, a prominent alkaloid from Tripterygium wilfordii, holds significant potential as a therapeutic agent due to its anti-inflammatory and immunosuppressive properties. This technical guide has provided a comprehensive overview of the methodologies for its extraction, purification, and quantification, laying a foundation for further research and development. The elucidation of its mechanism of action, particularly its role in the inhibition of the NF-κB signaling pathway, provides a clear rationale for its observed pharmacological effects. Further studies are warranted to fully characterize the therapeutic potential and safety profile of this compound for the treatment of inflammatory and autoimmune diseases.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. A quantitative LC-MS/MS method for residues analysis of 62 plant growth regulators and the investigation of their effects on the quality of traditional Chinese medicinal: Codonopsis Radix as a case study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Validated method for phytohormone quantification in plants [frontiersin.org]
The Uncharted Path: A Technical Guide to the Proposed Biosynthesis of Wilfordine in Tripterygium wilfordii
For Researchers, Scientists, and Drug Development Professionals
Introduction
Wilfordine, a complex diterpenoid alkaloid isolated from the medicinal plant Tripterygium wilfordii (Thunder God Vine), has garnered significant interest for its potent immunosuppressive and anti-inflammatory properties.[1] Despite its therapeutic potential, the intricate biosynthetic pathway leading to its formation in plants remains largely unelucidated. This technical guide synthesizes the current understanding of diterpenoid biosynthesis in T. wilfordii, leveraging genomic and transcriptomic data to propose a putative biosynthetic pathway for this compound. This document aims to provide a foundational resource for researchers seeking to unravel this complex metabolic route, enabling future efforts in metabolic engineering and synthetic biology for sustainable production of this compound and related compounds.
This compound is characterized by a highly oxygenated and rearranged abietane diterpenoid core, further decorated with multiple acetate and benzoate moieties, and a unique pyridine-containing macrocyclic ester linkage.[2] Its biosynthesis is presumed to follow the general scheme of diterpenoid alkaloid formation, originating from the universal diterpene precursor, geranylgeranyl pyrophosphate (GGPP).
Proposed Biosynthetic Pathway of this compound
The biosynthesis of this compound can be conceptually divided into four major stages:
-
Formation of the Diterpene Scaffold: Cyclization of GGPP to form a stable diterpene intermediate.
-
Oxidative Modifications: A series of hydroxylations, epoxidations, and rearrangements of the diterpene core, primarily catalyzed by cytochrome P450 monooxygenases (CYPs).
-
Incorporation of Nitrogen: The introduction of a nitrogen atom to form the alkaloidal structure.
-
Tailoring Reactions: Acylation and benzoylation events that attach the characteristic functional groups.
Based on the known chemistry of related compounds and the enzymatic capabilities identified in T. wilfordii, a plausible biosynthetic pathway is presented below.
Stage 1: Formation of the Diterpene Scaffold
The biosynthesis of diterpenoids commences with the cyclization of the C20 precursor, geranylgeranyl pyrophosphate (GGPP), which is produced through the methylerythritol phosphate (MEP) pathway in plastids. In T. wilfordii, several diterpene synthases (diTPSs) have been identified and characterized, pointing to miltiradiene as a key intermediate in the biosynthesis of other diterpenoids like triptolide.[3][4] It is plausible that the this compound backbone also derives from a similar abietane-type scaffold.
The initial steps are likely catalyzed by a Class II diTPS, which protonates the terminal olefin of GGPP to initiate a cyclization cascade, forming a bicyclic intermediate, copalyl pyrophosphate (CPP). This is followed by the action of a Class I diTPS, which ionizes the diphosphate moiety and facilitates further cyclization and rearrangement to yield a stable diterpene olefin.
| Step | Precursor | Product | Proposed Enzyme Class | Candidate Genes from T. wilfordii |
| 1a | Geranylgeranyl Pyrophosphate (GGPP) | (+)-Copalyl Pyrophosphate (CPP) | Class II Diterpene Synthase (diTPS) | TwTPS7v2, TwTPS9v2[3] |
| 1b | (+)-Copalyl Pyrophosphate (CPP) | Miltiradiene | Class I Diterpene Synthase (diTPS) | TwTPS27v2[3] |
Stage 2: Oxidative Modifications of the Diterpene Scaffold
Following the formation of the miltiradiene skeleton, a series of extensive oxidative modifications are required to generate the highly functionalized core of this compound. This is a hallmark of diterpenoid biosynthesis and is primarily mediated by cytochrome P450 monooxygenases (CYPs). The genome and transcriptome of T. wilfordii have revealed a large number of CYP-encoding genes.[5] Functional characterization of several of these CYPs in the context of triptolide biosynthesis has shown their capacity to catalyze hydroxylations, epoxidations, and even skeletal rearrangements.[6][7]
For this compound biosynthesis, a cascade of CYP-mediated reactions is proposed to introduce hydroxyl groups at various positions on the miltiradiene core, leading to a polyhydroxylated intermediate.
| Step | Precursor | Product | Proposed Enzyme Class | Candidate Gene Families from T. wilfordii |
| 2a-2x | Miltiradiene | Polyhydroxylated Abietane Intermediate | Cytochrome P450 Monooxygenase (CYP) | CYP728, CYP71BE, CYP82D, CYP81AM1[5][6][7][8] |
Stage 3: Incorporation of Nitrogen
A critical, yet entirely uncharacterized, step in this compound biosynthesis is the incorporation of the nitrogen atom that forms the pyridine ring within the macrocyclic structure. In other plant alkaloids, nitrogen is typically derived from amino acids. The enzymatic machinery for this transformation in T. wilfordii is unknown. It could involve transaminases, oxidases, and ligases that act on a highly oxidized diterpenoid intermediate. The pyridine ring itself may be derived from precursors such as nicotinic acid or its derivatives.
Stage 4: Tailoring Reactions
The final steps in this compound biosynthesis involve the attachment of multiple acetate and benzoate groups. These tailoring reactions are typically catalyzed by acyltransferases, which use acetyl-CoA and benzoyl-CoA as donor substrates. The T. wilfordii genome likely contains a large number of acyltransferase-encoding genes, and identifying the specific enzymes responsible for this compound decoration will require functional characterization.
| Step | Precursor | Product | Proposed Enzyme Class |
| 4a | Polyhydroxylated Diterpenoid Alkaloid Core | Acetylated Intermediates | Acyltransferase (BAHD family) |
| 4b | Acetylated Intermediates | This compound (Benzoylated) | Benzoyltransferase (BAHD family) |
Visualizing the Proposed Pathway and Experimental Workflows
To facilitate a clearer understanding of the proposed biosynthetic route and the experimental logic for its elucidation, the following diagrams are provided.
Caption: A proposed biosynthetic pathway for this compound in Tripterygium wilfordii.
Caption: A typical experimental workflow for identifying and characterizing genes.
Experimental Protocols
The elucidation of the this compound biosynthetic pathway will rely on a combination of molecular biology, biochemistry, and analytical chemistry techniques. Below are detailed methodologies for key experiments.
Identification of Candidate Genes from T. wilfordii Transcriptome Data
Objective: To identify candidate terpene synthases, cytochrome P450s, and acyltransferases involved in this compound biosynthesis.
Methodology:
-
RNA Extraction and Sequencing: Extract total RNA from various tissues of T. wilfordii (e.g., roots, stems, leaves) and from cell cultures treated with elicitors (e.g., methyl jasmonate) to enrich for transcripts of secondary metabolism genes.[5] Prepare cDNA libraries and perform deep sequencing using a platform such as Illumina NovaSeq.
-
Transcriptome Assembly and Annotation: Assemble the sequencing reads into a de novo transcriptome. Annotate the assembled unigenes by performing BLAST searches against public databases (e.g., NCBI non-redundant protein database, Swiss-Prot).[9]
-
Homology-based Mining: Use known protein sequences of plant terpene synthases, CYPs involved in diterpenoid metabolism, and BAHD acyltransferases as queries to search the annotated T. wilfordii transcriptome using BLASTp or tBLASTn.
-
Co-expression Analysis: Analyze the expression patterns of the candidate genes across different tissues and treatments. Genes involved in the same biosynthetic pathway often exhibit coordinated expression. Identify modules of co-expressed genes that correlate with the accumulation of this compound or its putative precursors.
Heterologous Expression and in vivo Functional Characterization
Objective: To determine the function of candidate genes by expressing them in a heterologous host.
Methodology (using Nicotiana benthamiana):
-
Vector Construction: Clone the full-length coding sequences of candidate genes into a plant expression vector (e.g., pEAQ-HT) under the control of a strong constitutive promoter (e.g., CaMV 35S).
-
Agroinfiltration: Introduce the expression constructs into Agrobacterium tumefaciens strain GV3101. Infiltrate the bacterial suspensions into the leaves of 4-6 week old N. benthamiana plants. Co-infiltrate with constructs for upstream pathway genes (e.g., for GGPP biosynthesis) if necessary to ensure precursor availability.
-
Metabolite Extraction: After 5-7 days of incubation, harvest the infiltrated leaf patches. Homogenize the tissue in a suitable organic solvent (e.g., ethyl acetate).
-
Metabolite Analysis: Analyze the crude extracts by Gas Chromatography-Mass Spectrometry (GC-MS) for volatile terpenes or by Liquid Chromatography-Mass Spectrometry (LC-MS) for non-volatile, oxygenated compounds. Compare the metabolite profiles of leaves expressing the candidate gene with those of empty vector controls.
In Vitro Enzyme Assays
Objective: To confirm the specific catalytic activity of a candidate enzyme.
Methodology (for a Cytochrome P450):
-
Protein Expression and Microsome Preparation: Express the candidate CYP and its redox partner, cytochrome P450 reductase (CPR), in a suitable system like Saccharomyces cerevisiae (yeast) or insect cells. Prepare microsomes from the recombinant cells by differential centrifugation.
-
Enzyme Assay: Set up a reaction mixture containing the microsomes, a buffered solution (e.g., 50 mM potassium phosphate, pH 7.5), the putative substrate (e.g., miltiradiene or a hydroxylated derivative), and an NADPH-regenerating system (e.g., glucose-6-phosphate, glucose-6-phosphate dehydrogenase, and NADP+).
-
Reaction and Product Extraction: Incubate the reaction at a suitable temperature (e.g., 30°C) for 1-2 hours. Stop the reaction and extract the products with an organic solvent (e.g., ethyl acetate).
-
Product Identification: Analyze the extracted products by GC-MS or LC-MS and compare their retention times and mass spectra with authentic standards, if available. For novel compounds, structural elucidation will require purification and NMR analysis.
Quantitative Data
Currently, there is a lack of quantitative data (e.g., enzyme kinetics, metabolite concentrations) specifically for the this compound biosynthetic pathway. However, studies on related terpenoids in T. wilfordii provide some context.
| Compound | Tissue | Concentration Range (mg/g dry weight) | Reference |
| Triptolide | Root | 0.0379 - 0.0703 | [10] |
| Celastrol | Root | 3.202 - 15.31 | [10] |
This data indicates that the end-products of related pathways are present in varying, and often low, concentrations, highlighting the need for sensitive analytical methods and potentially metabolic engineering approaches to improve yields.
Future Directions
The complete elucidation of the this compound biosynthetic pathway is a challenging but achievable goal. Future research should focus on:
-
Functional characterization of a broader range of CYPs and acyltransferases from T. wilfordii to identify the enzymes responsible for the later steps of the pathway.
-
Identification of the nitrogen incorporation machinery , which represents a major knowledge gap.
-
Stable transformation of T. wilfordii to enable in planta gene function validation through knockdown (RNAi) or knockout (CRISPR/Cas9) approaches.
-
Reconstitution of the entire pathway in a heterologous host such as yeast or N. benthamiana for sustainable production of this compound.
By systematically applying the methodologies outlined in this guide, the scientific community can progressively piece together the intricate puzzle of this compound biosynthesis, paving the way for its biotechnological production and further pharmacological development.
References
- 1. alkaloids.alfa-chemistry.com [alkaloids.alfa-chemistry.com]
- 2. Wilforine | C43H49NO18 | CID 3002219 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Identification and functional characterization of diterpene synthases for triptolide biosynthesis from Tripterygium wilfordii - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Genome of Tripterygium wilfordii and identification of cytochrome P450 involved in triptolide biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Tripterygium wilfordii cytochrome P450s catalyze the methyl shift and epoxidations in the biosynthesis of triptonide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Cytochrome P450-Induced Backbone Rearrangements in Terpene Biosynthesis of Plants - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A cytochrome P450 CYP81AM1 from <i>Tripterygium wilfordii</i> catalyses the C-15 hydroxylation of dehydroabietic acid - ProQuest [proquest.com]
- 9. The genome of Tripterygium wilfordii and characterization of the celastrol biosynthesis pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Comparative analysis of four terpenoids in root and cortex of Tripterygium wilfordii Radix by different drying methods - PMC [pmc.ncbi.nlm.nih.gov]
The Thunder God's Secret: A Technical Guide to the Historical Discovery and Isolation of Wilfordine
For Researchers, Scientists, and Drug Development Professionals
Abstract
Wilfordine, a potent insecticidal and biologically active alkaloid, has garnered significant interest within the scientific community. This technical guide provides a comprehensive overview of the historical discovery and isolation of this compound, primarily from the roots of Tripterygium wilfordii, commonly known as the Thunder God Vine. We delve into the pioneering work of M. Beroza in the early 1950s, which marked the first successful isolation and characterization of this complex molecule. This document details the classical experimental protocols employed for its extraction, purification, and structural elucidation, and presents available quantitative data in a structured format. Furthermore, we explore the known signaling pathways modulated by this compound, offering insights into its mechanisms of action. This guide is intended to be a valuable resource for researchers in natural product chemistry, pharmacology, and drug development, providing a foundational understanding of this important compound.
Historical Discovery
The journey of this compound's discovery is rooted in the investigation of the insecticidal properties of Tripterygium wilfordii. The plant itself has a long history of use in traditional Chinese medicine. However, its entry into Western scientific literature began with the work of American chemist Morton Beroza at the United States Department of Agriculture. In a series of seminal publications in the Journal of the American Chemical Society from 1951 to 1953, Beroza and his colleagues documented the first successful isolation and characterization of a series of alkaloids from the plant, which they named this compound, Wilforine, Wilforgine, and Wilfortrine.
These initial studies laid the groundwork for all subsequent research on this compound and other related compounds from Tripterygium wilfordii. The work was particularly notable for its time, given the complex structure of these alkaloids and the analytical techniques available in the mid-20th century.
Isolation and Purification: A Classical Approach
The original methods for isolating this compound, as described by Beroza, involved a multi-step extraction and purification process. While modern techniques have undoubtedly refined this process, understanding the classical approach provides valuable context.
Experimental Protocol: Extraction and Preliminary Purification
The following protocol is a summarized representation of the classical methods used for the extraction of this compound from the root bark of Tripterygium wilfordii.
-
Material Preparation: Dried and finely ground root bark of Tripterygium wilfordii was used as the starting material.
-
Solvent Extraction: The ground material was exhaustively extracted with a suitable organic solvent, such as ethanol or methanol, often using a Soxhlet apparatus to ensure efficient extraction.
-
Solvent Removal: The resulting crude extract was concentrated under reduced pressure to remove the bulk of the solvent, yielding a thick, resinous material.
-
Acid-Base Partitioning: The crude extract was then subjected to an acid-base partitioning procedure to separate the alkaloids from neutral and acidic components.
-
The residue was dissolved in an acidic aqueous solution (e.g., dilute hydrochloric acid), which protonates the basic nitrogen atoms of the alkaloids, rendering them water-soluble.
-
This acidic solution was then washed with an immiscible organic solvent (e.g., diethyl ether or chloroform) to remove neutral and acidic impurities.
-
The acidic aqueous layer containing the protonated alkaloids was then basified (e.g., with sodium carbonate or ammonium hydroxide) to deprotonate the alkaloids, making them soluble in organic solvents.
-
The liberated free-base alkaloids were then extracted into an organic solvent like chloroform or ether.
-
-
Chromatographic Separation: The crude alkaloid mixture was then subjected to column chromatography over alumina or silica gel. Elution with a gradient of solvents of increasing polarity allowed for the separation of the different alkaloids. Fractions were collected and monitored by techniques such as thin-layer chromatography (TLC).
-
Crystallization: Fractions containing this compound were combined, the solvent was evaporated, and the residue was recrystallized from a suitable solvent system (e.g., ethanol-water or acetone) to yield purified this compound crystals.
Visualization of the Isolation Workflow
Structural Elucidation
The determination of this compound's complex chemical structure in the 1950s was a significant achievement. Beroza and his team relied on classical methods of chemical degradation and elemental analysis. These techniques, while laborious, provided the foundational evidence for the molecular formula and key functional groups.
Modern structural elucidation of natural products like this compound now heavily relies on a suite of spectroscopic techniques, which provide detailed structural information with much greater speed and precision.
Spectroscopic Data for this compound
| Spectroscopic Technique | Key Observations and Data |
| Mass Spectrometry (MS) | Provides the exact molecular weight and fragmentation pattern, confirming the molecular formula. High-resolution mass spectrometry (HRMS) is crucial for unambiguous formula determination. |
| ¹H NMR Spectroscopy | Reveals the number, connectivity, and chemical environment of hydrogen atoms in the molecule. Characteristic chemical shifts and coupling constants help to define the stereochemistry. |
| ¹³C NMR Spectroscopy | Shows the number and types of carbon atoms (e.g., C, CH, CH₂, CH₃, C=O). |
| 2D NMR (COSY, HSQC, HMBC) | These techniques establish correlations between protons (COSY), between protons and directly attached carbons (HSQC), and between protons and carbons separated by two or three bonds (HMBC). This is instrumental in assembling the complete molecular structure. |
| Infrared (IR) Spectroscopy | Identifies the presence of key functional groups, such as hydroxyl (-OH), carbonyl (C=O), and ester (C-O-C) groups, based on their characteristic absorption frequencies. |
| Ultraviolet-Visible (UV-Vis) Spectroscopy | Provides information about the presence of chromophores (light-absorbing groups) within the molecule, such as aromatic rings or conjugated systems. |
Biological Activity and Signaling Pathways
This compound exhibits a range of biological activities, with its anti-inflammatory, immunosuppressive, and anti-cancer properties being the most extensively studied.[1] These effects are mediated through its interaction with several key cellular signaling pathways.
Inhibition of the NF-κB Pathway
A primary mechanism of action for this compound is the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway.[1] NF-κB is a crucial transcription factor that regulates the expression of numerous genes involved in inflammation and immune responses. By suppressing the activation of NF-κB, this compound can reduce the production of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6.[1]
Modulation of the MAPK Pathway
This compound has also been shown to modulate the Mitogen-Activated Protein Kinase (MAPK) pathway.[1] This pathway is involved in a variety of cellular processes, including proliferation, differentiation, and apoptosis. The specific effects of this compound on the MAPK pathway can vary depending on the cell type and context, but it is believed to contribute to its anti-inflammatory and anti-cancer activities.[1]
Induction of Apoptosis
In the context of cancer, this compound has been demonstrated to induce apoptosis, or programmed cell death, in various cancer cell lines.[1] This is achieved through the activation of caspases, a family of proteases that execute the apoptotic process.[1] this compound can also influence the balance of pro-apoptotic and anti-apoptotic proteins, tipping the scales towards cell death.[1]
Signaling Pathway Diagram
Conclusion
The discovery and isolation of this compound represent a significant chapter in the history of natural product chemistry. The pioneering work of M. Beroza not only introduced a new class of potent alkaloids to the scientific world but also laid the foundation for future research into their therapeutic potential. While the classical methods of isolation have evolved, the fundamental principles remain relevant. The ongoing investigation into the complex pharmacology of this compound, particularly its effects on key signaling pathways, continues to reveal its potential for the development of new therapeutic agents. This guide serves as a comprehensive resource, bridging the historical context with our current understanding of this fascinating molecule.
References
Wilfordine's Mechanism of Action in Cancer Cells: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Wilfordine, a natural compound, has demonstrated potential as an anti-cancer agent through multiple mechanisms of action. This document provides a comprehensive technical overview of the core mechanisms by which this compound exerts its effects on cancer cells. Key findings indicate that this compound's anti-neoplastic properties stem from its ability to inhibit metastasis by targeting the ubiquitin-conjugating enzyme UBE2N, overcome multidrug resistance through the inhibition of P-glycoprotein, and potentially induce apoptosis and cell cycle arrest. This guide summarizes the available quantitative data, details relevant experimental protocols, and provides visual representations of the key signaling pathways and experimental workflows involved.
Inhibition of Metastasis through UBE2N Targeting
A primary mechanism of this compound's anti-cancer activity, particularly in lung adenocarcinoma (LUAD), is its direct inhibition of the ubiquitin-conjugating enzyme UBE2N.[1]
1.1. UBE2N Signaling Pathway
UBE2N is a key enzyme in the ubiquitination process, specifically catalyzing the formation of lysine 63 (K63)-linked polyubiquitin chains. This type of ubiquitination acts as a scaffold for the assembly of signaling complexes, rather than targeting proteins for degradation. In cancer, UBE2N is implicated in pathways that promote cell survival, inflammation, and metastasis.[2][3][4][5] One of the critical pathways regulated by UBE2N is the activation of NF-κB, a transcription factor that drives the expression of genes involved in inflammation, cell survival, and proliferation.[2][3][4]
1.2. This compound's Interaction with UBE2N
This compound has been shown to directly bind to the Cys87 residue of UBE2N, thereby inhibiting its catalytic activity. This inhibition disrupts downstream signaling pathways that are dependent on UBE2N-mediated ubiquitination.
Figure 1: this compound inhibits the UBE2N signaling pathway.
1.3. Reversal of Cisplatin Resistance
The inhibition of UBE2N by this compound has been demonstrated to re-sensitize cisplatin-resistant lung cancer cells to this chemotherapeutic agent. This suggests a role for UBE2N in DNA damage repair pathways that contribute to drug resistance.
Overcoming Multidrug Resistance via P-glycoprotein Inhibition
This compound has been identified as an inhibitor of P-glycoprotein (P-gp), a transmembrane efflux pump that is a major contributor to multidrug resistance (MDR) in cancer cells.
2.1. P-glycoprotein Efflux Mechanism
P-gp, encoded by the ABCB1 gene, actively transports a wide range of chemotherapeutic drugs out of cancer cells, thereby reducing their intracellular concentration and efficacy.
2.2. This compound's Competitive Inhibition of P-gp
Studies have shown that this compound acts as a competitive inhibitor of P-gp, likely by binding to the drug-binding site of the transporter. This inhibition restores the intracellular accumulation of chemotherapeutic agents, thus overcoming MDR.
Figure 2: this compound competitively inhibits P-glycoprotein.
Induction of Apoptosis and Cell Cycle Arrest (Putative Mechanisms)
While direct, comprehensive studies on this compound's effects on apoptosis and cell cycle are limited, its known interactions with pathways like NF-κB, which is regulated by UBE2N, suggest a potential role in these processes. Inhibition of NF-κB is known to sensitize cancer cells to apoptosis and can lead to cell cycle arrest. Further research is required to fully elucidate these mechanisms.
Quantitative Data
Currently, a comprehensive public database of IC50 values for this compound across a wide range of cancer cell lines is not available. The table below is intended to be populated as more research becomes available.
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| A549 | Lung Adenocarcinoma | Data not available | |
| H1299 | Non-small Cell Lung Cancer | Data not available | |
| MCF-7 | Breast Adenocarcinoma | Data not available | |
| MDA-MB-231 | Breast Adenocarcinoma | Data not available | |
| HCT116 | Colorectal Carcinoma | Data not available | |
| HT29 | Colorectal Adenocarcinoma | Data not available | |
| K562 | Chronic Myelogenous Leukemia | Data not available | |
| Jurkat | Acute T-cell Leukemia | Data not available |
Experimental Protocols
The following are generalized protocols for key experiments relevant to the study of this compound's mechanism of action. Specific parameters may need to be optimized for different cell lines and experimental conditions.
5.1. UBE2N In Vitro Ubiquitination Assay
This assay is used to determine the effect of this compound on the catalytic activity of UBE2N.
Figure 3: UBE2N in vitro ubiquitination assay workflow.
5.2. Apoptosis Assay: Annexin V-FITC/PI Staining
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[3][5][6][7][8][9]
-
Cell Preparation: Culture cells to the desired confluency and treat with this compound for the specified time.
-
Harvesting: Detach adherent cells using trypsin and collect all cells by centrifugation.
-
Staining: Resuspend cells in Annexin V binding buffer and add Annexin V-FITC and Propidium Iodide (PI).
-
Incubation: Incubate in the dark at room temperature.
-
Analysis: Analyze the stained cells by flow cytometry.
5.3. Cell Cycle Analysis: Propidium Iodide Staining
This method quantifies the distribution of cells in different phases of the cell cycle (G0/G1, S, G2/M).[2][4][10][11][12][13][14]
-
Cell Preparation and Treatment: As described for the apoptosis assay.
-
Fixation: Harvest cells and fix in ice-cold 70% ethanol.
-
Staining: Resuspend fixed cells in a solution containing Propidium Iodide (PI) and RNase A.
-
Incubation: Incubate in the dark.
-
Analysis: Analyze the DNA content of the cells by flow cytometry.
5.4. Cell Migration Assay: Wound Healing (Scratch) Assay
This assay assesses the effect of this compound on the migratory capacity of cancer cells.[2][10][15][16][17]
-
Cell Seeding: Seed cells in a culture plate to form a confluent monolayer.
-
Wound Creation: Create a "scratch" or gap in the monolayer using a sterile pipette tip.
-
Treatment: Replace the medium with fresh medium containing this compound at various concentrations.
-
Imaging: Capture images of the wound at time zero and at regular intervals thereafter.
-
Analysis: Measure the closure of the wound over time to quantify cell migration.
Conclusion and Future Directions
The current body of research indicates that this compound is a promising anti-cancer agent with a multi-faceted mechanism of action. Its ability to inhibit UBE2N and P-glycoprotein provides a strong rationale for its further development, particularly for the treatment of metastatic and drug-resistant cancers.
Future research should focus on:
-
Comprehensive IC50 Profiling: Determining the cytotoxic effects of this compound across a broad panel of cancer cell lines to identify sensitive cancer types.
-
Elucidation of Apoptosis and Cell Cycle Mechanisms: Investigating the direct effects of this compound on the key regulatory proteins of apoptosis and the cell cycle.
-
In Vivo Efficacy Studies: Evaluating the anti-tumor efficacy and safety of this compound in preclinical animal models of various cancers.
-
Combination Therapies: Exploring the synergistic potential of this compound with existing chemotherapeutic agents and targeted therapies.
A deeper understanding of this compound's molecular targets and signaling pathways will be crucial for its successful translation into a clinical setting.
References
- 1. Modifications to the Transwell Migration/Invasion Assay Method That Eases Assay Performance and Improves the Accuracy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The importance of regulatory ubiquitination in cancer and metastasis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. What are UBE2N modulators and how do they work? [synapse.patsnap.com]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. UBE2N as a novel prognostic and therapeutic biomarker of lung adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. journals.library.ualberta.ca [journals.library.ualberta.ca]
- 8. researchgate.net [researchgate.net]
- 9. The Effect of Avidin on Viability and Proliferation of Colorectal Cancer Cells HT-29 [journal.waocp.org]
- 10. In vitro hypoxia-conditioned colon cancer cell lines derived from HCT116 and HT29 exhibit altered apoptosis susceptibility and a more angiogenic profile in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Apoptosis western blot guide | Abcam [abcam.com]
- 12. Curcumin-induced cell death in two leukemia cell lines: K562 and Jurkat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. abis-files.istanbul.edu.tr [abis-files.istanbul.edu.tr]
- 14. Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 15. In vitro hypoxia-conditioned colon cancer cell lines derived from HCT116 and HT29 exhibit altered apoptosis susceptibility and a more angiogenic profile in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Induction of human chronic myeloid leukemia K562 cell apoptosis by virosecurinine and its molecular mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
Unveiling the Therapeutic Potential: A Technical Guide to the Biological Activity Screening of Wilfordine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Wilfordine, a complex sesquiterpenoid pyridine alkaloid isolated from the medicinal plant Tripterygium wilfordii Hook F, has garnered significant scientific interest for its diverse and potent biological activities. Traditionally used in Chinese medicine for treating autoimmune and inflammatory diseases, modern research is now uncovering the molecular mechanisms behind its therapeutic effects. This in-depth technical guide provides a comprehensive overview of the biological activity screening of this compound, focusing on its anti-inflammatory, immunosuppressive, anti-cancer, and insecticidal properties. This document is intended to serve as a core resource for researchers, scientists, and drug development professionals, offering detailed experimental protocols, quantitative data summaries, and visual representations of the key signaling pathways involved.
Core Biological Activities and Quantitative Data
This compound exhibits a broad spectrum of biological activities. The following tables summarize the key quantitative data associated with its primary effects.
Table 1: Anti-inflammatory and Immunosuppressive Activity of this compound
| Biological Effect | Assay System | Key Parameters Measured | Result (IC50 / Inhibition %) |
| Anti-inflammatory | LPS-stimulated RAW 264.7 macrophages | Nitric Oxide (NO) Production | Significant inhibition (Specific IC50 data for this compound requires further investigation) |
| LPS-stimulated RAW 264.7 macrophages | TNF-α Production | Significant inhibition[1] | |
| LPS-stimulated RAW 264.7 macrophages | IL-6 Production | Significant inhibition[1] | |
| Immunosuppressive | Mixed Lymphocyte Reaction (MLR) | T-cell Proliferation | Potent inhibition (Specific IC50 data for this compound requires further investigation) |
| Concanavalin A-stimulated splenocytes | T-cell Proliferation | Inhibition observed (Specific IC50 data for this compound requires further investigation) | |
| LPS-stimulated splenocytes | B-cell Proliferation | Inhibition observed (Specific IC50 data for this compound requires further investigation) |
Table 2: Anti-Cancer Activity of this compound
| Cancer Cell Line | Assay | Key Parameters Measured | Result (IC50) |
| Cervical Cancer (HeLa) | MTT Assay | Cell Viability | Potent cytotoxicity observed (Specific IC50 data for this compound requires further investigation) |
| Lung Adenocarcinoma (LUAD) | Chemosensitivity Assay | Enhancement of Cisplatin (CDDP) sensitivity | Wilforine enhances CDDP sensitivity[1] |
| Various Cancer Cell Lines | MTT/Crystal Violet Assay | Cell Viability / Cytotoxicity | Effective against various cancer cell lines (Specific IC50 values for this compound are under investigation) |
Table 3: Insecticidal Activity of this compound
| Insect Species | Assay Method | Key Parameter | Result (ND50) |
| Mythimna separata (3rd instar larvae) | Topical Application | Medium Narcosis Dose | 8.82 µ g/larva [2] |
| Plutella xylostella (3rd instar larvae) | Topical Application | Medium Narcosis Dose | 4.71 µ g/larva [2] |
Key Signaling Pathways Modulated by this compound
This compound exerts its biological effects by modulating several critical intracellular signaling pathways. The following diagrams, generated using the DOT language for Graphviz, illustrate these mechanisms.
Inhibition of the NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation, immunity, and cell survival. This compound has been shown to inhibit this pathway, contributing to its anti-inflammatory and anti-cancer effects.[1]
Potential Modulation of the JAK-STAT Signaling Pathway
The Janus kinase (JAK)-signal transducer and activator of transcription (STAT) pathway is crucial for cytokine signaling and is implicated in inflammation and cancer. While direct evidence for this compound's interaction is still emerging, its known biological activities suggest it may modulate this pathway.
Induction of the Apoptosis Pathway
Apoptosis, or programmed cell death, is a critical process for removing damaged or cancerous cells. This compound has been shown to induce apoptosis in cancer cells, which is a key mechanism of its anti-cancer activity.
Detailed Experimental Protocols
This section provides detailed methodologies for key experiments cited in the biological activity screening of this compound.
Anti-inflammatory Activity: Inhibition of Nitric Oxide (NO) Production in Macrophages
This protocol describes an in vitro assay to assess the anti-inflammatory potential of this compound by measuring its ability to inhibit lipopolysaccharide (LPS)-induced NO production in RAW 264.7 macrophage cells.
Protocol:
-
Cell Culture: Culture RAW 264.7 macrophage cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified 5% CO2 incubator.
-
Cell Seeding: Seed the cells into a 96-well plate at a density of 5 x 10^4 cells/well and allow them to adhere for 24 hours.
-
Treatment: Pre-treat the cells with various concentrations of this compound for 1 hour.
-
Stimulation: Stimulate the cells with 1 µg/mL of LPS for 24 hours.
-
Griess Assay: After incubation, collect 100 µL of the cell culture supernatant and mix it with 100 µL of Griess reagent (1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride).
-
Measurement: Incubate the mixture at room temperature for 10 minutes and measure the absorbance at 540 nm using a microplate reader.
-
Calculation: The concentration of nitrite is determined from a sodium nitrite standard curve. The percentage of NO inhibition is calculated relative to the LPS-only treated control.
Immunosuppressive Activity: Mixed Lymphocyte Reaction (MLR)
The MLR is a standard in vitro assay to assess the immunosuppressive potential of a compound by measuring its effect on T-cell proliferation in response to allogeneic stimulation.
Protocol:
-
Cell Isolation: Isolate peripheral blood mononuclear cells (PBMCs) from two healthy, unrelated donors using Ficoll-Paque density gradient centrifugation.
-
Stimulator and Responder Cells: Designate PBMCs from one donor as responder cells and PBMCs from the other donor as stimulator cells. Inactivate the stimulator cells by irradiation or treatment with mitomycin C to prevent their proliferation.
-
Co-culture: Co-culture the responder cells (1 x 10^5 cells/well) with the stimulator cells (1 x 10^5 cells/well) in a 96-well round-bottom plate in complete RPMI-1640 medium.
-
Treatment: Add various concentrations of this compound to the co-cultures.
-
Proliferation Assay: After 5 days of incubation, pulse the cells with 1 µCi of [3H]-thymidine for 18 hours.
-
Measurement: Harvest the cells onto glass fiber filters and measure the incorporation of [3H]-thymidine using a scintillation counter.
-
Calculation: The percentage of inhibition of T-cell proliferation is calculated relative to the untreated control co-culture.
Anti-Cancer Activity: MTT Assay for Cell Viability
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.
Protocol:
-
Cell Seeding: Seed cancer cells (e.g., HeLa) into a 96-well plate at a density of 5 x 10^3 cells/well and allow them to attach overnight.
-
Treatment: Treat the cells with a serial dilution of this compound for 48 to 72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Calculation: The percentage of cell viability is calculated relative to the vehicle-treated control. The IC50 value is determined by plotting the percentage of viability against the log of the drug concentration.
Insecticidal Activity: Topical Application Bioassay
This method is used to determine the contact toxicity of this compound against insect larvae.
Protocol:
-
Insect Rearing: Rear third-instar larvae of the target insect species (e.g., Mythimna separata) under controlled conditions.
-
Compound Preparation: Dissolve this compound in a suitable solvent (e.g., acetone) to prepare a series of concentrations.
-
Topical Application: Apply a 1 µL droplet of the this compound solution to the dorsal thorax of each larva using a micro-applicator.
-
Observation: Place the treated larvae in a petri dish with an artificial diet and observe for signs of narcosis and mortality at specified time intervals (e.g., 2, 8, 24, and 48 hours).
-
Data Analysis: Record the number of narcotized and dead larvae at each concentration. The medium narcosis dose (ND50) is calculated using probit analysis.[2]
Conclusion and Future Directions
This compound is a promising natural product with a remarkable range of biological activities. Its potent anti-inflammatory, immunosuppressive, anti-cancer, and insecticidal properties, mediated through the modulation of key signaling pathways such as NF-κB and apoptosis, highlight its therapeutic potential. The experimental protocols and data presented in this guide provide a solid foundation for further research and development.
Future investigations should focus on elucidating the precise molecular targets of this compound within these signaling cascades. For instance, identifying the specific component of the IKK complex that this compound interacts with or its direct effects on caspase activation would provide invaluable insights. Furthermore, a more comprehensive screening against a wider panel of cancer cell lines and in vivo studies are necessary to fully characterize its anti-cancer efficacy and safety profile. The potential modulation of the JAK-STAT pathway also warrants further investigation to broaden our understanding of its immunomodulatory effects. Continued research into the biological activities of this compound holds the promise of developing novel therapeutic agents for a variety of diseases.
References
Wilfordine: An In-depth Technical Guide to its Insecticidal Properties
For Researchers, Scientists, and Drug Development Professionals
Introduction
Wilfordine is a complex sesquiterpenoid alkaloid derived from plants of the Tripterygium genus, notably Tripterygium wilfordii Hook f.[1]. Traditionally used in Chinese medicine for its anti-inflammatory and immunosuppressive properties, recent scientific investigations have highlighted its potent insecticidal activities. This technical guide provides a comprehensive overview of this compound as an insecticidal agent, detailing its mechanism of action, available toxicological data, and relevant experimental protocols.
Insecticidal Activity of this compound
This compound has demonstrated significant insecticidal effects, primarily through contact and stomach action, against various insect pests. The primary mode of action is believed to be the non-competitive inhibition of the Na+/K+-ATPase enzyme in the central nervous system of insects[2][3]. This inhibition disrupts the normal physiological function of nerve cells, leading to paralysis and eventual death of the insect.
Quantitative Toxicological Data
The following tables summarize the available quantitative data on the insecticidal activity of this compound and the related compound, Wilforine. It is important to note that publicly available data on the LD50 values of this compound for various insect species and exposure routes are limited. The data presented here are based on the available scientific literature.
| Compound | Insect Species | Larval Instar | Parameter | Value | Reference |
| This compound | Mythimna separata (Oriental armyworm) | 3rd | ND50 (Median Narcosis Dose) | 8.82 µ g/larva | [2] |
| This compound | Plutella xylostella (Diamondback moth) | 3rd | ND50 (Median Narcosis Dose) | 4.71 µ g/larva | [2] |
| Wilforine | Mythimna separata (Oriental armyworm) | 3rd | ND50 (Median Narcosis Dose) | 4.58 µ g/larva | [2] |
| Wilforine | Plutella xylostella (Diamondback moth) | 3rd | ND50 (Median Narcosis Dose) | 3.46 µ g/larva | [2] |
| Compound | Insect Species | Life Stage | Parameter | Value | Reference |
| Wilforine | Mythimna separata (Oriental armyworm) | Larvae | LC50 (Median Lethal Concentration) | 63 µg/mL | [4] |
| Wilforine | Mythimna separata (Oriental armyworm) | Adults | LC50 (Median Lethal Concentration) | 36 µg/mL | [4] |
Mechanism of Action: Inhibition of Na+/K+-ATPase
The primary target of this compound in insects is the Na+/K+-ATPase enzyme, which is crucial for maintaining the electrochemical gradients across nerve cell membranes. Inhibition of this enzyme leads to a cascade of events culminating in neuronal dysfunction and insect paralysis.
A study on the related compound wilforine also suggests a potential effect on the calcium signaling pathway, specifically on the ryanodine receptor (RyR) in Mythimna separata[2][5]. Downregulation of the RyR gene expression was observed after treatment with wilforine, which is contrary to the effect of chlorantraniliprole, a known RyR activator[2]. This suggests that the insecticidal action of these alkaloids may involve multiple targets within the insect's nervous and muscular systems.
Experimental Protocols
Detailed experimental protocols for evaluating the insecticidal activity of this compound are not extensively published. However, based on standard toxicological methodologies, the following protocols can be adapted for its assessment.
Contact Toxicity Assay (Topical Application)
This method is used to determine the dose of a substance that causes mortality when applied directly to the insect's cuticle.
Detailed Steps:
-
Preparation of Test Solutions: Prepare a stock solution of this compound in a suitable volatile solvent like acetone. From this stock, create a series of serial dilutions to obtain a range of concentrations.
-
Insect Selection: Use a homogenous group of test insects, for example, third-instar larvae of Mythimna separata or Plutella xylostella, that have been reared under controlled laboratory conditions.
-
Topical Application: Using a micro-applicator, apply a precise volume (e.g., 1 µL) of each this compound dilution to the dorsal thorax of each insect. A control group should be treated with the solvent alone.
-
Observation: After application, place the insects in individual containers (e.g., petri dishes) with an appropriate food source. Maintain the insects under controlled environmental conditions (e.g., 25±1°C, 60-70% relative humidity, and a 12:12 hour light:dark photoperiod).
-
Data Collection: Record the number of dead or moribund insects at specified time intervals, typically 24, 48, and 72 hours post-treatment.
-
Data Analysis: Use probit analysis to calculate the LD50 (median lethal dose) values and their 95% confidence intervals.
Stomach Toxicity Assay (Leaf-Dip Bioassay)
This assay determines the toxicity of a compound when ingested by the insect.
Detailed Steps:
-
Preparation of Test Solutions: Prepare a series of aqueous emulsions of this compound at different concentrations. A small amount of a non-ionic surfactant can be added to ensure even coating of the leaves.
-
Leaf Preparation: Cut uniform leaf discs from the host plant of the target insect (e.g., cabbage for Plutella xylostella).
-
Treatment: Dip each leaf disc into a test solution for a standardized period (e.g., 10-30 seconds). Control leaf discs should be dipped in a solution containing only water and the surfactant.
-
Drying: Allow the treated leaf discs to air dry completely.
-
Exposure: Place one treated leaf disc in a petri dish and introduce a single, pre-starved (for 2-4 hours) insect larva.
-
Observation and Data Collection: Maintain the petri dishes under controlled conditions and record larval mortality at 24, 48, and 72 hours.
-
Data Analysis: Calculate the LC50 (median lethal concentration) values and their confidence intervals using probit analysis.
Antifeedant Bioassay (No-Choice Leaf Disc Method)
This assay quantifies the feeding deterrence of a compound.
Detailed Steps:
-
Preparation of Test Solutions and Leaf Discs: Prepare solutions of this compound and treat leaf discs as described in the stomach toxicity assay[6].
-
Exposure: Place a single treated leaf disc in a petri dish with one pre-starved insect larva[6].
-
Measurement of Consumption: After a set period (e.g., 24 hours), remove the leaf disc and measure the area consumed using a leaf area meter or image analysis software[6].
-
Calculation of Antifeedant Index: Calculate the percentage of antifeedant activity or an antifeedant index based on the difference in consumption between treated and control leaf discs[6].
Na+/K+-ATPase Inhibition Assay
This in vitro assay is used to confirm the inhibitory effect of this compound on the target enzyme.
Detailed Steps:
-
Enzyme Preparation: Prepare a microsomal fraction rich in Na+/K+-ATPase from the nerve cords of the target insect species.
-
Assay Reaction: The assay measures the rate of ATP hydrolysis by the enzyme. The reaction mixture typically contains the enzyme preparation, ATP, Mg2+, Na+, and K+ ions in a buffered solution.
-
Inhibition Measurement: The reaction is carried out in the presence and absence of various concentrations of this compound. The amount of inorganic phosphate (Pi) released from ATP hydrolysis is measured colorimetrically.
-
Data Analysis: The percentage of enzyme inhibition is calculated for each this compound concentration, and the IC50 value (the concentration that inhibits 50% of the enzyme activity) is determined.
Toxicology on Non-Target Organisms
A critical aspect of developing any new insecticide is assessing its potential impact on non-target organisms. Currently, there is a significant lack of publicly available data on the toxicity of this compound to beneficial insects, aquatic life, and mammals.
-
Beneficial Insects: Studies on the toxicity of this compound to important pollinators like honeybees (Apis mellifera) and predatory insects such as ladybugs (Coccinella septempunctata) are crucial but appear to be unavailable in the reviewed literature. Ladybugs, in general, can be susceptible to various insecticides[7][8]. The toxicity of pesticides to bees is a major concern, and LD50 values are used to classify them as highly toxic (<2 µ g/bee ), moderately toxic (2-10.99 µ g/bee ), or slightly toxic (11-100 µ g/bee )[9].
-
Aquatic Invertebrates: The effect of this compound on aquatic ecosystems is unknown. Standardized tests using indicator species like Daphnia magna would be necessary to determine its aquatic toxicity[10][11][12].
Conclusion and Future Directions
This compound, a natural alkaloid from Tripterygium wilfordii, demonstrates promising insecticidal properties, with a primary mode of action targeting the insect's nervous system through the inhibition of Na+/K+-ATPase. The available data, although limited, indicates its potential as a botanical insecticide.
However, for its development as a viable pest management tool, several key areas require further investigation:
-
Comprehensive Toxicological Profiling: Rigorous studies are needed to determine the LD50 and LC50 values of pure this compound against a broader range of economically important insect pests through various exposure routes.
-
Detailed Mechanistic Studies: Further research is required to fully elucidate the molecular interactions of this compound with insect Na+/K+-ATPase and to investigate other potential secondary targets, such as the ryanodine receptor.
-
Non-Target Organism Safety: Extensive ecotoxicological studies are essential to evaluate the impact of this compound on beneficial insects, aquatic life, and mammals.
-
Formulation and Field Trials: Development of stable and effective formulations of this compound and subsequent field trials are necessary to assess its efficacy under real-world agricultural conditions.
Addressing these research gaps will be crucial in determining the potential of this compound as a safe and effective botanical insecticide for integrated pest management programs.
References
- 1. znaturforsch.com [znaturforsch.com]
- 2. Insecticidal action of the botanical insecticide wilforine on Mythimna separata (Walker) related with the changes of ryanodine receptor expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Insecticidal action of the botanical insecticide wilforine on Mythimna separata (Walker) related with the changes of ry… [ouci.dntb.gov.ua]
- 6. entomoljournal.com [entomoljournal.com]
- 7. entomol.org [entomol.org]
- 8. Coccinella septempunctata (sevenspotted lady beetle) | INFORMATION | Animal Diversity Web [animaldiversity.org]
- 9. Toxicity of agricultural chemicals in Daphnia magna - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. i-repository.net [i-repository.net]
- 11. ocu-omu.repo.nii.ac.jp [ocu-omu.repo.nii.ac.jp]
- 12. Review on the acute Daphnia magna toxicity test - Evaluation of the sensitivity and the precision of assays performed with organisms from laboratory cultures or hatched from dormant eggs | OIEau - Eaudoc [oieau.fr]
- 13. Acute oral toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. chemview.epa.gov [chemview.epa.gov]
- 15. [Analysis of acute toxicity (LD50-value) of organic chemicals to mammals by solubility parameter (delta) (3). Acute dermal toxicity to rabbits] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Subchronic dermal toxicity of trifluoropropylmethylcyclotrisiloxane in rabbits - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Acute toxicity, subchronic dermal toxicity, and delayed contact sensitization evaluations of dicyclopentenyloxyethyl methacrylate in rabbits and guinea pigs - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Anti-inflammatory and Immunosuppressive Properties of Wilfordine
For Researchers, Scientists, and Drug Development Professionals
Abstract
Wilfordine, a major bioactive component isolated from the medicinal plant Tripterygium wilfordii Hook F, has demonstrated significant anti-inflammatory and immunosuppressive potential. This technical guide provides a comprehensive overview of the molecular mechanisms underlying these properties, with a focus on key signaling pathways, including the NF-κB, Wnt/β-catenin, and JAK-STAT pathways. This document summarizes the available qualitative and quantitative data on this compound's efficacy, details relevant experimental protocols for its study, and presents visual representations of its mechanisms of action to support further research and drug development efforts. While this compound shows promise, a notable gap exists in the literature regarding specific quantitative metrics such as IC50 values and detailed dose-response data for its various biological effects.
Introduction
Tripterygium wilfordii Hook F, commonly known as "Thunder God Vine," has a long history in traditional Chinese medicine for treating inflammatory and autoimmune diseases. This compound is one of the primary alkaloids extracted from this plant and is a focal point of research due to its potent biological activities. This guide synthesizes current knowledge on the anti-inflammatory and immunosuppressive effects of this compound, providing a technical resource for researchers in pharmacology and drug discovery.
Anti-inflammatory Properties of this compound
This compound exerts its anti-inflammatory effects primarily through the modulation of key signaling pathways that regulate the production of pro-inflammatory mediators.
Inhibition of Pro-inflammatory Cytokines
This compound has been shown to significantly reduce the levels of several key pro-inflammatory cytokines that are central to the inflammatory cascade. In models of rheumatoid arthritis, this compound treatment leads to a decrease in the systemic and local concentrations of Interleukin-6 (IL-6), Interleukin-1β (IL-1β), and Tumor Necrosis Factor-alpha (TNF-α)[1][2]. This reduction in cytokine levels is a critical component of its anti-inflammatory action, as these molecules are potent mediators of inflammation, pain, and joint destruction.
Modulation of Key Signaling Pathways
The Nuclear Factor-kappa B (NF-κB) pathway is a cornerstone of the inflammatory response, controlling the transcription of a wide array of pro-inflammatory genes[3][4][5]. In a resting state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by inflammatory signals, the IκB kinase (IKK) complex phosphorylates IκBα, leading to its degradation and the subsequent translocation of NF-κB to the nucleus to initiate gene transcription[3][6][7]. This compound is understood to inhibit this pathway, thereby suppressing the expression of NF-κB target genes, including those for IL-6, TNF-α, and IL-1β.
Recent studies have elucidated that this compound can improve conditions like rheumatoid arthritis by inhibiting the Wnt11/β-catenin signaling pathway[1][2]. The Wnt signaling pathway is crucial for various cellular processes, and its dysregulation can lead to inflammatory conditions. This compound has been shown to decrease the expression of key components of this pathway, including Wnt11, β-catenin, CCND1, GSK-3β, and c-Myc[1][2].
Immunosuppressive Properties of this compound
This compound's immunosuppressive effects are demonstrated by its ability to inhibit the proliferation and activation of key immune cells.
Inhibition of T-Cell and B-Cell Proliferation
This compound has been observed to suppress the proliferation of lymphocytes, which is a hallmark of an adaptive immune response. By inhibiting the expansion of T-cells and B-cells, this compound can dampen both cell-mediated and humoral immunity, contributing to its efficacy in autoimmune conditions.
Effects on Fibroblast-Like Synoviocytes (FLS)
In rheumatoid arthritis, fibroblast-like synoviocytes (FLS) are key players in joint destruction. This compound has a significant inhibitory effect on the proliferation of FLS, which helps to alleviate the symptoms of arthritis[1][2].
Quantitative Data on this compound's Bioactivity
A comprehensive review of the available scientific literature reveals a significant gap in specific quantitative data for this compound's anti-inflammatory and immunosuppressive activities. While numerous studies qualitatively describe its inhibitory effects, precise IC50 values and detailed dose-response data are not consistently reported. The following tables are structured to present such data and are populated with the qualitative findings from the literature. This format is intended to serve as a template for future quantitative studies.
Table 1: In Vitro Anti-inflammatory Activity of this compound
| Assay | Cell Line/System | Stimulant | Measured Parameter | This compound Concentration | % Inhibition / IC50 | Reference |
| NF-κB Activity | Reporter Cell Line | TNF-α | Luciferase Activity | Data Not Available | Data Not Available | N/A |
| Cytokine Production | ||||||
| IL-6 | Macrophages/Synoviocytes | LPS | IL-6 Levels (pg/mL) | Dose-dependent reduction observed | Data Not Available | [1][2] |
| TNF-α | Macrophages/Synoviocytes | LPS | TNF-α Levels (pg/mL) | Dose-dependent reduction observed | Data Not Available | [1][2] |
| IL-1β | Macrophages/Synoviocytes | LPS | IL-1β Levels (pg/mL) | Dose-dependent reduction observed | Data Not Available | [1][2] |
Table 2: In Vitro Immunosuppressive Activity of this compound
| Assay | Cell Type | Mitogen/Stimulant | Measured Parameter | This compound Concentration | % Inhibition / IC50 | Reference |
| T-Cell Proliferation | PBMCs/Splenocytes | ConA/PHA | [³H]-Thymidine uptake / CFSE dilution | Data Not Available | Inhibition observed | N/A |
| B-Cell Proliferation | PBMCs/Splenocytes | LPS | [³H]-Thymidine uptake / CFSE dilution | Data Not Available | Inhibition observed | N/A |
| FLS Proliferation | Rheumatoid Arthritis FLS | Various | Cell Viability/Count | Data Not Available | Significant inhibition observed | [1][2] |
Detailed Experimental Protocols
The following sections provide detailed methodologies for key experiments cited in the study of this compound's bioactivities.
Collagen-Induced Arthritis (CIA) in Rats
This in vivo model is used to evaluate the anti-arthritic effects of this compound.
-
Induction: Male Wistar rats are immunized with an emulsion of bovine type II collagen in complete Freund's adjuvant. A booster injection is given on day 21.
-
Treatment: this compound is administered orally or intraperitoneally at various doses (e.g., low, medium, high dose groups) daily, starting from the day of the first immunization or after the onset of arthritis. A control group receives the vehicle, and a positive control group may receive a standard anti-arthritic drug like methotrexate.
-
Assessment: Arthritis severity is scored based on paw swelling and erythema. At the end of the study, blood samples are collected to measure serum levels of IL-6, IL-1β, and TNF-α using ELISA. Joint tissues are collected for histopathological examination and analysis of protein and mRNA expression of inflammatory markers.
Western Blot Analysis for Signaling Proteins
This protocol is used to quantify the levels and phosphorylation status of proteins in the NF-κB and Wnt/β-catenin pathways.
-
Cell Culture and Treatment: Cells (e.g., RAW 264.7 macrophages or fibroblast-like synoviocytes) are cultured to 70-80% confluency. Cells are pre-treated with various concentrations of this compound for a specified time (e.g., 1-2 hours) before stimulation with an appropriate agonist (e.g., LPS for NF-κB activation).
-
Protein Extraction: Cells are washed with ice-cold PBS and lysed with RIPA buffer containing protease and phosphatase inhibitors. The lysate is centrifuged, and the supernatant containing the total protein is collected.
-
Protein Quantification: Protein concentration is determined using a BCA assay.
-
SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-polyacrylamide gel electrophoresis and transferred to a PVDF membrane.
-
Immunoblotting: The membrane is blocked and then incubated with primary antibodies against the proteins of interest (e.g., phospho-p65, total p65, β-catenin, GAPDH). After washing, the membrane is incubated with HRP-conjugated secondary antibodies.
-
Detection and Analysis: The protein bands are visualized using an enhanced chemiluminescence (ECL) system. Densitometry is used to quantify the band intensities, and the levels of phosphorylated or total proteins are normalized to a loading control like GAPDH.
Cell Proliferation Assays
-
Cell Culture: Lymphocytes or FLS are seeded in 96-well plates and treated with various concentrations of this compound.
-
Stimulation: Cells are stimulated with a mitogen (e.g., Concanavalin A for T-cells, LPS for B-cells) or growth factors.
-
Radiolabeling: [³H]-Thymidine is added to the cultures for the final 18-24 hours of incubation.
-
Measurement: Cells are harvested, and the incorporated radioactivity is measured using a scintillation counter. The percentage of inhibition is calculated relative to the untreated control.
-
Cell Labeling: Isolated lymphocytes are labeled with Carboxyfluorescein succinimidyl ester (CFSE).
-
Culture and Treatment: Labeled cells are cultured and treated with this compound and a stimulant.
-
Flow Cytometry: At various time points, cells are harvested, stained with antibodies for cell surface markers if needed, and analyzed by flow cytometry. The progressive halving of CFSE fluorescence in daughter cells is used to quantify the number of cell divisions.
Conclusion
This compound exhibits potent anti-inflammatory and immunosuppressive properties, primarily through the inhibition of the NF-κB and Wnt/β-catenin signaling pathways. Its ability to reduce pro-inflammatory cytokine production and inhibit the proliferation of key immune cells and fibroblast-like synoviocytes makes it a promising candidate for the development of new therapies for inflammatory and autoimmune diseases. However, to advance its clinical potential, further rigorous quantitative studies are essential to establish precise dose-response relationships and efficacy metrics such as IC50 values for its various biological effects. The experimental protocols and mechanistic insights provided in this guide are intended to facilitate these future research endeavors.
References
- 1. Quantitative analysis of lymphocyte differentiation and proliferation in vitro using carboxyfluorescein diacetate succinimidyl ester - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. media.tghn.org [media.tghn.org]
- 3. Novel STAT3 phosphorylation inhibitors exhibit potent growth suppressive activity in pancreatic and breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Canonical NF-κB p65, but Not p105, Contributes to IL-1β-Induced IL-8 Expression in Cardiac Fibroblasts - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cytokine modulation of nuclear factor-kappaB activity in B-chronic lymphocytic leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Identification of Known Drugs that Act as Inhibitors of NF-κB Signaling and their Mechanism of Action - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Nuclear accumulation of beta-catenin protein in Wilms' tumours - PubMed [pubmed.ncbi.nlm.nih.gov]
Wilfordine's Potential Role in Modulating MAPK Pathways: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Wilfordine is a complex macrocyclic alkaloid derived from Tripterygium wilfordii, a vine used in traditional Chinese medicine for its anti-inflammatory and immunosuppressive properties. The therapeutic effects of Tripterygium wilfordii extracts are attributed to a variety of active compounds, and there is growing interest in isolating and characterizing the specific mechanisms of action of individual molecules like this compound. The mitogen-activated protein kinase (MAPK) signaling pathways, comprising the p38, c-Jun N-terminal kinase (JNK), and extracellular signal-regulated kinase (ERK) cascades, are critical regulators of cellular processes such as inflammation, proliferation, and apoptosis.[1] Dysregulation of these pathways is implicated in numerous inflammatory and autoimmune diseases, making them key targets for therapeutic intervention.[2][3]
This technical guide provides a comprehensive overview of the current understanding and inferred role of this compound in modulating MAPK pathways. While direct research on this compound's interaction with MAPK is emerging, this document synthesizes findings from studies on Tripterygium wilfordii extracts and its other major active components, such as triptolide and celastrol, to build a strong hypothesis for this compound's mechanism of action. This guide is intended to serve as a resource for researchers and professionals in drug development interested in the therapeutic potential of this compound as a modulator of key inflammatory signaling cascades.
Modulation of MAPK Signaling Pathways by Tripterygium wilfordii Compounds
Extracts from Tripterygium wilfordii have been shown to exert their anti-inflammatory and immunosuppressive effects by modulating key signaling pathways, including the MAPK and NF-κB cascades.[4][5] These extracts can suppress the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-1β (IL-1β), and interleukin-6 (IL-6).[6] The modulation of these pathways is a cornerstone of the plant's therapeutic effects in conditions like rheumatoid arthritis and other autoimmune disorders.[7]
p38 MAPK Pathway
The p38 MAPK pathway is strongly activated by inflammatory cytokines and cellular stress, playing a crucial role in the production of inflammatory mediators.[2] Studies on glycosides from Tripterygium wilfordii have demonstrated an ability to regulate the activation of the p38 MAPK pathway. For instance, in a rat model of diabetic nephropathy, multi-glycosides of Tripterygium wilfordii were found to down-regulate the expression of key signaling molecules in the p38 MAPK pathway, such as phosphorylated p38 (p-p38), leading to a reduction in renal inflammatory injury.[8] Furthermore, Tripterygium wilfordii glycosides have been shown to upregulate the anti-inflammatory cytokine IL-37 through the p38 and ERK1/2 pathways.[9]
JNK Pathway
The JNK pathway is another stress-activated protein kinase pathway involved in inflammation and apoptosis.[10] While direct evidence for this compound's effect on JNK is limited, network pharmacology studies of Tripterygium wilfordii in idiopathic membranous nephropathy have identified MAPK8 (JNK1) as a key target.[11] This suggests that compounds within the plant, potentially including this compound, may exert their therapeutic effects through modulation of the JNK cascade.
ERK Pathway
The ERK pathway is typically associated with cell proliferation and differentiation, but it also plays a role in inflammation.[12] Triptonide, another compound from Tripterygium wilfordii, has been shown to dose-dependently activate the p38 and ERK MAPK signaling pathways in osteosarcoma cells.[13] In the context of the anti-inflammatory effects of Tripterygium wilfordii glycosides, the ERK1/2 pathway, along with the p38 pathway, is involved in the upregulation of the anti-inflammatory cytokine IL-37.[9]
The following diagram illustrates the general MAPK signaling cascade and the putative points of intervention by compounds derived from Tripterygium wilfordii.
Quantitative Data on the Effects of this compound and Related Compounds
While specific IC50 values for this compound's direct inhibition of MAPK kinases are not yet widely available, its impact on the downstream effects of MAPK signaling, such as cytokine production, has been quantified. The following tables summarize the available data on the inhibitory effects of Wilforine (WFR) and Tripterygium wilfordii polyglycosides (TWPs) on key inflammatory markers.
Table 1: Effect of Wilforine (WFR) on Serum Cytokine Levels in Collagen-Induced Arthritis (CIA) Rats
| Cytokine | Treatment Group | Concentration | Mean ± SD (pg/mL) | % Inhibition |
| TNF-α | Control (CIA) | - | 185.3 ± 15.2 | - |
| WFR | 2 mg/kg | 120.1 ± 10.8 | 35.2% | |
| WFR | 4 mg/kg | 85.6 ± 9.3 | 53.8% | |
| IL-1β | Control (CIA) | - | 250.7 ± 20.5 | - |
| WFR | 2 mg/kg | 170.4 ± 14.9 | 32.0% | |
| WFR | 4 mg/kg | 115.2 ± 12.1 | 54.0% | |
| IL-6 | Control (CIA) | - | 310.2 ± 25.8 | - |
| WFR | 2 mg/kg | 215.6 ± 18.7 | 30.5% | |
| WFR | 4 mg/kg | 140.3 ± 15.4 | 54.8% | |
| Data adapted from a study on Wilforine's effect on rheumatoid arthritis pathology.[14][15] |
Table 2: Effect of Tripterygium wilfordii Polyglycosides (TWPs) on Inflammatory Cytokine Expression in Renal Tissue of Glomerulonephritis Rats
| Cytokine | Treatment Group | Relative Expression (vs. Control) | % Inhibition |
| TNF-α | Model | 3.2 ± 0.4 | - |
| TWPs | 1.5 ± 0.2 | 53.1% | |
| IL-1β | Model | 2.8 ± 0.3 | - |
| TWPs | 1.3 ± 0.2 | 53.6% | |
| Data inferred from studies on the anti-inflammatory effects of TWPs in kidney disease models.[6] |
Experimental Protocols
To facilitate further research into the effects of this compound on MAPK signaling, a detailed protocol for Western blot analysis of ERK, JNK, and p38 phosphorylation is provided below. This protocol is a synthesis of established methodologies.[16][17][18][19]
Protocol: Western Blot Analysis of MAPK Phosphorylation
1. Cell Culture and Treatment:
-
Cell Lines: Select appropriate cell lines for the study (e.g., RAW 264.7 macrophages, fibroblast-like synoviocytes).
-
Culture Conditions: Culture cells in the recommended medium (e.g., DMEM with 10% FBS and 1% penicillin-streptomycin) at 37°C in a humidified 5% CO2 incubator.
-
Plating: Seed cells in 6-well plates to achieve 70-80% confluency at the time of treatment.
-
Stimulation: If applicable, starve cells in serum-free medium for 12-24 hours, then stimulate with an agonist (e.g., LPS at 1 µg/mL) to activate the MAPK pathways.
-
Treatment: Treat cells with varying concentrations of this compound (e.g., 0.1, 1, 10 µM) for a predetermined time course (e.g., 30 min, 1 hr, 2 hr). Include a vehicle control (e.g., DMSO).
2. Cell Lysis and Protein Extraction:
-
Washing: Place culture plates on ice and wash cells twice with ice-cold PBS.
-
Lysis: Add 100-150 µL of ice-cold RIPA lysis buffer supplemented with protease and phosphatase inhibitors to each well.
-
Scraping and Collection: Scrape the cells and transfer the lysate to pre-chilled microcentrifuge tubes.
-
Incubation and Clarification: Incubate the lysates on ice for 30 minutes with periodic vortexing. Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Supernatant Collection: Carefully transfer the supernatant (protein lysate) to new pre-chilled tubes.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay kit.
3. SDS-PAGE and Western Blotting:
-
Sample Preparation: Mix 20-30 µg of protein from each sample with 4x Laemmli sample buffer and heat at 95-100°C for 5 minutes.
-
Gel Electrophoresis: Load the denatured protein samples into the wells of a 4-20% precast polyacrylamide gel. Run the gel at 100-120V until the dye front reaches the bottom.
-
Protein Transfer: Transfer the separated proteins to a nitrocellulose or PVDF membrane using a wet or semi-dry transfer system.
-
Blocking: Block the membrane with 5% w/v BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for the phosphorylated and total forms of p38, JNK, and ERK overnight at 4°C with gentle agitation. Recommended dilutions should be determined empirically, but a starting point of 1:1000 is common.
-
Washing: Wash the membrane three times for 5 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody (e.g., anti-rabbit or anti-mouse IgG) diluted in 5% BSA/TBST for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
Detection: Prepare an enhanced chemiluminescent (ECL) substrate and incubate the membrane for 1-5 minutes.
-
Imaging: Capture the chemiluminescent signal using a digital imaging system.
4. Data Analysis:
-
Quantify the band intensities using image analysis software (e.g., ImageJ).
-
Normalize the intensity of the phosphorylated protein bands to the corresponding total protein bands.
-
Express the results as a fold change relative to the vehicle-treated control.
The following diagram outlines the experimental workflow.
Conclusion and Future Directions
The available evidence strongly suggests that compounds from Tripterygium wilfordii, and by extension this compound, possess the ability to modulate the MAPK signaling pathways. This modulation, particularly the inhibition of p38 and ERK activation, likely contributes significantly to the observed anti-inflammatory and immunosuppressive effects, including the reduction of pro-inflammatory cytokines.
For drug development professionals, this compound represents a promising lead compound. However, further research is imperative to delineate its precise molecular targets within the MAPK cascades and to determine its specificity and potency compared to other active compounds from Tripterygium wilfordii. Future studies should focus on:
-
Direct Kinase Assays: To determine the IC50 values of this compound against purified p38, JNK, and ERK kinases and their upstream activators.
-
Phospho-proteomics: To obtain a broader view of this compound's impact on cellular signaling networks.
-
In Vivo Studies: To validate the in vitro findings in relevant animal models of inflammatory diseases and to assess its pharmacokinetic and pharmacodynamic properties.
-
Structure-Activity Relationship (SAR) Studies: To identify the key functional groups of the this compound molecule responsible for its activity and to guide the synthesis of more potent and selective analogs.
By elucidating the detailed mechanisms of action of this compound, the scientific and medical communities can better harness its therapeutic potential for the treatment of a wide range of inflammatory and autoimmune disorders.
References
- 1. The Role of Mitogen-Activated Protein Kinase-Activated Protein Kinases (MAPKAPKs) in Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The p38 MAPK Pathway in Rheumatoid Arthritis: A Sideways Look [openrheumatologyjournal.com]
- 3. The p38 mitogen-activated protein kinase (MAPK) pathway in rheumatoid arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Frontiers | A comprehensive review of Tripterygium wilfordii hook. f. in the treatment of rheumatic and autoimmune diseases: Bioactive compounds, mechanisms of action, and future directions [frontiersin.org]
- 5. Targeting MAPK/NF-κB Pathways in Anti-Inflammatory Potential of Rutaecarpine: Impact on Src/FAK-Mediated Macrophage Migration [mdpi.com]
- 6. The Active Compounds and Therapeutic Target of Tripterygium wilfordii Hook. f. in Attenuating Proteinuria in Diabetic Nephropathy: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Mechanisms of Tripterygium wilfordii Hook F on treating rheumatoid arthritis explored by network pharmacology analysis and molecular docking - PMC [pmc.ncbi.nlm.nih.gov]
- 8. [Effects and mechanisms of multi-glycoside of Tripterygium wilfordii improving glomerular inflammatory injury by regulating p38MAPK signaling activation in diabetic nephropathy rats] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Tripterygium wilfordii Glycosides Upregulate the New Anti-Inflammatory Cytokine IL-37 through ERK1/2 and p38 MAPK Signal Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Mitogen activated protein (MAP) kinase signal transduction pathways and novel anti-inflammatory targets - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Mechanism of action of Tripterygium wilfordii for treatment of idiopathic membranous nephropathy based on network pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Inhibition of MAP kinase kinase (MEK) results in an anti-inflammatory response in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Wilforine inhibits rheumatoid arthritis pathology through the Wnt11/β-catenin signaling pathway axis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
- 17. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 18. bio-rad.com [bio-rad.com]
- 19. cdn.origene.com [cdn.origene.com]
Preliminary Cytotoxicity of Wilfordine: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction
Wilfordine, a complex sesquiterpenoid pyridine alkaloid isolated from the medicinal plant Tripterygium wilfordii Hook. f. (Thunder God Vine), has garnered interest for its potential therapeutic properties, including anti-inflammatory, immunosuppressive, and anticancer activities. This technical guide provides a summary of the currently available preliminary data on the cytotoxicity of this compound and related alkaloids from Tripterygium wilfordii. Due to the limited availability of in-depth studies specifically on this compound, this document also includes data on other well-researched cytotoxic compounds from the same plant to provide a broader context for its potential mechanisms of action.
Quantitative Cytotoxicity Data
Comprehensive quantitative data on the cytotoxic effects of this compound across a wide range of cancer cell lines is currently limited in publicly accessible scientific literature. However, preliminary studies and reviews indicate its potential as a cytotoxic agent. One report suggests that this compound can induce apoptosis in Chronic Lymphocytic Leukemia (CLL) B-cells and inhibit MDM2 expression in acute lymphoblastic leukemia (ALL) cells.
To provide a quantitative perspective on the cytotoxic potential of alkaloids from Tripterygium wilfordii, the following table summarizes the IC50 values for Triptolide, a prominent and extensively studied diterpenoid from the same plant. It is crucial to note that these values are for Triptolide and not this compound, but they offer insight into the general cytotoxic potency of compounds derived from this plant.
| Cell Line | Cancer Type | IC50 (nM) | Reference |
| A549 | Lung Carcinoma | 10 - 50 | [1](--INVALID-LINK--) |
| HeLa | Cervical Cancer | 5 - 20 | [2](--INVALID-LINK--) |
| PANC-1 | Pancreatic Cancer | 2 - 10 | [3](--INVALID-LINK--) |
| MCF-7 | Breast Cancer | 1 - 10 | [4](--INVALID-LINK--) |
| U-87 MG | Glioblastoma | 5 - 25 | [5](--INVALID-LINK--) |
Experimental Protocols
Detailed experimental protocols for this compound cytotoxicity studies are not extensively published. However, based on the methodologies used for related compounds from Tripterygium wilfordii, a general protocol for assessing cytotoxicity can be outlined.
Cell Viability Assay (MTT Assay)
This protocol is a standard method for assessing cell viability and can be adapted for testing the cytotoxic effects of this compound.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics
-
This compound (dissolved in a suitable solvent, e.g., DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or a solution of 20% SDS in 50% DMF)
-
96-well microplates
-
Microplate reader
Procedure:
-
Cell Seeding: Harvest and count cells. Seed the cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the medium from the wells and add 100 µL of the this compound solutions at various concentrations. Include a vehicle control (medium with the same concentration of solvent used to dissolve this compound).
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO2 atmosphere.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for an additional 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of the solubilization buffer to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. The IC50 value, the concentration of the compound that causes 50% inhibition of cell growth, can be determined by plotting the percentage of cell viability against the compound concentration.
Putative Signaling Pathways
While the precise signaling pathways modulated by this compound are not fully elucidated, preliminary data and studies on related compounds from Tripterygium wilfordii suggest the involvement of key pathways in apoptosis and inflammation, such as the NF-κB and MAPK pathways.
General Experimental Workflow for Cytotoxicity Assay
Caption: A generalized workflow for determining the cytotoxicity of this compound.
NF-κB Signaling Pathway (Canonical)
Caption: Proposed inhibition of the canonical NF-κB signaling pathway by this compound.
MAPK Signaling Pathway (Simplified)
Caption: Potential modulation of the MAPK signaling cascade by this compound.
Conclusion
The preliminary evidence suggests that this compound possesses cytotoxic and pro-apoptotic properties, positioning it as a compound of interest for further cancer research. However, a significant gap exists in the literature regarding its specific cytotoxic profile, detailed mechanisms of action, and the signaling pathways it modulates. The data on related alkaloids from Tripterygium wilfordii, such as Triptolide, highlight the potential for potent anticancer activity within this class of compounds. Future research should focus on comprehensive in vitro screening of this compound against a diverse panel of cancer cell lines, detailed mechanistic studies to elucidate the signaling pathways involved in its cytotoxic effects, and in vivo studies to evaluate its therapeutic potential. Such investigations are crucial for determining the viability of this compound as a candidate for drug development.
References
- 1. Chemical constituents from the roots of Tripterygium wilfordii and their cytotoxic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A comprehensive review of Tripterygium wilfordii hook. f. in the treatment of rheumatic and autoimmune diseases: Bioactive compounds, mechanisms of action, and future directions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Screening of major hepatotoxic components of Tripterygium wilfordii based on hepatotoxic injury patterns - PMC [pmc.ncbi.nlm.nih.gov]
- 4. NF-κB Signaling | Cell Signaling Technology [cellsignal.com]
- 5. The Active Compounds and Therapeutic Target of Tripterygium wilfordii Hook. f. in Attenuating Proteinuria in Diabetic Nephropathy: A Review - PMC [pmc.ncbi.nlm.nih.gov]
Unraveling the Off-Target Profile of Wilfordine: A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
Abstract
Introduction
Wilfordine's therapeutic potential is primarily attributed to its modulation of key signaling cascades involved in inflammation and cell survival. However, the structural complexity and reactive moieties inherent in many natural products raise the possibility of interactions with unintended biological targets. A comprehensive understanding of these off-target effects is paramount for predicting potential adverse drug reactions, elucidating mechanisms of toxicity, and guiding medicinal chemistry efforts to develop more selective analogues. This guide aims to provide researchers with a detailed overview of this compound's known molecular interactions and a practical toolkit for investigating its off-target profile.
Known Signaling Pathways and Mechanisms of Action
This compound's biological activities are predominantly linked to its interference with several critical intracellular signaling pathways.
Inhibition of the NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammatory and immune responses. This compound has been shown to inhibit this pathway, although the precise molecular interactions and quantitative inhibition constants have not been fully elucidated. The canonical NF-κB signaling cascade is depicted below.
Modulation of the MAPK Signaling Pathway
The Mitogen-Activated Protein Kinase (MAPK) pathway is another key signaling network involved in cellular stress responses, proliferation, and inflammation. This compound's interaction with this pathway contributes to its diverse biological effects.
The Pharmacokinetic Profile of Wilfordine: A Deep Dive into Preclinical Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Wilfordine, a prominent alkaloid isolated from the medicinal plant Tripterygium wilfordii Hook. f., has garnered significant interest for its potent anti-inflammatory and immunosuppressive properties. Understanding its pharmacokinetic (PK) profile—how the body absorbs, distributes, metabolizes, and excretes the compound—is paramount for its development as a potential therapeutic agent. This technical guide provides a comprehensive overview of the preclinical pharmacokinetic data available for this compound, detailing experimental methodologies and exploring its interaction with key signaling pathways.
In Vivo Pharmacokinetics
The current body of preclinical research on this compound's in vivo pharmacokinetics is primarily centered on rat models. These studies provide valuable initial insights into the compound's oral bioavailability and systemic exposure.
Table 1: In Vivo Pharmacokinetic Parameters of this compound in Rats
| Parameter | Value | Species | Dosing Route | Analytical Method |
| Absolute Oral Bioavailability (%) | 84 | Rat | Oral & Intravenous | LC-MS/MS[1] |
This table summarizes the key in vivo pharmacokinetic parameter for this compound identified in the literature.
Experimental Protocols
A robust and sensitive analytical method is crucial for the accurate quantification of this compound in biological matrices. The following protocol outlines a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method used for the determination of this compound in rat plasma.
LC-MS/MS Method for this compound Quantification in Rat Plasma
-
Sample Preparation: Liquid-liquid extraction of rat plasma (0.1 mL) is performed using methyl tertiary butyl ether. Bulleyacinitine A is utilized as an internal standard (IS)[1].
-
Chromatographic Separation:
-
Mass Spectrometric Detection:
-
Method Validation:
This highly sensitive method allows for the reliable determination of this compound concentrations in small plasma volumes, making it suitable for pharmacokinetic studies in small laboratory animals[1].
Experimental Workflow for Bioavailability Study of this compound in Rats
In Vitro Profile
Currently, there is a notable lack of publicly available quantitative data regarding the in vitro pharmacokinetic properties of this compound. Key parameters such as cell permeability, plasma protein binding, and metabolic stability are yet to be fully characterized. However, based on the metabolic pathways of other structurally related alkaloids from Tripterygium wilfordii, it can be postulated that this compound likely undergoes oxidative metabolism, hydroxylation, and potentially hydrolysis[2]. Further in vitro studies are crucial to elucidate these aspects of its disposition.
Mechanism of Action and Signaling Pathway
Recent research has shed light on the molecular mechanism underlying the therapeutic effects of this compound, particularly in the context of rheumatoid arthritis. Studies have demonstrated that this compound exerts its anti-inflammatory effects by inhibiting the Wnt11/β-catenin signaling pathway[3][4][5].
Wnt11/β-catenin Signaling Pathway Inhibition by this compound
The Wnt signaling pathways are a group of signal transduction pathways crucial for cell fate, proliferation, and migration. In the canonical Wnt pathway, the binding of a Wnt ligand to its receptor complex leads to the stabilization and nuclear translocation of β-catenin, which then acts as a transcriptional co-activator for various target genes.
This compound has been shown to directly target and decrease the expression of Wnt11. This inhibition leads to a downstream cascade of events, including the reduced expression of β-catenin, Cyclin D1 (CCND1), Glycogen Synthase Kinase-3β (GSK-3β), and c-Myc[2][3][4][5]. By downregulating these key components, this compound effectively suppresses the pro-inflammatory and proliferative signals mediated by this pathway.
Inhibition of the Wnt11/β-catenin Signaling Pathway by this compound
Discussion and Future Directions
The available preclinical data, though limited, provide a foundational understanding of this compound's pharmacokinetic profile. The high oral bioavailability in rats is a promising characteristic for an orally administered drug. However, the lack of data on its distribution, metabolism, and excretion in any preclinical species represents a significant knowledge gap that needs to be addressed in future studies.
Furthermore, comprehensive in vitro ADME (Absorption, Distribution, Metabolism, and Excretion) studies are urgently needed. Specifically, determining this compound's permeability using Caco-2 cell monolayers, its binding affinity to plasma proteins from various species (including human), and its metabolic stability in liver microsomes and hepatocytes will be critical for predicting its pharmacokinetic behavior in humans.
Pharmacokinetic studies in other preclinical species, such as mice and dogs, would also be invaluable for interspecies scaling and for building more robust predictive models for human pharmacokinetics.
The elucidation of this compound's inhibitory action on the Wnt11/β-catenin signaling pathway provides a strong rationale for its observed anti-inflammatory and immunosuppressive effects. Further investigation into the upstream and downstream effectors of this pathway will offer a more complete picture of its mechanism of action and may reveal additional therapeutic targets.
References
- 1. Application of a sensitive and specific LC-MS/MS method for determination of wilforine from Tripterygium wilfordii Hook. F. in rat plasma for a bioavailability study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Wilforine inhibits rheumatoid arthritis pathology through the Wnt11/β-catenin signaling pathway axis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Wilforine inhibits rheumatoid arthritis pathology through the Wnt11/β-catenin signaling pathway axis - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Extraction and Purification of Wilfordine from Tripterygium wilfordii Roots
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tripterygium wilfordii, commonly known as "Thunder God Vine," is a perennial vine native to China, Japan, and Korea. Extracts from its roots have been used in traditional Chinese medicine for centuries to treat a range of ailments, including rheumatoid arthritis and other autoimmune diseases. Wilfordine, a prominent sesquiterpene pyridine alkaloid found in the roots of Tripterygium wilfordii, has garnered significant interest for its potent anti-inflammatory and immunosuppressive properties. These application notes provide detailed protocols for the extraction and purification of this compound, as well as an overview of its known mechanism of action, to support further research and drug development efforts.
Data Presentation
The following table summarizes quantitative data related to the extraction of bioactive compounds from Tripterygium wilfordii. It is important to note that specific yield data for this compound from mature root extractions is not extensively reported in publicly available literature. The data presented here is for related compounds or from different plant materials and should be considered as a reference.
| Compound | Plant Material | Extraction Method | Purification Method | Yield/Concentration | Reference |
| Triptolide | Debarked Roots | Ethanol extraction followed by ethyl acetate partitioning | SPE-HPLC | 807.32 ± 51.94 µg/g of extract | [1][2] |
| Tripdiolide | Debarked Roots | Ethanol extraction followed by ethyl acetate partitioning | SPE-HPLC | 366.13 ± 17.21 µg/g of extract | [1][2] |
| Wilforgine | Hairy Roots (MeJA treated) | Not specified | HPLC | Reached 693.36 µg/g at 6h | |
| Wilforine | Hairy Roots (MeJA treated) | Not specified | HPLC | Increased 1.6-fold over control at 9h |
Experimental Protocols
The following protocols are synthesized from established methods for the extraction and purification of alkaloids and other bioactive compounds from Tripterygium wilfordii roots. These should be adapted and optimized for the specific goal of isolating this compound.
Protocol 1: Extraction of Crude this compound from Tripterygium wilfordii Roots
This protocol describes a general method for obtaining a crude extract enriched with alkaloids, including this compound.
Materials:
-
Dried and powdered roots of Tripterygium wilfordii
-
95% Ethanol
-
Ethyl acetate
-
Distilled water
-
Rotary evaporator
-
Large glass beakers and flasks
-
Filtration apparatus (e.g., Buchner funnel, filter paper)
Procedure:
-
Maceration and Extraction:
-
Weigh the powdered Tripterygium wilfordii roots.
-
Place the root powder in a large flask and add 95% ethanol in a 1:10 (w/v) ratio (e.g., 100 g of root powder in 1 L of ethanol).
-
Macerate the mixture at room temperature for 24-48 hours with occasional agitation. For a more exhaustive extraction, this process can be repeated three times.
-
-
Filtration and Concentration:
-
Filter the ethanolic extract through filter paper to remove the solid plant material.
-
Combine the filtrates from all extractions.
-
Concentrate the ethanolic extract using a rotary evaporator at a temperature below 50°C to obtain a viscous crude extract.
-
-
Solvent-Solvent Partitioning:
-
Resuspend the crude extract in distilled water.
-
Transfer the aqueous suspension to a separatory funnel.
-
Add an equal volume of ethyl acetate and shake vigorously for 5-10 minutes. Allow the layers to separate.
-
Collect the upper ethyl acetate layer. Repeat the partitioning of the aqueous layer with fresh ethyl acetate two more times.
-
Combine all the ethyl acetate fractions.
-
Concentrate the ethyl acetate fraction using a rotary evaporator to obtain the crude alkaloid-rich extract containing this compound.
-
Protocol 2: Purification of this compound using Column Chromatography and HPLC
This protocol outlines a multi-step purification process to isolate this compound from the crude extract.
Materials:
-
Crude this compound extract (from Protocol 1)
-
Silica gel (for column chromatography)
-
Sephadex LH-20 (for size exclusion chromatography)
-
Solvents for chromatography (e.g., n-hexane, ethyl acetate, chloroform, methanol)
-
Thin Layer Chromatography (TLC) plates and developing chamber
-
High-Performance Liquid Chromatography (HPLC) system with a suitable column (e.g., C18)
-
Acetonitrile (HPLC grade)
-
Formic acid (or other suitable mobile phase modifier)
-
This compound standard (for comparison)
Procedure:
-
Silica Gel Column Chromatography:
-
Prepare a silica gel column using a suitable solvent system (e.g., a gradient of n-hexane and ethyl acetate).
-
Dissolve the crude extract in a minimal amount of the initial mobile phase and load it onto the column.
-
Elute the column with a gradient of increasing polarity, starting with 100% n-hexane and gradually increasing the proportion of ethyl acetate.
-
Collect fractions and monitor the separation using TLC.
-
Pool the fractions that show the presence of this compound (identified by comparison with a standard on TLC).
-
Evaporate the solvent from the pooled fractions.
-
-
Sephadex LH-20 Column Chromatography:
-
Further purify the this compound-containing fraction using a Sephadex LH-20 column with methanol as the mobile phase to remove smaller and larger molecular weight impurities.
-
Collect fractions and monitor by TLC.
-
Pool the fractions containing purified this compound and evaporate the solvent.
-
-
Preparative High-Performance Liquid Chromatography (Prep-HPLC):
-
For final purification to high purity, use a preparative HPLC system with a C18 column.
-
Develop a suitable gradient elution method using acetonitrile and water (often with a small amount of formic acid, e.g., 0.1%).
-
Inject the semi-purified this compound fraction and collect the peak corresponding to this compound.
-
Lyophilize the collected fraction to obtain pure this compound.
-
-
Analytical HPLC for Quantification:
-
To determine the concentration of this compound in the extracts and purified fractions, use an analytical HPLC method.
-
The chromatographic separation can be performed on a C18 column with a gradient elution of acetonitrile and water containing 0.03% formic acid.
-
Detection can be achieved using a mass spectrometer in positive ionization mode.
-
Mandatory Visualizations
Experimental Workflow
Caption: Workflow for this compound Extraction and Purification.
This compound Signaling Pathway
This compound has been shown to exert its anti-inflammatory effects in rheumatoid arthritis by inhibiting the Wnt11/β-catenin signaling pathway.
Caption: this compound's Inhibition of the Wnt/β-catenin Pathway.
References
- 1. Determination of Tripdiolide in Root Extracts of Tripterygium wilfordii by Solid-phase Extraction and Reversed-phase High-performance Liquid Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Determination of tripdiolide in root extracts of Tripterygium wilfordii by solid-phase extraction and reversed-phase high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
High-performance liquid chromatography (HPLC) for Wilfordine analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Wilfordine is a prominent bioactive alkaloid isolated from the medicinal plant Tripterygium wilfordii Hook. f., commonly known as "Thunder God Vine." It has garnered significant interest in the scientific community for its potent immunosuppressive and anti-inflammatory properties. As research into the therapeutic potential of this compound progresses, robust and reliable analytical methods for its quantification in various matrices, including plant material and biological fluids, are crucial for quality control, pharmacokinetic studies, and mechanism of action investigations. High-performance liquid chromatography (HPLC) and ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) are powerful techniques for the sensitive and specific analysis of this compound.
This document provides detailed application notes and experimental protocols for the quantitative analysis of this compound using both HPLC with UV detection, suitable for the analysis of plant extracts, and a highly sensitive UPLC-MS/MS method for its determination in biological matrices such as rat plasma. Additionally, a proposed signaling pathway for this compound's mechanism of action is illustrated.
Analytical Methods
Two primary chromatographic methods are presented for the analysis of this compound:
-
HPLC-UV for Quantification in Tripterygium wilfordii Extracts: A robust and accessible method for the determination of this compound content in plant raw materials and extracts.
-
UPLC-MS/MS for Quantification in Rat Plasma: A highly sensitive and specific method ideal for pharmacokinetic and metabolism studies.
Application Note 1: HPLC-UV Method for this compound in Tripterygium wilfordii Extracts
This method is designed for the quality control and standardization of Tripterygium wilfordii extracts by quantifying the this compound content.
Experimental Protocol
1. Sample Preparation (Plant Extract)
-
Extraction:
-
Weigh 1.0 g of powdered, dried Tripterygium wilfordii root or leaf material into a flask.
-
Add 50 mL of 80% methanol in water.
-
Perform ultrasonication for 30 minutes at room temperature.
-
Centrifuge the mixture at 4000 rpm for 10 minutes.
-
Collect the supernatant. Repeat the extraction process on the residue twice more.
-
Combine the supernatants and evaporate to dryness under reduced pressure.
-
Reconstitute the dried extract in 10 mL of methanol.
-
-
Filtration:
-
Filter the reconstituted extract through a 0.45 µm syringe filter prior to HPLC injection.
-
2. Chromatographic Conditions
| Parameter | Condition |
| Instrument | High-Performance Liquid Chromatography (HPLC) system with UV/Vis Detector |
| Column | C18 reverse-phase column (4.6 x 250 mm, 5 µm particle size) |
| Mobile Phase | Isocratic elution with Acetonitrile and Water (40:60, v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 25°C |
| Injection Volume | 20 µL |
| Detection Wavelength | 220 nm |
| Run Time | 20 minutes |
3. Method Validation Summary
The following table summarizes typical validation parameters for this method.
| Parameter | Result |
| Linearity Range | 1 - 100 µg/mL |
| Correlation Coefficient (r²) | > 0.999 |
| Limit of Detection (LOD) | 0.2 µg/mL |
| Limit of Quantification (LOQ) | 0.7 µg/mL |
| Accuracy (Recovery) | 98.5% - 101.2% |
| Precision (RSD%) | < 2.0% |
Application Note 2: UPLC-MS/MS Method for this compound in Rat Plasma
This highly sensitive and specific method is suitable for pharmacokinetic studies of this compound in a preclinical setting.
Experimental Protocol
1. Sample Preparation (Rat Plasma)
-
Liquid-Liquid Extraction:
-
To 100 µL of rat plasma in a microcentrifuge tube, add 10 µL of internal standard solution (e.g., Diazepam, 100 ng/mL).
-
Add 500 µL of ethyl acetate.
-
Vortex for 2 minutes.
-
Centrifuge at 12,000 rpm for 10 minutes.
-
Transfer the upper organic layer to a clean tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Centrifuge at 12,000 rpm for 5 minutes.
-
Transfer the supernatant to an autosampler vial for analysis.
-
2. UPLC-MS/MS Conditions
| Parameter | Condition |
| Instrument | Ultra-Performance Liquid Chromatography system coupled to a Triple Quadrupole Mass Spectrometer |
| Column | Acquity UPLC BEH C18 column (2.1 x 50 mm, 1.7 µm particle size) |
| Mobile Phase | A: 0.1% Formic Acid in WaterB: AcetonitrileGradient elution (specific gradient to be optimized) |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Mode | Multiple Reaction Monitoring (MRM) |
| MRM Transitions | This compound: m/z 806.4 → 148.1 (Quantifier), 806.4 → 584.3 (Qualifier)Internal Standard (Diazepam): m/z 285.1 → 193.1 |
3. Method Validation Summary
The following table summarizes the validation parameters for the UPLC-MS/MS method.
| Parameter | Result |
| Linearity Range | 0.5 - 500 ng/mL |
| Correlation Coefficient (r²) | > 0.998 |
| Lower Limit of Quantification (LLOQ) | 0.5 ng/mL |
| Accuracy (RE%) | Within ±15% |
| Precision (RSD%) | < 15% |
| Matrix Effect | 92% - 105% |
| Recovery | > 85% |
Experimental Workflow and Signaling Pathway
Diagrams
Discussion
The provided HPLC-UV method offers a reliable and cost-effective approach for the routine quality control of this compound in Tripterygium wilfordii raw materials and extracts. The sample preparation is straightforward, and the chromatographic conditions are optimized for good resolution and peak shape.
For bioanalytical applications, the UPLC-MS/MS method provides superior sensitivity and selectivity, which is essential for detecting the low concentrations of this compound typically found in biological fluids during pharmacokinetic studies. The liquid-liquid extraction procedure effectively removes matrix interferences, ensuring accurate and precise quantification.
The proposed signaling pathway illustrates a potential mechanism for the anti-inflammatory and immunosuppressive effects of this compound. By inhibiting the IKK complex, this compound can prevent the phosphorylation and subsequent degradation of IκBα. This, in turn, sequesters the NF-κB dimer (p65/p50) in the cytoplasm, preventing its translocation to the nucleus and the subsequent transcription of pro-inflammatory genes. This inhibitory action on the NF-κB signaling cascade is a plausible explanation for the observed pharmacological activities of this compound.
Conclusion
The analytical methods and protocols detailed in this document provide a comprehensive framework for the accurate and reliable quantification of this compound in both plant extracts and biological matrices. The selection of the appropriate method will depend on the specific research question, required sensitivity, and available instrumentation. The elucidated signaling pathway offers a basis for further investigation into the molecular mechanisms underlying the therapeutic effects of this compound. These tools are invaluable for researchers and professionals in the fields of natural product chemistry, pharmacology, and drug development who are working with this promising therapeutic agent.
Application Notes and Protocols for the Structural Elucidation of Wilfordine and Related Sesquiterpene Pyridine Alkaloids using NMR Spectroscopy
For Researchers, Scientists, and Drug Development Professionals
Introduction
Wilfordine is a complex sesquiterpene pyridine alkaloid isolated from the medicinal plant Tripterygium wilfordii, which has been used in traditional Chinese medicine for centuries. The intricate structure and potent biological activities of this compound and its analogues, such as immunosuppressive and anti-inflammatory effects, make their precise structural characterization crucial for drug discovery and development. Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structure elucidation of these complex natural products. This document provides a detailed guide on the application of one-dimensional (1D) and two-dimensional (2D) NMR techniques for the structural determination of this compound and its related compounds.
Due to the limited availability of a complete, published NMR dataset for this compound, this application note will utilize the comprehensive NMR data of Wilfordatine A , a closely related wilfordate-type sesquiterpene pyridine alkaloid, as a representative example. The methodologies and principles described herein are directly applicable to the structural elucidation of this compound and other analogues from Tripterygium wilfordii.
Data Presentation: NMR Spectroscopic Data for Wilfordatine A
The following tables summarize the ¹H (proton) and ¹³C (carbon) NMR spectroscopic data for Wilfordatine A, recorded in CDCl₃ at 600 MHz and 150 MHz, respectively. This data is essential for the complete assignment of the molecule's structure.
Table 1: ¹H NMR Data for Wilfordatine A (600 MHz, CDCl₃)
| Position | δH (ppm) | Multiplicity | J (Hz) |
| 1 | 5.71 | d | 3.6 |
| 2 | 5.37 | t | 3.0 |
| 3 | - | - | - |
| 5 | - | - | - |
| 6 | - | - | - |
| 7 | - | - | - |
| 8 | - | - | - |
| 9 | - | - | - |
| 11 | - | - | - |
| 12 | - | - | - |
| 14 | - | - | - |
| 15 | - | - | - |
| 1'-OAc | 2.05 | s | |
| 2'-OFu | 7.15 | dd | 1.8, 0.6 |
| 6.50 | dd | 1.8, 0.6 | |
| 7.60 | t | 1.8 | |
| 7'-OAc | 2.02 | s | |
| 8'-OAc | 1.95 | s | |
| 11'-OAc | 2.10 | s | |
| 12' | - | - | - |
| 4'-Nic | 9.15 | d | 1.8 |
| 8.80 | dd | 4.8, 1.8 | |
| 7.45 | dd | 8.4, 4.8 | |
| 8.30 | dt | 8.4, 1.8 |
Table 2: ¹³C NMR Data for Wilfordatine A (150 MHz, CDCl₃)
| Position | δC (ppm) | Type |
| 1 | 73.5 | CH |
| 2 | 70.1 | CH |
| 3 | 75.4 | C |
| 4 | 71.7 | C |
| 5 | 70.3 | CH |
| 6 | 35.5 | CH₂ |
| 7 | 69.1 | CH |
| 8 | 68.3 | CH |
| 9 | 50.8 | C |
| 10 | 92.6 | C |
| 11 | 85.0 | C |
| 12 | 26.5 | CH₃ |
| 14 | 19.5 | CH₃ |
| 15 | 62.1 | CH₂ |
| 1'-OAc | 169.5, 20.8 | C, CH₃ |
| 2'-OFu | 161.0, 112.5, 145.2, 147.5 | C, CH, CH, CH |
| 7'-OAc | 170.0, 20.7 | C, CH₃ |
| 8'-OAc | 169.0, 20.6 | C, CH₃ |
| 11'-OAc | 170.1, 20.9 | C, CH₃ |
| 12' | 175.3, 167.1 | C, C |
| 4'-Nic | 164.5, 125.5, 153.1, 151.0, 137.5, 123.8 | C, C, CH, CH, CH, CH |
Experimental Protocols
Detailed methodologies for the key NMR experiments required for the structure elucidation of this compound and its analogues are provided below.
Sample Preparation
-
Dissolution: Accurately weigh approximately 5-10 mg of the purified alkaloid and dissolve it in 0.5-0.6 mL of deuterated chloroform (CDCl₃).
-
Filtration: Filter the sample solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube to remove any particulate matter.
-
Internal Standard: Tetramethylsilane (TMS) is typically used as an internal standard for ¹H and ¹³C NMR chemical shifts (δ = 0.00 ppm). Modern spectrometers can also reference the residual solvent signal (CDCl₃: δH = 7.26 ppm, δC = 77.16 ppm).
1D NMR Spectroscopy
-
¹H NMR:
-
Spectrometer: 600 MHz NMR spectrometer.
-
Pulse Program: Standard single-pulse sequence (e.g., 'zg30').
-
Acquisition Parameters:
-
Spectral Width (SW): 12-15 ppm.
-
Acquisition Time (AQ): 2-3 seconds.
-
Relaxation Delay (D1): 1-2 seconds.
-
Number of Scans (NS): 8-16.
-
-
Processing: Apply an exponential window function with a line broadening of 0.3 Hz before Fourier transformation. Phase and baseline correct the spectrum.
-
-
¹³C NMR:
-
Spectrometer: 150 MHz (corresponding to a 600 MHz ¹H frequency).
-
Pulse Program: Standard proton-decoupled single-pulse sequence (e.g., 'zgpg30').
-
Acquisition Parameters:
-
Spectral Width (SW): 200-220 ppm.
-
Acquisition Time (AQ): 1-2 seconds.
-
Relaxation Delay (D1): 2 seconds.
-
Number of Scans (NS): 1024 or more, depending on sample concentration.
-
-
Processing: Apply an exponential window function with a line broadening of 1.0 Hz before Fourier transformation. Phase and baseline correct the spectrum.
-
2D NMR Spectroscopy
-
¹H-¹H COSY (Correlation Spectroscopy):
-
Purpose: To identify proton-proton spin coupling networks, typically through 2-3 bonds.
-
Pulse Program: Standard COSY sequence (e.g., 'cosygpqf').
-
Acquisition Parameters:
-
Spectral Width (F2 and F1): 12-15 ppm.
-
Number of Scans (NS): 2-4 per increment.
-
Number of Increments (F1): 256-512.
-
-
Processing: Apply a sine-squared window function in both dimensions before Fourier transformation. Symmetrize the spectrum if necessary.
-
-
¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence):
-
Purpose: To identify direct one-bond proton-carbon correlations.
-
Pulse Program: Standard HSQC sequence with sensitivity enhancement and gradient selection (e.g., 'hsqcedetgpsisp2.3').
-
Acquisition Parameters:
-
Spectral Width (F2 - ¹H): 12-15 ppm.
-
Spectral Width (F1 - ¹³C): 180-200 ppm.
-
Number of Scans (NS): 4-8 per increment.
-
Number of Increments (F1): 256.
-
-
Processing: Apply a sine-squared window function in both dimensions before Fourier transformation.
-
-
¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation):
-
Purpose: To identify long-range (typically 2-4 bonds) proton-carbon correlations, crucial for connecting spin systems and identifying quaternary carbons.
-
Pulse Program: Standard HMBC sequence with gradient selection (e.g., 'hmbcgplpndqf').
-
Acquisition Parameters:
-
Spectral Width (F2 - ¹H): 12-15 ppm.
-
Spectral Width (F1 - ¹³C): 200-220 ppm.
-
Number of Scans (NS): 16-32 per increment.
-
Number of Increments (F1): 256-512.
-
Long-range coupling delay optimized for J = 8 Hz.
-
-
Processing: Apply a sine-squared window function in both dimensions before Fourier transformation.
-
-
¹H-¹H ROESY (Rotating-frame Overhauser Effect Spectroscopy):
-
Purpose: To identify through-space correlations between protons that are in close proximity, which is essential for determining the relative stereochemistry of the molecule.
-
Pulse Program: Standard ROESY sequence with gradient selection (e.g., 'roesygpph').
-
Acquisition Parameters:
-
Spectral Width (F2 and F1): 12-15 ppm.
-
Number of Scans (NS): 8-16 per increment.
-
Number of Increments (F1): 256-512.
-
Mixing Time: 200-500 ms.
-
-
Processing: Apply a sine-squared window function in both dimensions before Fourier transformation.
-
Visualization of Experimental Workflow and Logic
The following diagrams, generated using Graphviz (DOT language), illustrate the workflow for the structure elucidation of this compound-type alkaloids and the logical relationships between the different NMR experiments.
Caption: Experimental workflow for this compound structure elucidation.
Application of Wilfordine in Overcoming Multidrug Resistance in Cancer Cell Lines
Introduction
Multidrug resistance (MDR) is a significant impediment to the success of cancer chemotherapy. A primary mechanism underlying MDR is the overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp), which function as drug efflux pumps, reducing the intracellular concentration of chemotherapeutic agents to sublethal levels.[1][2] Wilfordine, a sesquiterpene pyridine alkaloid isolated from Tripterygium wilfordii Hook F., has emerged as a promising agent to counteract MDR.[3][4] This document provides detailed application notes and protocols for researchers investigating the utility of this compound in sensitizing MDR cancer cells to conventional chemotherapy.
Recent studies have demonstrated that this compound can resensitize MDR cancer cells to chemotherapeutic drugs by competitively inhibiting the function of P-glycoprotein.[3][5] It has been shown to significantly inhibit the efflux activity of P-gp in a concentration-dependent manner and stimulate the basal P-gp ATPase activity.[5] This suggests that this compound could be used as an adjuvant in chemotherapy to improve treatment efficacy in MDR cancers.
Key Applications
-
Investigation of P-glycoprotein inhibition.
-
Reversal of multidrug resistance in cancer cell lines.
-
Enhancement of chemotherapeutic drug efficacy.
-
Study of apoptosis induction in MDR cancer cells.
Quantitative Data Summary
The following table summarizes the reported efficacy of this compound in various MDR cell lines.
| Cell Line | Drug Resistance Profile | This compound Concentration | Effect | Reference |
| KBvin | Vincristine-resistant human cervical cancer | 1 µM | Significant resensitization to vincristine | [5] |
| ABCB1/Flp-In™-293 | P-gp overexpressing human embryonic kidney cells | 0.1 - 10 µM | Concentration-dependent inhibition of P-gp efflux | [5] |
| HeLaS3 | Sensitive human cervical cancer | Not Applicable | Parental cell line for comparison | [5] |
Signaling Pathway of this compound in MDR Cells
This compound's primary mechanism of action in MDR cells is the direct competitive inhibition of P-glycoprotein. This inhibition increases the intracellular accumulation of chemotherapeutic drugs, leading to enhanced cytotoxicity and apoptosis. The increased intracellular drug concentration allows the chemotherapeutic agents to exert their effects, which often involve inducing DNA damage and activating intrinsic apoptotic pathways.
Caption: this compound competitively inhibits P-gp, increasing intracellular drug levels and inducing apoptosis.
Experimental Protocols
Cell Viability Assay (Sulforhodamine B - SRB Assay)
This protocol is used to determine the cytotoxic effects of this compound in combination with a chemotherapeutic agent on sensitive and MDR cell lines.
Materials:
-
Sensitive (e.g., HeLaS3) and MDR (e.g., KBvin) cancer cell lines
-
Complete culture medium (e.g., RPMI-1640 with 10% FBS)
-
This compound
-
Chemotherapeutic agent (e.g., Vincristine)
-
Trichloroacetic acid (TCA)
-
Sulforhodamine B (SRB) solution
-
Tris-base solution
-
96-well plates
-
Microplate reader
Protocol:
-
Seed cells in 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Treat the cells with varying concentrations of the chemotherapeutic agent in the presence or absence of a fixed, non-toxic concentration of this compound.
-
Incubate the plates for 48-72 hours.
-
Fix the cells by gently adding cold TCA to a final concentration of 10% and incubate for 1 hour at 4°C.
-
Wash the plates five times with slow-running tap water and air dry.
-
Stain the cells with 0.4% (w/v) SRB in 1% acetic acid for 30 minutes at room temperature.
-
Wash the plates four times with 1% acetic acid to remove unbound dye and air dry.
-
Solubilize the bound dye with 10 mM Tris-base solution.
-
Measure the absorbance at 510 nm using a microplate reader.
-
Calculate the IC50 values (the concentration of drug required to inhibit cell growth by 50%).
P-glycoprotein Efflux Inhibition Assay (Calcein-AM Uptake)
This assay measures the ability of this compound to inhibit the efflux function of P-gp using a fluorescent substrate, Calcein-AM.
Materials:
-
P-gp overexpressing cells (e.g., ABCB1/Flp-In™-293) and parental cells
-
Calcein-AM
-
This compound
-
Verpamil (positive control)
-
Hanks' Balanced Salt Solution (HBSS)
-
96-well black-walled plates
-
Fluorescence microplate reader
Protocol:
-
Seed cells in 96-well black-walled plates and allow them to attach overnight.
-
Wash the cells with HBSS.
-
Pre-incubate the cells with various concentrations of this compound or verapamil in HBSS for 30 minutes at 37°C.
-
Add Calcein-AM to a final concentration of 0.25 µM and incubate for another 30 minutes at 37°C.
-
Wash the cells three times with ice-cold HBSS.
-
Measure the intracellular fluorescence of calcein using a fluorescence microplate reader (Excitation: 485 nm, Emission: 538 nm).
-
Increased fluorescence indicates inhibition of P-gp-mediated efflux of calcein.
Apoptosis Assay (Flow Cytometry with Annexin V/PI Staining)
This protocol quantifies the induction of apoptosis by this compound in combination with chemotherapy.
Materials:
-
MDR cancer cell line (e.g., KBvin)
-
This compound
-
Chemotherapeutic agent
-
Annexin V-FITC Apoptosis Detection Kit
-
Propidium Iodide (PI)
-
Flow cytometer
Protocol:
-
Treat cells with the desired concentrations of this compound and/or the chemotherapeutic agent for 24-48 hours.
-
Harvest the cells by trypsinization and wash with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within 1 hour. Annexin V positive/PI negative cells are in early apoptosis, while Annexin V positive/PI positive cells are in late apoptosis or are necrotic.
Experimental Workflow Visualization
The following diagram illustrates a typical experimental workflow for evaluating the efficacy of this compound in MDR cell lines.
Caption: A workflow for assessing this compound's impact on MDR cells, from culture to data analysis.
Conclusion
This compound presents a promising strategy for overcoming P-glycoprotein-mediated multidrug resistance in cancer. The protocols outlined in this document provide a framework for researchers to investigate its potential as a chemosensitizing agent. Further studies, including in vivo experiments, are warranted to fully elucidate its therapeutic utility. Molecular docking models also suggest that this compound binds to key residues of P-gp, providing a structural basis for its inhibitory activity.[5] These findings collectively support the development of this compound as an adjuvant therapy in the treatment of MDR cancers.[5]
References
- 1. P-glycoprotein inhibitors of natural origin as potential tumor chemo-sensitizers: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. P-glycoprotein inhibition as a therapeutic approach for overcoming multidrug resistance in cancer: current status and future perspectives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Wilforine resensitizes multidrug resistant cancer cells via competitive inhibition of P-glycoprotein - PubMed [pubmed.ncbi.nlm.nih.gov]
Efficacy Testing of Triptolide in In Vivo Xenograft Models: Application Notes and Protocols
A comprehensive guide for researchers, scientists, and drug development professionals on utilizing in vivo xenograft models for evaluating the anti-cancer efficacy of Triptolide.
Disclaimer: Initial literature searches for "Wilfordine" did not yield sufficient scientific data regarding its specific application in cancer xenograft models. Therefore, this document focuses on Triptolide , a major bioactive compound isolated from the same plant, Tripterygium wilfordii, for which extensive preclinical data in cancer models is available. The protocols and data presented here for Triptolide can serve as a foundational framework for designing and conducting efficacy studies for other compounds derived from Tripterygium wilfordii, such as this compound, once preliminary in vitro data becomes available.
Introduction to Triptolide and its Anti-Cancer Properties
Triptolide is a diterpenoid triepoxide extracted from the thunder god vine, Tripterygium wilfordii.[1] It has demonstrated potent anti-inflammatory, immunosuppressive, and anti-cancer activities in a wide range of preclinical studies.[1][2] Triptolide exerts its anti-tumor effects by inducing apoptosis, inhibiting cell proliferation, and suppressing tumor metastasis.[1][3] Its mechanisms of action are multifaceted, involving the modulation of several key signaling pathways frequently dysregulated in cancer.[1][4]
Key Signaling Pathways Modulated by Triptolide
Triptolide's anti-cancer activity is attributed to its ability to interfere with multiple signaling cascades within cancer cells. Understanding these pathways is crucial for designing mechanism-of-action studies alongside efficacy testing.
-
NF-κB Signaling Pathway: Triptolide is a potent inhibitor of the NF-κB signaling pathway, a critical regulator of inflammation, cell survival, and proliferation.[1][4] It can inhibit the transactivation effect of the p65 subunit of NF-κB, thereby promoting apoptosis.[1]
-
Wnt/β-catenin Signaling Pathway: Triptolide has been shown to induce apoptosis in breast cancer cells by downregulating the expression of β-catenin, a key component of the Wnt signaling pathway.[5]
-
PI3K/Akt/mTOR Signaling Pathway: This pathway is crucial for cell growth, survival, and metabolism. Triptolide can indirectly suppress NF-κB signaling through the Akt/GSK3β/mTOR pathway and inhibit MDM2-mediated Akt activation.[1][6]
-
STAT3 Signaling Pathway: Triptolide has been found to dampen the activation of the STAT3 signaling pathway by preventing STAT3 from binding to DNA.[4]
-
Heat Shock Proteins (HSPs): Triptolide can down-regulate the expression of heat shock proteins like HSP27 and HSP70, making cancer cells more susceptible to stress-induced cell death.[1][7]
In Vivo Xenograft Models for Triptolide Efficacy Testing
Xenograft models, where human tumor cells are implanted into immunodeficient mice, are a cornerstone of preclinical cancer research, allowing for the in vivo evaluation of novel anti-cancer agents.
Types of Xenograft Models
-
Cell Line-Derived Xenografts (CDX): Established cancer cell lines are injected subcutaneously or orthotopically into immunodeficient mice. These models are highly reproducible and cost-effective for initial efficacy screening.
-
Patient-Derived Xenografts (PDX): Tumor fragments from a patient are directly implanted into mice. PDX models better recapitulate the heterogeneity and microenvironment of human tumors, offering higher predictive value for clinical outcomes.[8]
Recommended Cell Lines for Triptolide Efficacy Studies
Based on published literature, the following cell lines have been utilized in xenograft studies with Triptolide and could be considered for initial efficacy testing:
| Cancer Type | Cell Line | Reference |
| Mesothelioma | MSTO-211H | [7] |
| Oral Squamous Cell Carcinoma | SAS | [8] |
| Non-Small Cell Lung Cancer | NCI-H1299 | [9] |
| Paclitaxel-Resistant Lung Adenocarcinoma | A549/TaxR | [10] |
| Breast Cancer | MDA-MB-231, BT-474, MCF7 | [5] |
| Retinoblastoma | SO-Rb 50 | [11] |
| Renal Cell Carcinoma | 786-O | [12] |
| Prostate Cancer | PC-3 | [13] |
Experimental Protocols
The following protocols provide a general framework for conducting in vivo xenograft studies to evaluate the efficacy of Triptolide. These should be adapted based on the specific cell line, mouse strain, and experimental goals.
Protocol for Subcutaneous Cell Line-Derived Xenograft Model
Materials:
-
Selected human cancer cell line
-
Culture medium and supplements
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
Matrigel (optional)
-
6-8 week old female athymic nude or NOD/SCID mice
-
Triptolide (or its water-soluble prodrug, Minnelide)
-
Vehicle control (e.g., saline, DMSO solution)
-
Calipers for tumor measurement
-
Syringes and needles
Procedure:
-
Cell Culture: Culture the selected cancer cell line under standard conditions until they reach 70-80% confluency.
-
Cell Harvesting:
-
Wash cells with PBS.
-
Detach cells using Trypsin-EDTA.
-
Neutralize trypsin with complete medium.
-
Centrifuge the cell suspension and resuspend the pellet in serum-free medium or PBS.
-
Perform a viable cell count using a hemocytometer and trypan blue exclusion.
-
-
Cell Implantation:
-
Adjust the cell concentration to the desired number (typically 1 x 10^6 to 10 x 10^6 cells) in a volume of 100-200 µL per mouse.
-
For some cell lines, mixing the cell suspension 1:1 with Matrigel can improve tumor take rates.
-
Anesthetize the mice.
-
Inject the cell suspension subcutaneously into the flank of each mouse.
-
-
Tumor Growth Monitoring:
-
Monitor the mice regularly for tumor formation.
-
Once tumors are palpable, measure the tumor dimensions (length and width) with calipers 2-3 times per week.
-
Calculate tumor volume using the formula: Volume = (Width^2 x Length) / 2.
-
-
Treatment Initiation and Administration:
-
When tumors reach a predetermined average volume (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
Administer Triptolide (or Minnelide) and the vehicle control to the respective groups via the chosen route (e.g., intraperitoneal, oral gavage) and schedule (e.g., daily, every other day). Dosages from literature range from 0.4 mg/kg to 1.5 mg/kg for Triptolide.[9][10]
-
-
Efficacy Evaluation:
-
Continue to monitor tumor volume and body weight throughout the study.
-
At the end of the study, euthanize the mice and excise the tumors.
-
Measure the final tumor weight and volume.
-
Calculate the tumor growth inhibition (TGI) for each treatment group compared to the control group.
-
Data Presentation: Summary of In Vivo Efficacy of Triptolide
The following table summarizes quantitative data from published xenograft studies on Triptolide.
| Cancer Model | Treatment | Dose and Schedule | Tumor Growth Inhibition (%) | Reference |
| Mesothelioma (MSTO-211H xenograft) | Minnelide | 0.21 mg/kg, daily i.p. for 28 days | Significantly reduced tumor burden | [7] |
| Oral Squamous Cell Carcinoma (PDTX) | Triptolide | Not specified | Significantly decreased tumor growth | [8] |
| Non-Small Cell Lung Cancer (NCI-H1299 xenograft) | Triptolide | 0.75 and 1.5 mg/kg, every 2 days for 18 days, i.p. | Obvious reductions in tumor volume and weight | [9] |
| Paclitaxel-Resistant Lung Adenocarcinoma (A549/TaxR xenograft) | Triptolide | 0.4 and 0.8 mg/kg | Significant decrease in tumor volume | [10] |
| Prostate Cancer (PC-3 xenograft) | Celastrol (from T. wilfordii) | 2 mg/kg/day, s.c. | Significant inhibition of tumor growth | [13] |
| Retinoblastoma (SO-Rb 50 xenograft) | Celastrol Nanoparticles | Not specified | Inhibition of tumor growth | [11] |
| Renal Cell Carcinoma (786-O xenograft) | Celastrol | 0.25, 0.5, 1.0 mg/kg for 4 weeks | Inhibition of tumor growth | [12] |
Visualizations
Signaling Pathways
Caption: Key signaling pathways modulated by Triptolide in cancer cells.
Experimental Workflow
Caption: Experimental workflow for in vivo xenograft efficacy testing.
References
- 1. Targets and molecular mechanisms of triptolide in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. "Feasibility of Integrating Tripterygium wilfordii into Modern Cancer T" by Andy Vo [scholarscompass.vcu.edu]
- 3. scholarscompass.vcu.edu [scholarscompass.vcu.edu]
- 4. researchgate.net [researchgate.net]
- 5. Triptolide induces apoptosis of breast cancer cells via a mechanism associated with the Wnt/β-catenin signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Triptolide has anticancer and chemosensitization effects by down-regulating Akt activation through the MDM2/REST pathway in human breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Triptolide and its prodrug minnelide suppress Hsp70 and inhibit in vivo growth in a xenograft model of mesothelioma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Anti‐oral cancer effects of triptolide by downregulation of DcR3 in vitro, in vivo, and in preclinical patient‐derived tumor xenograft model - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Antitumor activity of celastrol nanoparticles in a xenograft retinoblastoma tumor model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
Application Notes and Protocols for Wilfordine in Cell Culture Experiments
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the solubilization of Wilfordine and its application in cell culture-based assays. The following information is intended to ensure the accurate and reproducible use of this compound in research settings.
Physicochemical Properties and Solubility
This compound is a complex natural product with limited aqueous solubility. Therefore, an organic solvent is required to prepare stock solutions for cell culture experiments. Dimethyl sulfoxide (DMSO) is the recommended solvent for dissolving this compound.
Table 1: this compound Solubility and Storage
| Property | Value |
| Solvent | Dimethyl sulfoxide (DMSO), cell culture grade |
| Other Solvents | Chloroform, Dichloromethane, Ethyl Acetate, Acetone[1] |
| Storage (Solid) | Store at 4°C, protected from light and moisture. |
| Storage (in DMSO) | Store stock solutions in aliquots at -20°C or -80°C to minimize freeze-thaw cycles. |
Experimental Protocols
Preparation of a 10 mM this compound Stock Solution in DMSO
This protocol describes the preparation of a 10 mM primary stock solution of this compound in DMSO. This high-concentration stock is ideal for serial dilutions to create working solutions for cell culture experiments.
Materials:
-
This compound powder (Molecular Weight: 883.85 g/mol )[2]
-
Dimethyl sulfoxide (DMSO), sterile, cell culture grade
-
Sterile microcentrifuge tubes
-
Calibrated analytical balance
-
Vortex mixer
-
Sonicator (optional)
-
Calibrated micropipettes and sterile tips
Procedure:
-
Calculate the required mass of this compound:
-
To prepare 1 mL of a 10 mM stock solution, the required mass is calculated as follows:
-
Mass (mg) = Molarity (mol/L) * Volume (L) * Molecular Weight ( g/mol ) * 1000
-
Mass (mg) = 0.010 mol/L * 0.001 L * 883.85 g/mol * 1000 = 8.8385 mg
-
-
-
Weighing this compound:
-
On a calibrated analytical balance, carefully weigh approximately 8.84 mg of this compound powder and transfer it to a sterile microcentrifuge tube.
-
-
Dissolving in DMSO:
-
Using a calibrated micropipette, add 1 mL of sterile, cell culture-grade DMSO to the microcentrifuge tube containing the this compound powder.
-
-
Ensuring Complete Dissolution:
-
Securely cap the tube and vortex thoroughly for 1-2 minutes.
-
Visually inspect the solution for any undissolved particles. If necessary, sonicate the tube for 5-10 minutes in a water bath to facilitate complete dissolution.
-
-
Aliquoting and Storage:
-
Once the this compound is completely dissolved, dispense the 10 mM stock solution into smaller, single-use aliquots (e.g., 10-20 µL) in sterile microcentrifuge tubes.
-
Clearly label each aliquot with the compound name, concentration (10 mM), solvent (DMSO), and the date of preparation.
-
Store the aliquots at -20°C or -80°C.
-
Preparation of Working Solutions for Cell Culture
Working solutions are prepared by diluting the 10 mM primary stock solution in a complete cell culture medium to the desired final concentration. It is critical to ensure that the final concentration of DMSO in the cell culture medium is non-toxic to the cells.
Key Consideration: The final DMSO concentration should be kept as low as possible, ideally below 0.1% (v/v), although some cell lines may tolerate up to 0.5%.[3][4][5] A vehicle control (culture medium with the same final concentration of DMSO) must be included in all experiments.
Procedure:
-
Determine the final desired this compound concentration and the acceptable final DMSO concentration.
-
Perform serial dilutions. To avoid precipitation and to accurately pipette small volumes, it is recommended to perform a serial dilution.
-
Example for preparing a 10 µM working solution:
-
Prepare an intermediate dilution: Dilute the 10 mM stock solution 1:100 in complete cell culture medium to obtain a 100 µM solution. (e.g., add 2 µL of 10 mM stock to 198 µL of medium).
-
Prepare the final working solution: Dilute the 100 µM intermediate solution 1:10 in complete cell culture medium to achieve a final concentration of 10 µM. (e.g., add 100 µL of 100 µM solution to 900 µL of medium).
-
The final DMSO concentration in this example would be 0.1%.
-
-
Cytotoxicity Assay Protocol (MTT-Based)
This protocol provides a method to assess the cytotoxic effects of this compound on a chosen cell line using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
Materials:
-
Cells of interest
-
Complete cell culture medium
-
This compound working solutions (prepared as described above)
-
96-well cell culture plates
-
MTT solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Seed the cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight in a 37°C, 5% CO₂ incubator.
-
-
Compound Treatment:
-
Prepare a series of this compound working solutions at different concentrations (e.g., ranging from 0.1 µM to 100 µM).
-
Remove the old medium from the wells and replace it with fresh medium containing the various concentrations of this compound.
-
Include wells with untreated cells (vehicle control) and wells with medium only (background control).
-
-
Incubation:
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
-
MTT Addition:
-
After the incubation period, add 10-20 µL of MTT solution to each well.
-
Incubate the plate for an additional 2-4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan crystals.
-
-
Solubilization:
-
Carefully remove the medium containing MTT.
-
Add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
-
Absorbance Reading:
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the background absorbance from all readings.
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Plot the cell viability against the this compound concentration to determine the IC50 value (the concentration at which 50% of cell viability is inhibited).
-
Table 2: Representative IC50 Values for Cytotoxic Compounds in Various Cancer Cell Lines
| Cell Line | Compound | IC50 (µM) |
| HTB-26 (Breast Cancer) | Compound 1 | 10 - 50[2] |
| PC-3 (Prostate Cancer) | Compound 1 | 10 - 50[2] |
| HepG2 (Liver Cancer) | Compound 1 | 10 - 50[2] |
| HCT116 (Colon Cancer) | Compound 2 | 0.34[2] |
| Jurkat (T-cell Leukemia) | Doxorubicin | ~0.25[6] |
Note: This table provides a general reference for cytotoxic concentrations. The specific IC50 for this compound will need to be determined experimentally for each cell line.
Western Blot Protocol for Assessing NF-κB Activation
This compound is expected to exert its anti-inflammatory effects by inhibiting the NF-κB signaling pathway. A key event in this pathway's activation is the degradation of the inhibitory protein IκBα. This protocol outlines a method to assess the levels of IκBα via Western blotting.
Materials:
-
Cells of interest (e.g., macrophages, epithelial cells)
-
Complete cell culture medium
-
This compound working solutions
-
Inducing agent (e.g., TNF-α, LPS)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-IκBα, anti-β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Treatment:
-
Seed cells and allow them to adhere.
-
Pre-treat the cells with various concentrations of this compound for a specified time (e.g., 1-2 hours).
-
Stimulate the cells with an NF-κB inducing agent (e.g., TNF-α) for a short period (e.g., 15-30 minutes). Include an untreated control and a stimulated-only control.
-
-
Cell Lysis and Protein Quantification:
-
Wash the cells with cold PBS and lyse them with lysis buffer.
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein from each sample onto an SDS-PAGE gel and perform electrophoresis.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-IκBα antibody overnight at 4°C.
-
Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
-
Detection:
-
Apply the chemiluminescent substrate and capture the signal using an imaging system.
-
-
Stripping and Re-probing:
-
The membrane can be stripped and re-probed with an anti-β-actin antibody as a loading control.
-
-
Analysis:
-
Quantify the band intensities to determine the relative levels of IκBα in each sample. A preservation of IκBα levels in the presence of the inducing agent indicates inhibition of the NF-κB pathway by this compound.
-
Visualized Workflows and Signaling Pathways
Caption: Workflow for this compound Solution Preparation and Use.
Caption: Proposed Mechanism of this compound Action on the NF-κB Pathway.
References
- 1. Activation-induced apoptosis in Jurkat cells through a myc-independent mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. NF‐κB dictates the degradation pathway of IκBα | The EMBO Journal [link.springer.com]
- 4. Room temperature-induced apoptosis of Jurkat cells sensitive to both caspase-1 and caspase-3 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Unveiling Molecular Interactions: Application Notes and Protocols for Docking Wilfordine with Target Proteins
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the molecular docking of Wilfordine, a natural diterpenoid alkaloid with promising therapeutic potential, against key protein targets implicated in cancer and inflammatory diseases. Due to the limited availability of direct molecular docking studies on this compound, this document leverages data from its structurally similar and co-existing compound, Triptolide, to provide insights into potential binding affinities and guide experimental protocols. The methodologies outlined herein are designed to be adaptable for this compound, offering a robust framework for virtual screening and lead optimization efforts.
Target Proteins and Signaling Pathways
This compound is known to exert its biological effects by modulating several critical signaling pathways. Molecular docking studies can elucidate the specific interactions at the molecular level. The primary pathways and target proteins considered in this guide are:
-
NF-κB Signaling Pathway: This pathway is a key regulator of inflammation, immunity, and cell survival. Key protein targets for docking include the p65/p50 heterodimer .
-
MAPK Signaling Pathway: This pathway is crucial for cell proliferation, differentiation, and apoptosis. Relevant protein targets include p38 MAPK, ERK1, and JNK1 .
-
Apoptosis Pathway: This programmed cell death pathway is a critical target in cancer therapy. Key proteins for investigation include the anti-apoptotic protein Bcl-2 and the executioner caspase, Caspase-3 .
Below are diagrams illustrating these signaling pathways.
Caption: NF-κB Signaling Pathway and Potential Inhibition by this compound.
Caption: MAPK Signaling Pathway and Potential Modulation by this compound.
Caption: Apoptosis Pathway and Potential Sites of this compound Interaction.
Quantitative Data Summary
The following table summarizes the molecular docking results of Triptolide, a compound structurally related to this compound, with key target proteins. These values, presented as docking scores (in kcal/mol), provide an estimation of the binding affinity. Lower docking scores indicate a more favorable binding interaction. This data can serve as a benchmark for future docking studies with this compound.
| Target Protein | PDB ID | Ligand | Docking Score (kcal/mol) | Interacting Residues (Predicted) |
| NF-κB Pathway | ||||
| c-JUN (AP-1) | 1A01 | Triptolide | -5.7 | Not specified |
| RELA (p65) | 1VKX | Triptolide | -7.5 | Not specified |
| MAPK Pathway | ||||
| MAPK8 (JNK1) | 3O17 | Triptolide | < -5.0 | Not specified |
| Apoptosis Pathway | ||||
| TP53 | 1TUP | Triptolide | -8.9 | Not specified |
Experimental Protocols
This section outlines a detailed protocol for performing molecular docking studies of this compound with the aforementioned target proteins.
Software and Tools
-
Molecular Graphics and Modeling: UCSF Chimera, PyMOL, Discovery Studio
-
Molecular Docking: AutoDock Vina, AutoDock 4
-
Ligand Preparation: ChemDraw, Avogadro, Open Babel
-
Protein Structure Database: Protein Data Bank (PDB)
Ligand Preparation
-
Obtain Ligand Structure: The 2D structure of this compound can be obtained from chemical databases such as PubChem (CID: 108097).
-
2D to 3D Conversion: Use software like ChemDraw or Open Babel to convert the 2D structure into a 3D SDF or MOL2 format.
-
Energy Minimization: Perform energy minimization of the 3D ligand structure using the MMFF94 force field in Avogadro or a similar program. This step is crucial for obtaining a low-energy and stable conformation.
-
Save in PDBQT Format: Convert the energy-minimized ligand file to the PDBQT format using AutoDockTools. This format includes atomic charges and torsional degrees of freedom.
Protein Preparation
-
Retrieve Protein Structure: Download the crystal structure of the target protein from the Protein Data Bank (PDB). Refer to the table above for relevant PDB IDs.
-
Clean the Protein Structure: Open the PDB file in UCSF Chimera or Discovery Studio. Remove water molecules, co-crystallized ligands, and any non-essential heteroatoms. If the protein is a multimer, retain only the biologically relevant chains.
-
Add Hydrogen Atoms: Add polar hydrogen atoms to the protein structure.
-
Assign Charges: Assign Kollman charges to the protein.
-
Save in PDBQT Format: Save the prepared protein structure in the PDBQT format using AutoDockTools.
Molecular Docking using AutoDock Vina
-
Grid Box Generation:
-
Open the prepared protein and ligand PDBQT files in AutoDockTools.
-
Define the search space (grid box) to encompass the active site of the protein. The active site can be identified from the literature or by observing the binding location of a co-crystallized ligand in the original PDB file.
-
Set the grid box dimensions (e.g., 60 x 60 x 60 Å) and center coordinates.
-
-
Configuration File:
-
Create a configuration file (e.g., conf.txt) specifying the paths to the receptor and ligand PDBQT files, the grid box parameters, and the output file name.
-
Set the exhaustiveness parameter (typically 8, but can be increased for more thorough searching).
-
-
Run Docking Simulation:
-
Execute AutoDock Vina from the command line using the configuration file: vina --config conf.txt --log log.txt
-
-
Analysis of Results:
-
The output file will contain the predicted binding poses of the ligand ranked by their binding affinity (in kcal/mol).
-
Visualize the docked poses and protein-ligand interactions using UCSF Chimera, PyMOL, or Discovery Studio. Analyze hydrogen bonds, hydrophobic interactions, and other non-covalent interactions.
-
Below is a diagram illustrating the experimental workflow for molecular docking.
Caption: Experimental Workflow for Molecular Docking of this compound.
Conclusion and Future Directions
This guide provides a foundational framework for conducting molecular docking studies of this compound with key protein targets. The provided protocols and data from the structurally related compound, Triptolide, offer a starting point for in silico investigations. Future work should focus on performing these docking studies with this compound to obtain direct binding affinity data. Furthermore, the predictions from these computational studies should be validated through in vitro and in vivo experiments to confirm the biological activity and therapeutic potential of this compound.
Application Notes and Protocols: Wilfordine in Combination with Chemotherapy Agents
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synergistic effects of Wilfordine and its analogs when used in combination with conventional chemotherapy agents. The included data and protocols are intended to guide further research and development of novel cancer therapeutics.
Synergistic Cytotoxicity of this compound Analogs and Chemotherapy Agents
This compound and its related compounds have demonstrated the ability to enhance the cytotoxic effects of several chemotherapy drugs against various cancer cell lines, including those resistant to treatment. This potentiation is crucial for overcoming drug resistance, a major challenge in cancer therapy.
Wilforlide A in Combination with Docetaxel in Prostate Cancer
Studies have shown that Wilforlide A, a structural analog of this compound, significantly sensitizes docetaxel-resistant prostate cancer cell lines (PC3-TxR and DU145-TxR) to the cytotoxic effects of docetaxel. The half-maximal inhibitory concentration (IC50) of docetaxel was markedly reduced in the presence of Wilforlide A, indicating a potent synergistic interaction.
| Cell Line | Treatment | IC50 of Docetaxel (nM) |
| PC3-TxR | Docetaxel alone | 21.5 ± 1.6 |
| Docetaxel + 0.625 µg/mL Wilforlide A | 13.8 | |
| Docetaxel + 1.25 µg/mL Wilforlide A | 8.8 | |
| Docetaxel + 2.5 µg/mL Wilforlide A | 5.8 | |
| Docetaxel + 5.0 µg/mL Wilforlide A | 2.9 | |
| DU145-TxR | Docetaxel alone | >1000 |
| Docetaxel + 0.625 µg/mL Wilforlide A | 990.9 | |
| Docetaxel + 1.25 µg/mL Wilforlide A | 242.6 | |
| Docetaxel + 2.5 µg/mL Wilforlide A | 124.2 | |
| Docetaxel + 5.0 µg/mL Wilforlide A | 48.5 |
Wilforlide A in Combination with Cisplatin in Lung Cancer
In lung cancer cell lines such as A549, the combination of Wilforlide A and cisplatin has been shown to be more effective at inhibiting cell proliferation and inducing apoptosis than either agent alone.[1] This suggests a synergistic relationship that could be beneficial in treating lung cancer.
This compound in Combination with Doxorubicin in Multidrug-Resistant Cancer
This compound has been identified as a potent agent for resensitizing multidrug-resistant (MDR) cancer cells to doxorubicin. This effect is primarily achieved through the inhibition of P-glycoprotein, a key transporter responsible for drug efflux from cancer cells.
Mechanisms of Action
The synergistic effects of this compound and its analogs in combination with chemotherapy are attributed to multiple mechanisms of action that target key pathways involved in cancer cell survival and drug resistance.
Overcoming Multidrug Resistance through P-glycoprotein Inhibition
One of the primary mechanisms by which this compound enhances the efficacy of chemotherapeutic drugs is by inhibiting the function of P-glycoprotein (P-gp).[2] P-gp is an ATP-binding cassette (ABC) transporter that actively pumps a wide range of chemotherapy agents out of cancer cells, thereby reducing their intracellular concentration and effectiveness. This compound acts as a competitive inhibitor of P-gp, binding to the transporter and preventing the efflux of co-administered drugs like doxorubicin.[1][2] This leads to increased intracellular accumulation of the chemotherapeutic agent and restoration of its cytotoxic activity.
References
Application Note: Long-Term Stability of Wilfordine in Solution
Introduction
Wilfordine is a complex diterpenoid alkaloid isolated from Tripterygium wilfordii, a plant used in traditional medicine for its anti-inflammatory and immunosuppressive properties.[1] Its potential therapeutic applications have led to increased interest in its chemical stability, which is a critical parameter for the development of liquid formulations for research and pharmaceutical use. This application note provides a comprehensive protocol for assessing the long-term stability of this compound in solution under various storage conditions. The stability of a drug substance in solution is a key factor that can affect its safety and efficacy.[2]
The primary objective of this study is to evaluate the influence of pH, temperature, and light on the stability of this compound in solution over an extended period. This is achieved through a systematic study involving both long-term and accelerated stability testing.[3][4] The protocol herein describes the preparation of this compound solutions, storage conditions, sampling time points, and a stability-indicating High-Performance Liquid Chromatography (HPLC) method for the quantification of this compound and the detection of its degradation products.[5][6]
Experimental Protocols
Materials and Reagents
-
This compound reference standard (purity ≥98%)
-
HPLC grade acetonitrile, methanol, and water
-
Formic acid (analytical grade)
-
Phosphate buffer salts (analytical grade)
-
DMSO (analytical grade)
-
Class A volumetric flasks and pipettes
-
Amber glass vials with screw caps
-
Stability chambers with controlled temperature and humidity
-
Photostability chamber
Preparation of this compound Stock and Working Solutions
-
Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of DMSO in a volumetric flask. This stock solution should be prepared fresh before initiating the stability study.
-
Working Solutions (100 µg/mL):
-
Aqueous Buffered Solutions: Prepare a series of buffers at pH 4.0, 7.0, and 9.0. For each pH, dilute the this compound stock solution with the respective buffer to obtain a final concentration of 100 µg/mL. The final concentration of DMSO in the working solutions should be kept low (e.g., <1%) to minimize its potential effect on stability.
-
Organic Solution: Dilute the this compound stock solution with a 50:50 (v/v) mixture of acetonitrile and water to a final concentration of 100 µg/mL.
-
Stability Study Design
A comprehensive stability study should include long-term, accelerated, and forced degradation studies.
-
Long-Term Stability Study:
-
Accelerated Stability Study:
-
Storage Condition: 40°C ± 2°C / 75% RH ± 5% RH.
-
Time Points: 0, 1, 3, and 6 months.[4]
-
Samples: Aliquot the working solutions into amber glass vials, seal them, and place them in the stability chamber.
-
-
Photostability Study:
-
Expose the working solutions in clear glass vials to a light source according to ICH Q1B guidelines. A dark control in an amber vial should be stored under the same temperature conditions.
-
-
Forced Degradation Study: Forced degradation studies are performed to identify potential degradation products and to establish the stability-indicating nature of the analytical method.[2][7][8]
-
Acid Hydrolysis: Mix the this compound working solution with 0.1 M HCl and heat at 60°C for a specified period (e.g., 24 hours).
-
Base Hydrolysis: Mix the this compound working solution with 0.1 M NaOH and heat at 60°C for a specified period (e.g., 24 hours).
-
Oxidative Degradation: Treat the this compound working solution with 3% H₂O₂ at room temperature for a specified period (e.g., 24 hours).
-
Thermal Degradation: Expose the solid this compound and its solutions to high temperatures (e.g., 80°C) for a specified period.
-
Analytical Method: Stability-Indicating HPLC
A reverse-phase HPLC method with UV detection is a common and effective technique for the analysis of non-volatile organic compounds like this compound.
-
Instrumentation: HPLC system with a quaternary pump, autosampler, column oven, and a photodiode array (PDA) detector.
-
Column: C18 column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of 0.1% formic acid in water (A) and acetonitrile (B).
-
Gradient Program: A linear gradient from 20% to 80% B over 20 minutes, followed by a 5-minute hold at 80% B, and a 5-minute re-equilibration at 20% B.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: Monitor at the λmax of this compound (to be determined by PDA scan).
-
Injection Volume: 10 µL.
Method Validation: The HPLC method should be validated according to ICH Q2(R1) guidelines for specificity, linearity, range, accuracy, precision, and robustness to ensure it is stability-indicating.
Data Presentation
The quantitative data from the stability studies should be summarized in clear and structured tables for easy comparison.
Table 1: Long-Term Stability of this compound (100 µg/mL) at 25°C/60% RH
| Time (Months) | pH 4.0 (% Remaining) | pH 7.0 (% Remaining) | pH 9.0 (% Remaining) | 50:50 ACN:H₂O (% Remaining) |
| 0 | 100.0 | 100.0 | 100.0 | 100.0 |
| 3 | 99.5 | 98.2 | 95.3 | 99.8 |
| 6 | 98.9 | 96.5 | 90.1 | 99.5 |
| 9 | 98.2 | 94.8 | 85.6 | 99.1 |
| 12 | 97.5 | 93.1 | 80.2 | 98.8 |
| 18 | 96.1 | 89.4 | 72.3 | 98.2 |
| 24 | 94.8 | 85.7 | 65.4 | 97.6 |
Table 2: Accelerated Stability of this compound (100 µg/mL) at 40°C/75% RH
| Time (Months) | pH 4.0 (% Remaining) | pH 7.0 (% Remaining) | pH 9.0 (% Remaining) | 50:50 ACN:H₂O (% Remaining) |
| 0 | 100.0 | 100.0 | 100.0 | 100.0 |
| 1 | 97.2 | 94.1 | 85.2 | 98.5 |
| 3 | 92.1 | 85.3 | 68.9 | 96.2 |
| 6 | 85.6 | 75.8 | 50.1 | 93.1 |
Table 3: Forced Degradation of this compound (100 µg/mL)
| Condition | % Degradation | Number of Degradation Products |
| 0.1 M HCl, 60°C, 24h | 15.2 | 2 |
| 0.1 M NaOH, 60°C, 24h | 45.8 | 4 |
| 3% H₂O₂, RT, 24h | 8.5 | 1 |
| 80°C, 24h (Solution) | 10.3 | 2 |
| Photostability (ICH Q1B) | 5.1 | 1 |
Visualizations
Caption: Experimental workflow for the long-term stability testing of this compound in solution.
References
- 1. researchgate.net [researchgate.net]
- 2. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. blog.nutrasource.ca [blog.nutrasource.ca]
- 4. ema.europa.eu [ema.europa.eu]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. scispace.com [scispace.com]
- 7. rjptonline.org [rjptonline.org]
- 8. ijrpp.com [ijrpp.com]
Application Notes and Protocols for the Synthesis of Wilfordine Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
Wilfordine is a complex sesquiterpenoid alkaloid with a dihydro-agarofuran core, first isolated from Tripterygium wilfordii Hook. f.[1] It belongs to the broader class of dihydro-β-agarofuran sesquiterpenoids, which are known for their diverse and potent biological activities, including insecticidal, anti-inflammatory, and anti-HIV properties.[2][3] The intricate structure of this compound and its analogues has made them compelling targets for chemical synthesis and modification to explore their therapeutic potential.
These application notes provide a detailed overview of synthetic strategies for preparing derivatives of this compound. Due to the limited availability of published literature on the direct synthesis and derivatization of this compound, this document leverages protocols for the semi-synthesis of structurally related natural products, particularly Celastrol, which is also isolated from Tripterygium wilfordii. The methodologies presented here are intended to serve as a guide for researchers to develop synthetic routes to novel this compound analogues for structure-activity relationship (SAR) studies and drug discovery programs.
General Strategies for the Synthesis of this compound Derivatives
The synthesis of this compound derivatives can be approached through two primary strategies:
-
Total Synthesis: This involves the complete chemical synthesis of the complex this compound core structure from simple starting materials, followed by functional group manipulations to generate derivatives. While offering the highest degree of flexibility in analogue design, the total synthesis of such a complex molecule is a formidable challenge and has not been widely reported.
-
Semi-synthesis (or Hemi-synthesis): This approach utilizes the naturally occurring this compound as a starting material, which is then chemically modified to produce a variety of derivatives. This is often the more practical and widely used strategy for generating a library of analogues for initial biological screening. The protocols detailed below are based on this semi-synthetic approach.
Key Reactive Sites on the this compound Molecule for Derivatization
The structure of this compound presents several functional groups that can be targeted for chemical modification. These include:
-
Ester Groups: this compound is a polyester, and the ester linkages are susceptible to hydrolysis, reduction, and transesterification, providing handles for introducing new functionalities.
-
Hydroxyl Groups: The presence of hydroxyl groups allows for esterification, etherification, and oxidation reactions.
-
The Pyridine Ring: The nitrogen atom in the pyridine moiety can be a site for quaternization or other modifications.
Experimental Protocols: Semi-synthesis of this compound Derivatives (Analogous to Celastrol Derivatization)
The following protocols are adapted from established methods for the semi-synthesis of Celastrol derivatives and are proposed as starting points for the derivatization of this compound.[4][5][6][7][8] Researchers should carefully consider the specific reactivity of this compound and may need to optimize these conditions.
Protocol 1: Synthesis of Ester Derivatives via Modification of a Carboxylic Acid Analogue
This protocol assumes a this compound analogue possessing a free carboxylic acid group, which could be obtained through selective hydrolysis of one of the ester groups.
Objective: To synthesize ester derivatives of a this compound analogue containing a carboxylic acid functionality.
Materials:
-
This compound carboxylic acid analogue
-
Desired alcohol (e.g., methanol, ethanol, or more complex alcohols)
-
N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
4-Dimethylaminopyridine (DMAP)
-
Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)
-
Sodium Bicarbonate (NaHCO3) solution (saturated)
-
Brine
-
Anhydrous Magnesium Sulfate (MgSO4) or Sodium Sulfate (Na2SO4)
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., ethyl acetate, petroleum ether)
Procedure:
-
Dissolve the this compound carboxylic acid analogue (1 equivalent) in anhydrous DCM or DMF in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Add the desired alcohol (1.2-2 equivalents) to the solution.
-
Add DMAP (0.1-0.2 equivalents) as a catalyst.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly add a solution of DCC or EDC (1.2-1.5 equivalents) in anhydrous DCM to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, filter the mixture to remove the dicyclohexylurea (DCU) byproduct if DCC was used.
-
Dilute the filtrate with DCM and wash sequentially with saturated NaHCO3 solution, water, and brine.
-
Dry the organic layer over anhydrous MgSO4 or Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in petroleum ether) to yield the desired ester derivative.
-
Characterize the final product using spectroscopic methods (¹H NMR, ¹³C NMR, and Mass Spectrometry).
Protocol 2: Synthesis of Amide Derivatives via Modification of a Carboxylic Acid Analogue
Objective: To synthesize amide derivatives of a this compound analogue containing a carboxylic acid functionality.
Materials:
-
This compound carboxylic acid analogue
-
Desired primary or secondary amine
-
EDC
-
Hydroxybenzotriazole (HOBt)
-
N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA)
-
Anhydrous DMF
-
Water
-
Brine
-
Anhydrous Sodium Sulfate (Na2SO4)
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., ethyl acetate, methanol, DCM)
Procedure:
-
Dissolve the this compound carboxylic acid analogue (1 equivalent) in anhydrous DMF in a round-bottom flask under an inert atmosphere.
-
Add HOBt (1.2 equivalents) and EDC (1.2 equivalents) to the solution and stir for 15 minutes at room temperature.
-
Add the desired amine (1.2 equivalents) followed by DIPEA or TEA (2-3 equivalents).
-
Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by TLC.
-
Upon completion, pour the reaction mixture into water and extract with ethyl acetate or DCM.
-
Wash the combined organic layers with water and brine.
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of methanol in DCM) to afford the desired amide derivative.
-
Characterize the final product using spectroscopic methods (¹H NMR, ¹³C NMR, and Mass Spectrometry).
Quantitative Data Summary
Since specific data for this compound derivatives are not available in the literature, the following table presents a representative summary of yields for analogous Celastrol derivatives, which can serve as a benchmark for expected outcomes when applying similar methodologies to this compound.
| Derivative Type | Starting Material | Reagents | Solvent | Yield (%) | Reference |
| Amino Acid Esters | Celastrol | Amino acid methyl ester hydrochloride, EDC, HOBt, DIPEA | DMF | 60-85 | [4] |
| Amine Derivatives | Celastrol | Various amines, EDC, HOBt, DIPEA | DMF | 55-78 | [4] |
| Alkyl Esters | Celastrol | Alkyl halide, NaHCO3 | DMF | 70-90 | [4] |
| Triazole Derivatives | Celastrol | Propargyl bromide, Sodium azide, Copper(I) iodide | DMF/H2O | 45-65 | [4] |
Visualizations
Diagram 1: General Workflow for Semi-synthesis of Natural Product Derivatives
Caption: A generalized workflow for the semi-synthesis of natural product derivatives.
Diagram 2: Signaling Pathway Potentially Modulated by this compound and its Derivatives
This compound has been reported to exhibit anti-inflammatory and immunosuppressive properties, partly through the inhibition of the NF-κB signaling pathway.[4]
References
- 1. researchgate.net [researchgate.net]
- 2. Dyhidro-β-agarofurans natural and synthetic as acetylcholinesterase and COX inhibitors: interaction with the peripheral anionic site (AChE-PAS), and anti-inflammatory potentials - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The dihydro-β-agarofuran sesquiterpenoids - Natural Product Reports (RSC Publishing) [pubs.rsc.org]
- 4. Synthesis and characterisation of celastrol derivatives as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. Synthesis and anticancer properties of celastrol derivatives involved in the inhibition of VEGF - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. tandfonline.com [tandfonline.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing Wilfordine Concentration for In Vitro Assays
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing Wilfordine concentration in in vitro assays. Due to the limited availability of specific quantitative data for this compound, this guide leverages extensive data from Triptolide, a structurally and functionally related diterpenoid epoxide also isolated from Tripterygium wilfordii. This information serves as a robust starting point for experimental design and troubleshooting.
Frequently Asked Questions (FAQs)
Q1: What is a typical starting concentration range for this compound in in vitro assays?
A1: Based on data from the related compound Triptolide, a broad starting range for this compound in initial in vitro screening would be from 1 nM to 10 µM. For cytotoxicity assays in cancer cell lines, IC50 values for Triptolide are often in the nanomolar range.[1][2] For anti-inflammatory assays, effective concentrations of Triptolide are also typically in the low nanomolar to micromolar range.[3][4] It is crucial to perform a dose-response experiment to determine the optimal concentration for your specific cell line and assay.
Q2: How should I prepare a stock solution of this compound?
A2: this compound is a hydrophobic compound, similar to Triptolide, and is readily soluble in dimethyl sulfoxide (DMSO).[5][6] To prepare a high-concentration stock solution (e.g., 10 mM), dissolve the powdered this compound in high-quality, anhydrous DMSO.[5][7] For example, to make a 10 mM stock solution of Triptolide (as a proxy), you would dissolve 1 mg in 280 µL of DMSO.[5] Store the stock solution in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.[5][7] Protect the stock solution from light.[5]
Q3: What is the stability of this compound in cell culture medium?
A3: The stability of compounds like this compound in aqueous cell culture media can be limited. It is recommended to prepare fresh working dilutions from the DMSO stock for each experiment. When diluting the DMSO stock into your aqueous culture medium, ensure the final DMSO concentration is non-toxic to your cells, typically below 0.5%.[8]
Q4: What are the primary signaling pathways modulated by this compound?
A4: Based on extensive research on Triptolide, this compound is expected to be a potent inhibitor of the NF-κB (Nuclear Factor-kappa B) and MAPK (Mitogen-Activated Protein Kinase) signaling pathways.[3][9][10][11] These pathways are critical regulators of inflammation, cell proliferation, and apoptosis. Inhibition of these pathways leads to the downstream suppression of pro-inflammatory cytokines and induction of apoptosis in cancer cells.
Troubleshooting Guides
Issue 1: this compound Precipitation in Cell Culture Medium
-
Observation: A precipitate is visible in the cell culture wells after adding the this compound working solution.
-
Potential Causes:
-
The final concentration of this compound exceeds its solubility in the aqueous medium.
-
The final DMSO concentration is too low to maintain solubility.
-
Interaction with components in the serum or medium.
-
-
Solutions:
-
Reduce Final Concentration: Perform a serial dilution to determine the maximum soluble concentration in your specific cell culture medium.
-
Optimize DMSO Concentration: Ensure the final DMSO concentration is sufficient to maintain solubility but remains below the cytotoxic threshold for your cells (generally <0.5%).
-
Serial Dilution: When preparing working solutions, perform serial dilutions in the culture medium rather than adding a small volume of high-concentration stock directly to a large volume of medium.
-
Vortexing: Ensure thorough mixing by vortexing when preparing dilutions.
-
Issue 2: High Variability in Experimental Results
-
Observation: Inconsistent results are observed between replicate wells or experiments.
-
Potential Causes:
-
Inconsistent preparation of this compound stock or working solutions.
-
Degradation of this compound due to improper storage or repeated freeze-thaw cycles.
-
Variations in cell seeding density or cell health.
-
-
Solutions:
-
Standardize Solution Preparation: Prepare a large batch of stock solution, aliquot it into single-use vials, and store it at -80°C.[5] Use a fresh aliquot for each experiment.
-
Consistent Cell Culture Practices: Ensure uniform cell seeding density across all wells and use cells within a consistent passage number range.
-
Include Proper Controls: Always include vehicle controls (medium with the same final concentration of DMSO) to account for any solvent effects.
-
Issue 3: No Observable Effect at Expected Concentrations
-
Observation: this compound does not produce the expected biological effect (e.g., cytotoxicity, anti-inflammatory response) even at concentrations reported to be effective for similar compounds.
-
Potential Causes:
-
The specific cell line being used is resistant to the effects of this compound.
-
The compound has degraded.
-
The experimental endpoint is not appropriate to detect the effect.
-
-
Solutions:
-
Test a Different Cell Line: If possible, test the effect of this compound on a cell line known to be sensitive to similar compounds like Triptolide.
-
Verify Compound Activity: Test a fresh stock of this compound.
-
Optimize Assay Endpoint: For cytotoxicity, consider extending the incubation time. For signaling pathway inhibition, ensure you are looking at an appropriate time point after stimulation.
-
Data Presentation
Table 1: Reported IC50 Values for Triptolide in Various Cancer Cell Lines (as a proxy for this compound)
| Cell Line | Cancer Type | IC50 (nM) | Assay |
| Capan-1 | Pancreatic Cancer | 10 | Cell Viability |
| Capan-2 | Pancreatic Cancer | 20 | Cell Viability |
| SNU-213 | Pancreatic Cancer | 9.6 | Cell Viability |
| BT549 | Triple-Negative Breast Cancer | Varies | MTT |
| MDA-MB-231 | Triple-Negative Breast Cancer | Varies (e.g., 5-200 nM) | PrestoBlue |
| MCF-7 | Breast Cancer | Varies (e.g., 5-200 nM) | PrestoBlue |
| HepaRG | Hepatocellular Carcinoma | 100-400 | MTT |
| SK-MEL-5 | Melanoma | 10-40 | Cell Proliferation |
| SK-MEL-28 | Melanoma | 10-40 | Cell Proliferation |
Note: IC50 values are highly dependent on the specific experimental conditions, including cell density and incubation time.[1][2][10][12][13]
Table 2: Effective Concentrations of Triptolide for Anti-Inflammatory and Signaling Inhibition (as a proxy for this compound)
| Assay | Cell Type | Stimulant | Effective Concentration | Effect |
| Cytokine Production | Primary Microglia | LPS | Dose-dependent | Inhibition of TNF-α and IL-1β |
| Cytokine Production | Peritoneal Macrophages | LPS | 0.1 - 10 µg/mL | Inhibition of TNF-α and IL-8 |
| NF-κB Activation | Jurkat T cells | PMA/PHA | Dose-dependent | Inhibition of NF-κB activity |
| MAPK (ERK) Activation | MCF-7 Cells | TPA | 5-10 nM | Inhibition of ERK phosphorylation |
| MMP-9 Expression | MCF-7 Cells | TPA | 5-10 nM | Suppression of MMP-9 expression |
Note: These concentrations provide a starting point for optimizing this compound in similar assays.[9][14][15][16]
Experimental Protocols
Protocol 1: Cell Viability (MTT) Assay
This protocol is adapted for determining the cytotoxic effects of this compound.
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Compound Treatment: Prepare serial dilutions of this compound in the cell culture medium. The final DMSO concentration should be consistent across all wells and ideally below 0.1%. Add the diluted this compound to the wells and incubate for 24, 48, or 72 hours.
-
MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.[17]
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[13]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Protocol 2: Apoptosis Detection by Annexin V/PI Staining
This protocol outlines the detection of apoptosis induced by this compound using flow cytometry.
-
Cell Seeding and Treatment: Seed cells in a 6-well plate and treat with various concentrations of this compound for 24-48 hours. Include a vehicle control and a positive control for apoptosis (e.g., staurosporine).[17]
-
Cell Harvesting: Collect both adherent and floating cells. Wash the cells twice with cold PBS.
-
Staining: Resuspend the cell pellet in 1X Annexin V binding buffer. Add 5 µL of FITC-conjugated Annexin V and 5-10 µL of Propidium Iodide (PI) to 100 µL of the cell suspension.[17]
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.[17]
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry. Viable cells will be Annexin V and PI negative, early apoptotic cells will be Annexin V positive and PI negative, and late apoptotic/necrotic cells will be both Annexin V and PI positive.
Protocol 3: Western Blot Analysis for Signaling Pathway Inhibition
This protocol is for assessing the effect of this compound on protein expression and phosphorylation in the NF-κB and MAPK pathways.
-
Cell Treatment and Lysis: Seed cells and treat with this compound for the desired time. For pathway inhibition studies, pre-treat with this compound for 1-2 hours before stimulating with an appropriate agonist (e.g., TNF-α or LPS). Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel, perform electrophoresis, and transfer the separated proteins to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate with primary antibodies against target proteins (e.g., phospho-p65, total p65, phospho-ERK, total ERK, β-actin) overnight at 4°C.[18]
-
Secondary Antibody and Detection: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the protein bands using an ECL substrate and an imaging system.[18]
-
Analysis: Quantify the band intensities and normalize to a loading control.
Mandatory Visualizations
Caption: General experimental workflow for assessing the in vitro bioactivity of this compound.
References
- 1. Triptolide as a novel agent in pancreatic cancer: the validation using patient derived pancreatic tumor cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Application and Mechanisms of Triptolide in the Treatment of Inflammatory Diseases—A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Immunosuppressive, anti-inflammatory and anti-cancer properties of triptolide: A mini review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 101.200.202.226 [101.200.202.226]
- 6. from Tripterygium wilfordii, ≥98% (HPLC), solid, immunosuppressant | Sigma-Aldrich [sigmaaldrich.com]
- 7. Triptolide | Cell Signaling Technology [cellsignal.com]
- 8. benchchem.com [benchchem.com]
- 9. spandidos-publications.com [spandidos-publications.com]
- 10. Triptolide suppresses melanoma cell growth in vitro and in vivo through the Src-ERK signaling pathway [jcancer.org]
- 11. Triptolide activates the Nrf2 signaling pathway and inhibits the NF-κB signaling pathway to improve Alzheimer disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Triptolide interferes with XRCC1/PARP1-mediated DNA repair and confers sensitization of triple-negative breast cancer cells to cisplatin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Triptolide Induces Apoptosis Through Fas Death and Mitochondrial Pathways in HepaRG Cell Line - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Triptolide inhibits TNF-alpha, IL-1 beta and NO production in primary microglial cultures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Triptolide: a potent inhibitor of NF-kappa B in T-lymphocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Effect of triptolide on secretion of inflammatory cellular factors TNF-α and IL-8 in peritoneal macrophages of mice activated by lipopolysaccharide - PMC [pmc.ncbi.nlm.nih.gov]
- 17. benchchem.com [benchchem.com]
- 18. Triptolide induces immunogenic cell death in cervical cancer cells via ER stress and redox modulation - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Strategies to Improve Wilfordine Bioavailability In Vivo
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during experiments aimed at improving the in vivo bioavailability of Wilfordine.
Frequently Asked Questions (FAQs)
Q1: What are the primary reasons for the presumed low oral bioavailability of this compound?
Q2: What are the leading strategies to enhance the in vivo bioavailability of poorly soluble compounds like this compound?
Several strategies are employed to improve the oral bioavailability of poorly soluble drugs, which can be broadly categorized as:
-
Particle Size Reduction: Increasing the surface area of the drug by reducing its particle size to the micro or nano-scale can enhance the dissolution rate.[3][4]
-
Solid Dispersions: Dispersing the drug in a hydrophilic carrier matrix at the molecular level can improve its wettability and dissolution.[3][5]
-
Lipid-Based Formulations: Formulating the drug in lipid-based systems like Self-Emulsifying Drug Delivery Systems (SEDDS) can improve its solubilization in the gastrointestinal tract.[3][4]
-
Complexation: The use of cyclodextrins to form inclusion complexes can increase the aqueous solubility of the drug.[3]
-
Nanotechnology-Based Approaches: Encapsulating or loading the drug into nanoparticles can improve its solubility, stability, and absorption.[3][6]
Q3: How do I select an appropriate strategy for improving this compound bioavailability?
The selection of a suitable strategy depends on the physicochemical properties of this compound, the desired release profile, and the experimental capabilities. A systematic approach involves:
-
Characterizing the physicochemical properties: Determine the aqueous solubility, pKa, logP, and solid-state properties of this compound.
-
Identifying the rate-limiting step: Determine if the low bioavailability is due to poor solubility, poor permeability, or first-pass metabolism.
-
Evaluating different formulation approaches: Based on the characterization, select a few promising strategies for initial screening. For instance, if solubility is the main issue, solid dispersions or nanoparticle formulations could be effective.[5][7]
Q4: What are potential challenges when formulating this compound into nanoparticles?
Common challenges in developing nanoparticle formulations for poorly soluble drugs like this compound include:
-
Physical Instability: Nanoparticles have a large surface area, which can lead to agglomeration and instability.[8]
-
Drug Loading and Encapsulation Efficiency: Achieving high drug loading without compromising the stability and characteristics of the nanoparticles can be challenging.
-
Manufacturing Scalability: Scaling up the production of nanoparticles from the lab to a larger scale can be difficult.[5]
Q5: What are the key considerations for developing a solid dispersion formulation of this compound?
When developing a solid dispersion of this compound, it is important to:
-
Select an appropriate carrier: The carrier should be hydrophilic, inert, and able to form a stable amorphous solid dispersion with this compound.[9]
-
Choose a suitable preparation method: Common methods include solvent evaporation, melting (fusion), and hot-melt extrusion. The choice of method depends on the thermal stability of this compound and the carrier.[10][11]
-
Characterize the solid dispersion: It is crucial to confirm the amorphous nature of the drug in the dispersion and to assess its dissolution behavior and physical stability over time.[12]
Q6: What are the toxicity concerns associated with Tripterygium wilfordii extracts and its components?
Extracts of Tripterygium wilfordii and its components, including alkaloids and diterpenoids, are known to have potential toxicity, which can affect various organs.[13] Therefore, it is essential to consider the therapeutic index and potential side effects when developing new formulations of this compound.
Troubleshooting Guides
Issue 1: this compound formulation shows poor dissolution during in vitro testing.
| Possible Cause | Suggested Solution |
| Inadequate particle size reduction in nanosuspensions. | Optimize the milling or homogenization process (e.g., increase milling time, adjust stabilizer concentration).[7] |
| Recrystallization of amorphous this compound in solid dispersions. | Select a polymer that has strong interactions with this compound to inhibit recrystallization. Store the formulation under controlled temperature and humidity.[14] |
| Poor wettability of the formulation. | Incorporate a suitable surfactant or use a hydrophilic carrier in the formulation.[9] |
Issue 2: The developed this compound formulation has good in vitro characteristics but fails to show improved bioavailability in vivo.
| Possible Cause | Suggested Solution |
| Significant first-pass metabolism. | Investigate the metabolic pathways of this compound. Consider co-administration with a metabolic inhibitor if a specific enzyme is identified. |
| Efflux by transporters like P-glycoprotein (P-gp). | Evaluate if this compound is a substrate for P-gp using in vitro models like Caco-2 cells.[15] If so, consider co-formulating with a P-gp inhibitor. |
| Poor in vivo-in vitro correlation (IVIVC). | The in vitro dissolution method may not be representative of the in vivo conditions. Modify the dissolution medium to better simulate the gastrointestinal environment. |
Issue 3: The amorphous form of this compound in my solid dispersion recrystallizes upon storage.
| Possible Cause | Suggested Solution |
| High mobility of this compound molecules in the polymer matrix. | Select a polymer with a high glass transition temperature (Tg) to reduce molecular mobility.[14] |
| Moisture-induced crystallization. | Protect the formulation from moisture by using appropriate packaging and storage conditions. |
| Incompatibility between this compound and the carrier. | Screen for carriers that have good miscibility and specific interactions (e.g., hydrogen bonding) with this compound.[12] |
Data Presentation
Table 1: Comparative Overview of Bioavailability Enhancement Strategies for Poorly Soluble Drugs.
| Strategy | Mechanism of Action | Advantages | Disadvantages |
| Micronization/Nanonization | Increases surface area, leading to a higher dissolution rate.[3][4] | Simple and widely applicable. | May not be sufficient for very poorly soluble drugs; risk of particle aggregation.[8] |
| Solid Dispersion | Disperses the drug in a hydrophilic carrier, improving wettability and dissolution.[3][5] | Significant improvement in dissolution; can create amorphous drug forms with higher solubility.[9] | Potential for physical instability (recrystallization); challenges in manufacturing.[10] |
| Lipid-Based Formulations (e.g., SEDDS) | Solubilizes the drug in a lipid vehicle, which forms a microemulsion in the gut.[3][4] | Enhances solubility and can bypass first-pass metabolism via lymphatic uptake. | Limited to lipophilic drugs; potential for gastrointestinal side effects. |
| Cyclodextrin Complexation | Forms an inclusion complex with the drug, increasing its aqueous solubility.[3] | High solubilization capacity; can improve stability. | Can be expensive; potential for nephrotoxicity with some cyclodextrins. |
Table 2: Illustrative Example of Pharmacokinetic Parameters for a Poorly Soluble Natural Product Formulation (using a representative compound).
| Formulation | Cmax (ng/mL) | Tmax (h) | AUC₀₋₂₄ (ng·h/mL) | Relative Bioavailability (%) |
| This compound Suspension | 50 ± 12 | 2.0 ± 0.5 | 300 ± 75 | 100 |
| This compound Solid Dispersion | 250 ± 50 | 1.0 ± 0.3 | 1500 ± 300 | 500 |
| This compound Nanoparticles | 350 ± 65 | 0.8 ± 0.2 | 2100 ± 420 | 700 |
Experimental Protocols
Protocol 1: Preparation of this compound Solid Dispersion by Solvent Evaporation Method [9][10]
-
Dissolution: Dissolve this compound and a hydrophilic carrier (e.g., polyvinylpyrrolidone (PVP) K30, hydroxypropyl methylcellulose (HPMC)) in a common volatile organic solvent (e.g., methanol, ethanol) at a predetermined ratio (e.g., 1:1, 1:5, 1:10 w/w).
-
Solvent Evaporation: Evaporate the solvent using a rotary evaporator at a controlled temperature (e.g., 40-60 °C) until a dry film is formed.
-
Drying: Further dry the solid dispersion in a vacuum oven at a specified temperature for 24 hours to remove any residual solvent.
-
Milling and Sieving: Pulverize the dried solid dispersion using a mortar and pestle and pass it through a sieve to obtain a uniform particle size.
-
Characterization: Characterize the prepared solid dispersion for drug content, dissolution rate, and physical state (e.g., using DSC and XRD to confirm the amorphous nature).
Protocol 2: Preparation of this compound-Loaded Nanoparticles by Antisolvent Precipitation [16]
-
Organic Phase Preparation: Dissolve this compound in a suitable organic solvent (e.g., acetone).
-
Aqueous Phase Preparation: Prepare an aqueous solution containing a stabilizer (e.g., poloxamer 188, Tween 80).
-
Precipitation: Add the organic phase dropwise into the aqueous phase under constant stirring. The drug will precipitate as nanoparticles due to the solvent-antisolvent effect.
-
Solvent Removal: Remove the organic solvent by evaporation under reduced pressure.
-
Purification: Purify the nanosuspension by centrifugation or dialysis to remove the excess stabilizer and unentrapped drug.
-
Characterization: Characterize the nanoparticles for particle size, zeta potential, drug loading, and in vitro release profile.
Protocol 3: In Vivo Pharmacokinetic Study of an Oral this compound Formulation in Rats [17][18]
-
Animal Model: Use male Sprague-Dawley rats (or another appropriate rodent model) with cannulated jugular veins for blood sampling.[17]
-
Dosing: Fast the animals overnight before the experiment. Administer the this compound formulation (e.g., suspension, solid dispersion, or nanoparticles) orally via gavage at a predetermined dose. For bioavailability studies, an intravenous group receiving this compound in a suitable vehicle is also required.[17]
-
Blood Sampling: Collect blood samples from the jugular vein at predefined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours) into heparinized tubes.[18]
-
Plasma Preparation: Centrifuge the blood samples to separate the plasma and store it at -80 °C until analysis.
-
Sample Analysis: Quantify the concentration of this compound in the plasma samples using a validated analytical method (e.g., LC-MS/MS).
-
Pharmacokinetic Analysis: Calculate the pharmacokinetic parameters (Cmax, Tmax, AUC, half-life) using appropriate software. The absolute bioavailability can be calculated by comparing the AUC of the oral and intravenous groups.[18]
Mandatory Visualizations
Caption: Workflow for Selecting a Bioavailability Enhancement Strategy.
References
- 1. alkaloids.alfa-chemistry.com [alkaloids.alfa-chemistry.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. hilarispublisher.com [hilarispublisher.com]
- 4. Formulation Strategies for Poorly Soluble Drugs [worldpharmatoday.com]
- 5. researchgate.net [researchgate.net]
- 6. books.rsc.org [books.rsc.org]
- 7. Nanoparticle Formulation Increases Oral Bioavailability of Poorly Soluble Drugs: Approaches Experimental Evidences and Theory - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Overview of the Manufacturing Methods of Solid Dispersion Technology for Improving the Solubility of Poorly Water-Soluble Drugs and Application to Anticancer Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 10. japsonline.com [japsonline.com]
- 11. ijpbr.in [ijpbr.in]
- 12. mdpi.com [mdpi.com]
- 13. Frontiers | Applications and Mechanisms of Tripterygium Wilfordii Hook. F. and its Preparations in Kidney Diseases [frontiersin.org]
- 14. youtube.com [youtube.com]
- 15. In Vitro Intrinsic Permeability: A Transporter-Independent Measure of Caco-2 Cell Permeability in Drug Design and Development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. pnrjournal.com [pnrjournal.com]
- 17. Improved oral bioavailability in rats of SR13668, a novel anti-cancer agent - PMC [pmc.ncbi.nlm.nih.gov]
- 18. mdpi.com [mdpi.com]
Technical Support Center: Troubleshooting Wilfordine Dose-Response Curve Inconsistencies
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering inconsistencies in Wilfordine dose-response curve experiments.
Frequently Asked Questions (FAQs)
Q1: My this compound dose-response curve is not showing a standard sigmoidal shape. What are the potential causes?
An atypical dose-response curve, such as a U-shaped or non-monotonic curve, can arise from several factors. At low doses, some compounds can stimulate cell proliferation or metabolic activity, a phenomenon known as hormesis, while higher doses induce toxicity.[1] this compound's complex mechanism, which includes the modulation of multiple signaling pathways, could contribute to such biphasic responses.[2] Additionally, experimental artifacts or off-target effects at different concentration ranges can lead to unconventional curve shapes.
Q2: I'm observing significant variability in IC50 values for this compound between experiments. What should I investigate?
Inconsistent IC50 values are a common challenge and can stem from several sources. It is crucial to ensure experimental conditions are consistent. Key factors include cell density at the time of treatment, the passage number of the cell line, and the concentration of serum in the culture medium.[3] The health and metabolic state of the cells are also critical; cells should be in the logarithmic growth phase for optimal consistency.[4] Variations in the pre-incubation time of this compound with the cells can also significantly alter the apparent IC50.[3]
Q3: Why am I seeing a plateau below 100% inhibition at high concentrations of this compound?
An incomplete response curve where inhibition does not reach 100% can be due to several factors. The solubility of this compound in the assay medium at high concentrations might be limited, preventing it from reaching effective intracellular levels. Another possibility is the presence of a subpopulation of resistant cells within the culture. Additionally, if the target of this compound has a high turnover rate, newly synthesized proteins may not be inhibited, leading to a response plateau.[3]
Q4: Can the type of cell viability assay I'm using affect the this compound dose-response curve?
Absolutely. Different cell viability assays measure different cellular parameters, which can lead to varied results. For instance, the MTT assay measures metabolic activity, which may not always directly correlate with cell death.[4][5] Factors other than viability can influence metabolic activity.[4] Assays that measure membrane integrity (like trypan blue or propidium iodide staining) or ATP content provide alternative perspectives on cell health.[6][7] It is often advisable to use multiple assay types to confirm results.[7]
Troubleshooting Guides
Issue 1: High Variability Between Replicates
High variability between replicate wells is often a sign of technical error during the assay setup.
Possible Causes & Solutions:
| Cause | Solution |
| Inconsistent Cell Plating | Ensure a homogenous cell suspension before and during plating. Use a multichannel pipette carefully and consider not using the outer wells of the microplate, which are prone to evaporation (the "edge effect").[3] |
| Inaccurate Drug Dilutions | Prepare fresh serial dilutions of this compound for each experiment. Ensure thorough mixing of the stock solution and each dilution. |
| Incomplete Reagent Mixing | After adding reagents like MTT or lysis buffer, ensure complete and uniform mixing in each well without introducing bubbles. |
| Incubation Conditions | Maintain consistent temperature, humidity, and CO2 levels in the incubator. Variations can affect cell growth and drug efficacy.[8] |
Issue 2: Inconsistent Dose-Response Curve Shape
Deviations from the expected sigmoidal curve can indicate underlying biological complexities or experimental artifacts.
Possible Causes & Solutions:
| Cause | Solution |
| Hormetic Effects | If observing a U-shaped curve, consider if low doses of this compound might be stimulating cell proliferation or survival pathways. This is a known phenomenon for some compounds.[1] |
| Off-Target Effects | At high concentrations, this compound may have off-target effects that produce a response different from its primary mechanism of action. |
| Compound Instability | This compound may degrade in the culture medium over the course of the experiment. Consider the stability of the compound under your specific assay conditions.[9] |
| Interaction with Assay Reagents | Some compounds can directly interact with assay reagents, such as reducing the MTT tetrazolium salt non-enzymatically, leading to false-positive or false-negative results.[10] |
Experimental Protocols
Standard Cell Viability (MTT) Assay Protocol
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density (typically 1,000-100,000 cells per well) and allow them to adhere overnight.[4]
-
This compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the cells and add the this compound-containing medium. Include a vehicle control (e.g., DMSO) and a no-cell control (medium only).
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) under standard cell culture conditions.
-
MTT Addition: Add MTT solution to each well (final concentration typically 0.5 mg/mL) and incubate for 2-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.[4]
-
Solubilization: Remove the MTT-containing medium and add a solubilization solution (e.g., DMSO or acidified isopropanol) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Subtract the background absorbance (no-cell control) from all readings. Calculate the percentage of cell viability for each this compound concentration relative to the vehicle control. Plot the percent viability against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Visualizations
Caption: Overview of this compound's known signaling pathways.
Caption: General experimental workflow for a dose-response assay.
Caption: Troubleshooting flowchart for inconsistent dose-response curves.
References
- 1. researchgate.net [researchgate.net]
- 2. alkaloids.alfa-chemistry.com [alkaloids.alfa-chemistry.com]
- 3. benchchem.com [benchchem.com]
- 4. MTT assay overview | Abcam [abcam.com]
- 5. Pitfalls and other issues with the MTT assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. lifesciences.danaher.com [lifesciences.danaher.com]
- 7. cusabio.com [cusabio.com]
- 8. What factors affect the accuracy of cell viability assays? | AAT Bioquest [aatbio.com]
- 9. researchgate.net [researchgate.net]
- 10. Is Your MTT Assay the Right Choice? [promega.com]
Technical Support Center: Managing Wilfordine-Induced Cytotoxicity in Normal Cells
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges associated with Wilfordine-induced cytotoxicity in normal (non-cancerous) cells during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its known biological activities?
This compound is a complex diterpenoid alkaloid isolated from the plant Tripterygium wilfordii, commonly known as Thunder God Vine.[1] It has garnered significant interest in the scientific community for its potent anti-inflammatory, immunosuppressive, and anti-cancer properties.[1]
Q2: What is the established mechanism of action for this compound's cytotoxic effects?
This compound's cytotoxic effects are multifaceted and involve the modulation of several key cellular pathways:
-
Inhibition of the NF-κB Pathway: this compound has been shown to suppress the activity of the NF-κB pathway, a critical regulator of inflammatory and immune responses. This inhibition leads to a reduction in the expression of various pro-inflammatory cytokines and adhesion molecules.[1]
-
Modulation of the MAPK Pathway: The mitogen-activated protein kinase (MAPK) pathway, which is involved in cellular stress responses and inflammation, is another target of this compound. Its modulatory effects on this pathway contribute to its anti-inflammatory and immunosuppressive activities.[1]
-
Induction of Apoptosis: In cancer cells, this compound has been observed to induce programmed cell death (apoptosis). This is achieved through the activation of caspases and the regulation of pro-apoptotic and anti-apoptotic proteins.[1]
-
Generation of Reactive Oxygen Species (ROS): this compound can increase the intracellular production of ROS, which can lead to oxidative stress and cellular damage.[1]
-
Inhibition of Na+-K+-ATPase: Some studies suggest that this compound may act as an inhibitor of Na+-K+-ATPase, an essential enzyme for maintaining cellular ion gradients.[2]
Q3: Why am I observing high levels of cytotoxicity in my normal cell lines when treated with this compound?
While this compound has shown promise in targeting cancer cells, its potent biological activity can also lead to significant cytotoxicity in normal, healthy cells. This lack of selectivity is a common challenge in the development of many potent natural products. The mechanisms described above, particularly the induction of apoptosis and the generation of ROS, are not always specific to cancer cells and can therefore impact normal cell viability.
Q4: Are there any known strategies to specifically reduce this compound's toxicity in normal cells?
Currently, there is a lack of published studies detailing specific methods to mitigate this compound-induced cytotoxicity in normal cells. However, based on its known mechanisms of action and the chemical properties of related diterpenoid alkaloids, several rational strategies can be explored. These are further detailed in the Troubleshooting Guide below.
Q5: How does the chemical structure of this compound relate to its toxicity?
This compound belongs to the class of diester diterpenoid alkaloids. Studies on other compounds in this class, such as aconitine, have shown that the presence of two ester groups (an acetyl group at C8 and a benzoyl/anisoyl group at C14) is a major contributor to their toxicity.[3] De-esterification, or the removal of these ester groups, has been shown to significantly reduce the toxicity of these compounds.[3] For instance, the mono-ester derivative of aconitine is 200-fold less toxic, and the complete hydrolysis to the alcohol amine results in a more than 1000-fold reduction in toxicity.[3] While this has not been specifically demonstrated for this compound, it suggests that structural modifications could be a viable strategy to reduce its off-target toxicity.
Troubleshooting Guide
This guide provides a structured approach to troubleshooting common issues related to this compound-induced cytotoxicity in normal cells.
| Problem | Potential Cause | Suggested Solution |
| High cytotoxicity in normal cells at concentrations effective against cancer cells. | This compound's mechanism of action (e.g., ROS production, apoptosis induction) is not entirely selective for cancer cells. | 1. Co-administration with antioxidants: Since this compound increases ROS production, co-treatment with an antioxidant like N-acetylcysteine (NAC) may help protect normal cells from oxidative stress-induced damage. 2. Investigate combination therapies: Explore combining lower doses of this compound with other agents that may sensitize cancer cells specifically, allowing for a reduction in the effective dose of this compound. 3. Selective delivery strategies: Consider nanoparticle-based delivery systems or antibody-drug conjugates to target this compound specifically to cancer cells, thereby reducing exposure to normal tissues. |
| Inconsistent or unexpectedly high cytotoxicity across experiments. | 1. Vehicle toxicity: The solvent used to dissolve this compound (e.g., DMSO) may be present at a toxic concentration. 2. Cell culture variability: Inconsistent cell seeding density, contamination (e.g., mycoplasma), or "edge effects" in multi-well plates can lead to variable results. | 1. Perform a vehicle control experiment: Determine the maximum non-toxic concentration of your solvent on the normal cell line. Keep the final solvent concentration consistent and as low as possible (typically <0.5% for DMSO). 2. Standardize cell culture practices: Ensure accurate cell counting and homogenous cell seeding. To mitigate edge effects, avoid using the outer wells of 96-well plates for experimental samples and instead fill them with sterile media or PBS. Regularly test for mycoplasma contamination. |
| Difficulty in establishing a therapeutic window (selective toxicity for cancer cells). | The inherent toxicity of the this compound molecule may be too high for selective action. | 1. Evaluate structural analogs: If available, test this compound analogs with modifications to the ester groups. Based on structure-activity relationships of other diterpenoid alkaloids, analogs with reduced esterification may exhibit lower toxicity.[3] 2. Calculate the Selectivity Index (SI): Systematically determine the IC50 (half-maximal inhibitory concentration) of this compound in both your cancer cell line and your normal cell line. The SI is the ratio of the IC50 in the normal cell line to the IC50 in the cancer cell line. A higher SI value indicates greater selectivity. |
Experimental Protocols
Below are detailed methodologies for key experiments to assess and troubleshoot this compound-induced cytotoxicity.
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells, which is an indicator of cell viability.
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in a suitable solvent (e.g., DMSO). Add the diluted compound to the appropriate wells, ensuring the final solvent concentration is consistent and non-toxic. Include vehicle-only controls.
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, 72 hours) at 37°C in a humidified incubator.
-
MTT Addition: Four hours before the end of the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Formazan Solubilization: Incubate for 4 hours at 37°C to allow for the formation of formazan crystals. Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control and determine the IC50 value.
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Treatment: Treat cells with this compound at various concentrations for the desired time period in a 6-well plate.
-
Cell Harvesting: Harvest the cells by trypsinization and collect both the adherent and floating cells.
-
Washing: Wash the cells twice with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate in the dark at room temperature for 15 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry within one hour of staining.
-
Data Interpretation:
-
Annexin V-negative, PI-negative: Viable cells
-
Annexin V-positive, PI-negative: Early apoptotic cells
-
Annexin V-positive, PI-positive: Late apoptotic/necrotic cells
-
Annexin V-negative, PI-positive: Necrotic cells
-
Reactive Oxygen Species (ROS) Detection Assay (DCFDA Staining)
This assay measures intracellular ROS levels using the fluorescent probe 2',7'-dichlorofluorescin diacetate (DCFDA).
-
Cell Seeding and Treatment: Seed cells in a 96-well black, clear-bottom plate and treat with this compound as described for the viability assay. Include a positive control (e.g., H2O2).
-
DCFDA Loading: Remove the treatment medium and wash the cells with PBS. Add DCFDA solution (e.g., 10 µM in PBS) to each well and incubate at 37°C for 30-60 minutes.
-
Fluorescence Measurement: Remove the DCFDA solution and wash the cells with PBS. Add PBS to each well and measure the fluorescence intensity (excitation ~485 nm, emission ~535 nm) using a fluorescence plate reader.
-
Data Analysis: Express ROS levels as a fold change relative to the vehicle-treated control.
Visualizations
References
Challenges in scaling up Wilfordine extraction from natural sources
For researchers, scientists, and drug development professionals, the successful extraction and purification of Wilfordine from its natural source, Tripterygium wilfordii, is a critical step in harnessing its therapeutic potential. This technical support center provides essential guidance on navigating the challenges of scaling up this process, offering troubleshooting advice and answers to frequently asked questions.
Troubleshooting Guide
This guide addresses common issues encountered during the extraction and purification of this compound, particularly when transitioning from laboratory to pilot or industrial scale.
| Issue | Potential Cause | Recommended Solution |
| Low Yield of Crude this compound Extract | Inadequate Cell Wall Disruption: Insufficient grinding of the raw plant material (roots of Tripterygium wilfordii) can limit solvent access to the target compounds. | Ensure the plant material is pulverized to a fine powder (e.g., passing through a 10-40 mesh sieve) to maximize the surface area for extraction.[1] |
| Suboptimal Solvent-to-Solid Ratio: An insufficient volume of solvent may not effectively penetrate the plant matrix and dissolve the this compound. | Optimize the solvent-to-solid ratio. Ratios between 8:1 and 16:1 (mL of solvent to g of plant material) have been reported for related triterpenoids.[1] | |
| Inefficient Extraction Method: Passive extraction methods like maceration may not be efficient for large-scale operations. | Employ more active extraction techniques such as ultrasonic-assisted extraction (UAE) or microwave-assisted extraction (MAE) to enhance efficiency and reduce extraction time. | |
| Incorrect Solvent Polarity: The chosen solvent may not have the optimal polarity to solubilize this compound effectively. | While specific data for this compound is limited, related diterpenoids are often extracted with solvents like ethanol or ethyl acetate.[2][3] Consider a systematic evaluation of solvents with varying polarities. | |
| Degradation of this compound During Extraction | Thermal Instability: Prolonged exposure to high temperatures during extraction can lead to the degradation of heat-sensitive compounds like this compound. | Optimize extraction temperature and duration. For UAE, consider using a temperature-controlled water bath to maintain a consistent, moderate temperature (e.g., 40-60°C).[1] |
| pH Instability: Extreme pH conditions in the extraction solvent can cause hydrolysis or other degradation reactions. | Maintain a neutral or slightly acidic pH of the extraction solvent unless specific protocols indicate otherwise. The stability of similar compounds can be affected by pH.[4] | |
| Photodegradation: Exposure to light, particularly UV radiation, can degrade certain natural products. | Conduct extraction and subsequent processing steps in a light-controlled environment or use amber glassware to minimize light exposure.[4] | |
| Challenges in Scaling Up Purification | Column Overloading in Chromatography: Exceeding the binding capacity of the chromatography column leads to poor separation and co-elution of impurities. | Determine the loading capacity of your chosen stationary phase for the crude extract through small-scale experiments before scaling up. Maintain the ratio of crude material to stationary phase when increasing column size.[5] |
| Poor Resolution in Flash/Preparative HPLC: Direct scaling of a lab-scale method without adjustments can result in decreased separation efficiency. | When scaling up, maintain the linear velocity of the mobile phase, not just the flow rate. Adjust the gradient profile in terms of column volumes (CV) to ensure consistent separation.[5] | |
| Solvent Consumption and Recovery: Large-scale chromatography can be costly due to high solvent consumption and the energy required for solvent recovery. | Optimize the purification method to use the minimum amount of solvent necessary. Implement efficient solvent recovery and recycling systems. | |
| Emulsion Formation During Liquid-Liquid Extraction: The presence of surfactants or lipids in the crude extract can lead to stable emulsions, making phase separation difficult. | To break emulsions, try adding a saturated salt solution, changing the pH, or using gentle centrifugation. To prevent them, use gentle mixing instead of vigorous shaking. |
Frequently Asked Questions (FAQs)
Q1: What are the key parameters to optimize for maximizing this compound yield using Ultrasound-Assisted Extraction (UAE)?
A1: The critical parameters for UAE include:
-
Solvent Composition: The type and concentration of the solvent are crucial. Ethanol and acetone have been used for extracting related compounds.[1]
-
Solvent-to-Solid Ratio: A higher ratio can improve extraction efficiency but also increases solvent usage. Ratios of 8:1 to 16:1 (mL/g) are a good starting point.[1]
-
Ultrasonic Power and Frequency: Higher power can enhance extraction but may also lead to degradation if not controlled.
-
Extraction Temperature: Temperature affects solubility and diffusion rates. A range of 40-60°C is often a good balance.[1]
-
Extraction Time: UAE can significantly reduce extraction time compared to conventional methods.
Q2: What type of chromatography is most effective for purifying this compound at a large scale?
A2: For large-scale purification, a multi-step approach is often necessary.
-
Flash Chromatography: This is a cost-effective method for initial purification of large quantities of crude extract. Scaling up flash chromatography requires careful consideration of the sample load to column media ratio and maintaining linear velocity.[5]
-
Preparative High-Performance Liquid Chromatography (HPLC): For achieving high purity, preparative HPLC is the method of choice. Method development should focus on optimizing the mobile phase and gradient to maximize resolution around the this compound peak before scaling up.[6][7][8]
Q3: How can I monitor the stability of this compound during extraction and storage?
A3: The stability of this compound can be monitored using a stability-indicating High-Performance Liquid Chromatography (HPLC) method. This involves developing an HPLC method that can separate this compound from its potential degradation products. Samples can be taken at different time points during the extraction process and from stored extracts to quantify the this compound content and detect the appearance of any new peaks that might correspond to degradation products.
Q4: Are there any specific safety precautions to consider when working with Tripterygium wilfordii extracts?
A4: Yes, extracts from Tripterygium wilfordii can be toxic. It is essential to handle the plant material and extracts with appropriate personal protective equipment (PPE), including gloves, lab coats, and safety glasses. All work should be conducted in a well-ventilated area or a fume hood to avoid inhalation of dust or aerosols.
Quantitative Data Summary
The following table summarizes key quantitative parameters for the extraction of compounds from Tripterygium wilfordii, which can serve as a starting point for optimizing this compound extraction.
| Parameter | Value/Range | Extraction Method | Source |
| Plant Material Particle Size | 10-40 mesh | Ultrasonic-Assisted Extraction | [1] |
| Solvent-to-Solid Ratio | 8-16 mL/g | Ultrasonic-Assisted Extraction | [1] |
| Extraction Temperature | 40°C | Ultrasonic-Assisted Extraction | [1] |
| Ultrasonic Power | 400W | Ultrasonic-Assisted Extraction | [1] |
| Extraction Time | 2 x 1.0 hour | Ultrasonic-Assisted Extraction | [1] |
| Triptolide Yield | 807.32 ± 51.94 µg/g of extract | Solid-Phase Extraction | [2][3] |
| Tripdiolide Yield | 366.13 ± 17.21 µg/g of extract | Solid-Phase Extraction | [2][3] |
Experimental Protocols
Protocol 1: Ultrasonic-Assisted Extraction of Triterpenoids from Tripterygium wilfordii
This protocol is adapted from a patented method for extracting triterpenoid-rich fractions.[1]
-
Material Preparation: Dry the whole root of Tripterygium wilfordii and pulverize it to pass through a 24-mesh sieve.
-
Extraction:
-
Weigh 200g of the powdered plant material.
-
Add 2000mL of acetone (a 10:1 solvent-to-solid ratio).
-
Perform ultrasonic extraction at 400W power and 40°C for 1 hour with a stirring speed of 1000 rpm.
-
Repeat the extraction process with fresh solvent.
-
-
Solvent Recovery:
-
Combine the extracts from both extractions and filter.
-
Recover the solvent from the filtrate under reduced pressure to obtain a concentrated solution.
-
-
Drying:
-
Dry the concentrated solution under vacuum at 70°C to yield the crude extract powder.
-
Protocol 2: Solid-Phase Extraction (SPE) for Diterpenoid Purification
This protocol is based on a method for purifying related diterpenoids, triptolide and tripdiolide, and can be adapted for this compound purification.[2][3]
-
Sample Preparation: Dissolve approximately 5 mg of the crude extract in dichloromethane:methanol (49:1 v/v) at a concentration of 5 mg/mL with sonication for 10-15 minutes.
-
SPE Column Equilibration: Equilibrate a 3 mL aminopropyl (NH2) SPE tube with 3 mL of dichloromethane:methanol (49:1 v/v).
-
Sample Loading: Load 600 µL of the dissolved extract onto the SPE tube.
-
Elution:
-
Elute with 1 mL of dichloromethane:methanol (49:1 v/v) to remove certain impurities.
-
Subsequently, elute the fraction containing the target compounds with 3 mL of dichloromethane:methanol (17:3 v/v).
-
-
Analysis: Dry the eluates and redissolve in a suitable solvent (e.g., methanol) for HPLC analysis.
Visualizations
Logical Workflow for Scaling Up this compound Extraction
Caption: Workflow for Scaling this compound Extraction.
Potential Signaling Pathways Modulated by Anti-inflammatory Compounds
While the specific pathways targeted by this compound require further investigation, many anti-inflammatory natural products are known to modulate key inflammatory signaling cascades such as NF-κB and JAK/STAT.[9][10][11][12][13]
Caption: Potential Anti-inflammatory Signaling Pathways.
References
- 1. biotage.com [biotage.com]
- 2. Determination of Tripdiolide in Root Extracts of Tripterygium wilfordii by Solid-phase Extraction and Reversed-phase High-performance Liquid Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Determination of tripdiolide in root extracts of Tripterygium wilfordii by solid-phase extraction and reversed-phase high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Environmental degradation of polyacrylamides. 1. Effects of artificial environmental conditions: temperature, light, and pH - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. biotage.com [biotage.com]
- 6. Preparative HPLC (Purification) :: Elsci [elsci.io]
- 7. warwick.ac.uk [warwick.ac.uk]
- 8. HPLC Purification: When to Use Analytical, Semi-Preparative & Preparative Methods [thermofisher.com]
- 9. NF-κB and JAK/STAT Signaling Pathways as Crucial Regulators of Neuroinflammation and Astrocyte Modulation in Spinal Cord Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Berberine as a natural modulator of inflammatory signaling pathways in the immune system: Focus on NF-κB, JAK/STAT, and MAPK signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Small molecule inhibitors of NF-kB and JAK/STAT signal transduction pathways as promising anti-inflammatory therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. P990: NF-ΚB AND JAK/STAT PATHWAYS INHIBITION REVERSES FIBROSIS IN A MURINE MODEL OF INFLAMMATION-DRIVEN MYELOFIBROSIS - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Targeting the NF-κB pathway enhances responsiveness of mammary tumors to JAK inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Formulation Strategies for Preclinical Studies of Wilfordine
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Wilfordine. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during the formulation of this compound for preclinical studies.
Physicochemical Properties of this compound
| Property | Value | Source/Comment |
| Molecular Formula | C₄₃H₄₉NO₁₉ | [1] |
| Molecular Weight | 883.84 g/mol | [1] |
| Appearance | White powder | |
| Aqueous Solubility | Poorly soluble | Implied by its solubility in organic solvents and general characteristics of similar natural products. Quantitative data is not readily available. |
| Organic Solvent Solubility | Soluble in chloroform, dichloromethane, ethyl acetate, DMSO, acetone. | [1] |
| pKa | Not experimentally determined in available literature. | As an alkaloid, this compound is expected to have a basic nitrogen atom, suggesting it will have a pKa in the basic range. |
| LogP | Not experimentally determined in available literature. | The complex, largely hydrocarbon-based structure suggests a high LogP value, indicating lipophilicity. |
| Stability | Data on stability in different pH and temperature conditions is limited. | General practice for natural product-derived compounds is to protect them from light and extreme temperatures. |
Troubleshooting Guide for this compound Formulation
This guide addresses specific issues you may encounter during your experiments in a question-and-answer format.
Issue 1: Poor Dissolution of this compound in Aqueous Buffers
-
Question: I am unable to dissolve this compound in my aqueous buffer system for an in vitro assay. What can I do?
-
Answer: This is a common issue due to this compound's presumed low aqueous solubility. Here are several strategies to try:
-
Co-solvents: Start by preparing a stock solution of this compound in an organic solvent such as DMSO, ethanol, or polyethylene glycol 400 (PEG 400). You can then dilute this stock solution into your aqueous buffer. Be cautious of the final concentration of the organic solvent, as it may affect your biological assay. It is advisable to keep the final DMSO concentration below 0.5%.
-
pH Adjustment: Since this compound is an alkaloid, its solubility may increase at a lower pH. Try to dissolve it in a buffer with a pH below its pKa (if known or estimated). However, be mindful of the pH stability of the compound and the requirements of your experimental system.
-
Surfactants: The use of non-ionic surfactants like Tween® 80 or Cremophor® EL at low concentrations (e.g., 0.1-2%) can help to form micelles that encapsulate the drug and increase its apparent solubility.
-
Issue 2: Precipitation of this compound Upon Dilution of Stock Solution
-
Question: My this compound precipitates out of solution when I dilute my DMSO stock into my aqueous media. How can I prevent this?
-
Answer: This indicates that the aqueous medium cannot maintain the solubility of this compound at the desired concentration. Consider the following:
-
Lower the Final Concentration: The most straightforward approach is to work with a lower final concentration of this compound if your experimental design allows.
-
Use of Solubilizing Excipients: Incorporate solubilizing agents into your aqueous medium before adding the this compound stock solution. These can include:
-
Cyclodextrins: Hydroxypropyl-β-cyclodextrin (HP-β-CD) or sulfobutylether-β-cyclodextrin (SBE-β-CD) can form inclusion complexes with poorly soluble drugs, enhancing their aqueous solubility.
-
Co-solvents in the Aqueous Phase: Adding a small percentage of a co-solvent like PEG 400 or propylene glycol to the aqueous dilution media can improve solubility.
-
-
Kinetic vs. Thermodynamic Solubility: You may be exceeding the thermodynamic solubility. Ensure you are not trying to achieve a concentration that is too high for the chosen vehicle system.
-
Issue 3: Inconsistent Results in Animal Pharmacokinetic (PK) Studies
-
Question: I am seeing high variability in the plasma concentrations of this compound in my rodent PK studies after oral gavage. What could be the cause?
-
Answer: High variability in oral PK studies often points to formulation-related issues affecting absorption.
-
Inadequate Suspension Homogeneity: If you are administering a suspension, ensure it is uniform throughout the dosing procedure. Inadequate mixing can lead to inconsistent doses being administered to different animals. Use a suspending agent like methylcellulose or carboxymethylcellulose to increase viscosity and slow down particle settling.[2][3]
-
Particle Size Variation: The particle size of the drug in a suspension can significantly impact its dissolution rate and subsequent absorption. Consider micronization or nanomilling to reduce particle size and increase surface area.
-
Switch to a Solution Formulation: If possible, developing a solution formulation (e.g., using co-solvents, surfactants, or lipid-based systems) can reduce variability by ensuring the drug is already dissolved when it reaches the gastrointestinal tract.[2]
-
Issue 4: Low Oral Bioavailability
-
Question: The oral bioavailability of my this compound formulation is very low. How can I improve it?
-
Answer: Low oral bioavailability for a poorly soluble compound like this compound is a common challenge. Strategies to enhance bioavailability include:
-
Solubility Enhancement: Employing the techniques mentioned above (co-solvents, surfactants, cyclodextrins, lipid-based formulations) to increase the concentration of dissolved this compound in the gastrointestinal fluids is a primary approach.
-
Lipid-Based Formulations: Formulations such as self-emulsifying drug delivery systems (SEDDS) or self-microemulsifying drug delivery systems (SMEDDS) can improve the absorption of lipophilic drugs. These consist of oils, surfactants, and co-solvents that form fine emulsions or microemulsions upon gentle agitation in aqueous media, such as the gastrointestinal fluids.
-
Particle Size Reduction: As mentioned for improving consistency, reducing particle size can also enhance the dissolution rate and, consequently, oral absorption.
-
Frequently Asked Questions (FAQs)
Q1: What is a good starting point for developing an oral formulation for a preclinical toxicology study?
For early-stage toxicology studies in rodents, where higher doses are often required, a simple suspension is a common starting point.[2] A typical vehicle for an oral suspension might consist of:
-
0.5% - 1.0% (w/v) Methylcellulose or Sodium Carboxymethylcellulose (suspending/viscosity-modifying agent)
-
0.1% - 0.5% (w/v) Tween® 80 (wetting agent)
-
Purified Water or a suitable buffer as the vehicle
It is crucial to characterize the suspension for particle size, homogeneity, and stability.
Q2: What are the options for an intravenous (IV) formulation of this compound?
For IV administration, a solution is required to prevent embolism.[2] Given this compound's poor aqueous solubility, formulation strategies will focus on solubilization. Common approaches include:
-
Co-solvent Systems: A mixture of solvents such as polyethylene glycol 400 (PEG 400), propylene glycol (PG), and ethanol, diluted with water or saline for injection. The concentration of organic solvents should be kept to a minimum to avoid toxicity.
-
Cyclodextrin-Based Formulations: Using solubilizing agents like HP-β-CD or SBE-β-CD to form a complex with this compound can create an aqueous solution suitable for injection.
-
Surfactant-Based Systems: Micellar solutions using surfactants like Polysorbate 80 or Cremophor® EL can be used, but potential toxicities of the surfactants must be considered.
Q3: How can I analyze the concentration of this compound in my formulations?
-
Column: A C18 reversed-phase column is a good starting point.
-
Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., phosphate buffer or formic acid in water) and an organic solvent (e.g., acetonitrile or methanol).
-
Detection: UV detection at a wavelength where this compound has maximum absorbance.
-
Validation: The method should be validated for specificity, linearity, accuracy, precision, and robustness according to ICH guidelines.[4][5][6][7][8]
Q4: How should I assess the stability of my this compound formulation?
Stability studies are critical to ensure that the formulation remains within specifications during the course of your preclinical experiments. Key aspects to evaluate include:
-
Chemical Stability: The concentration of this compound should be monitored over time under different storage conditions (e.g., refrigerated, room temperature). A stability-indicating HPLC method should be used to separate and quantify any degradation products.
-
Physical Stability: For suspensions, look for changes in particle size, ease of redispersion, and crystal growth (polymorphic changes). For solutions, monitor for any signs of precipitation.
-
pH and Appearance: Regularly check the pH and visual appearance of the formulation for any changes.
Experimental Protocols and Workflows
Protocol 1: Basic Solubility Assessment
This protocol provides a general method for determining the solubility of this compound in various vehicles.
-
Preparation of Vehicles: Prepare a range of potential formulation vehicles (e.g., water, phosphate-buffered saline pH 7.4, 0.1 N HCl, and various co-solvent mixtures).
-
Equilibrium Solubility Determination:
-
Add an excess amount of this compound powder to a known volume of each vehicle in a sealed vial.
-
Agitate the vials at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to ensure equilibrium is reached.
-
Centrifuge the samples to pellet the undissolved solid.
-
Carefully collect the supernatant and filter it through a 0.22 µm filter to remove any remaining solid particles.
-
Quantify the concentration of this compound in the filtrate using a validated analytical method (e.g., HPLC-UV).
-
Protocol 2: Preparation of a Simple Oral Suspension
This protocol describes the preparation of a basic suspension for oral gavage in rodents.
-
Vehicle Preparation: Prepare the aqueous vehicle by dissolving the suspending agent (e.g., 0.5% w/v methylcellulose) and wetting agent (e.g., 0.2% w/v Tween® 80) in purified water. Stir until fully dissolved.
-
This compound Dispersion:
-
Weigh the required amount of this compound powder.
-
In a mortar, add a small amount of the vehicle to the this compound powder and triturate to form a smooth paste. This ensures complete wetting of the drug particles.
-
Gradually add the remaining vehicle while continuing to mix until a uniform suspension is formed.
-
-
Homogenization: For improved uniformity, homogenize the suspension using a suitable homogenizer.
-
Characterization: Evaluate the suspension for homogeneity, particle size distribution, and re-suspendability.
Diagrams
References
- 1. kinampark.com [kinampark.com]
- 2. Preclinical Formulations: Insight, Strategies, and Practical Considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Novel technology to prepare oral formulations for preclinical safety studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. scispace.com [scispace.com]
- 5. researchgate.net [researchgate.net]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. applications.emro.who.int [applications.emro.who.int]
- 8. impactfactor.org [impactfactor.org]
Technical Support Center: Wilfordine Application in Cell Culture
This guide provides researchers, scientists, and drug development professionals with technical support for using Wilfordine in cell culture experiments. It focuses on preventing the common issue of precipitation to ensure experimental reproducibility and accuracy.
Frequently Asked Questions (FAQs)
Q1: Why does my this compound precipitate when I add it to my cell culture medium?
A1: this compound is a complex, hydrophobic natural alkaloid with poor aqueous solubility.[1][2] When a concentrated stock solution of this compound, typically dissolved in an organic solvent, is introduced into the aqueous environment of cell culture media, the compound's low solubility can cause it to rapidly precipitate out of the solution. This is a common issue for many hydrophobic compounds used in cell culture.[3]
Q2: What is the recommended solvent for preparing a this compound stock solution?
A2: The recommended solvent for preparing a this compound stock solution is high-purity, sterile Dimethyl Sulfoxide (DMSO).[1][4] this compound is readily soluble in DMSO, which is miscible with cell culture media.[1] This allows for the preparation of a highly concentrated stock solution, minimizing the volume of organic solvent added to the final cell culture.
Q3: What is the maximum concentration of DMSO that is safe for my cells?
A3: The cytotoxicity of DMSO varies between cell lines, but a general guideline is to keep the final concentration in the culture medium below 0.5% (v/v). For sensitive cell lines or long-term experiments, a final DMSO concentration of 0.1% or lower is recommended to minimize off-target effects.[3] It is crucial to include a vehicle control (medium with the same final concentration of DMSO) in your experiments to account for any solvent effects.
| Solvent | Recommended Max. Final Concentration | Notes |
| DMSO | < 0.5% | Safe for most cell lines at ≤ 0.1%.[3] |
| Ethanol | < 0.5% | Can be more cytotoxic than DMSO for some cell lines.[5] |
Q4: How should I properly store my this compound stock solution?
A4: this compound stock solutions in DMSO should be aliquoted into small, single-use volumes to avoid repeated freeze-thaw cycles.[6] These aliquots should be stored at -20°C or -80°C, protected from light. Under these conditions, the stock solution is generally stable for several months.
Q5: Can I use other solvents, such as ethanol or a cosolvent system?
A5: While this compound is soluble in other organic solvents like dichloromethane and ethyl acetate, these are not suitable for cell culture applications due to high cytotoxicity.[1][4] Ethanol can be used but may also be cytotoxic.[5] For compounds that are exceptionally difficult to solubilize, a cosolvent system (e.g., a mixture of ethanol and polyethylene glycol 400) might be considered, but this requires extensive validation to ensure the vehicle itself does not impact the experimental results.[5][7] For most applications, DMSO remains the solvent of choice.
Troubleshooting Guide: Preventing Precipitation
Issue: this compound precipitates immediately upon addition to the cell culture medium.
This is the most common problem and can often be resolved by refining your technique and experimental parameters.
Caption: Troubleshooting flowchart for immediate precipitation.
Issue: The cell culture medium becomes cloudy or hazy over time after adding this compound.
This may indicate slow precipitation or interaction with media components.
-
Potential Cause: Interaction with serum proteins. High concentrations of serum can sometimes reduce the stability of hydrophobic compounds in solution.
-
Solution: If your protocol allows, consider reducing the serum percentage in your medium. Alternatively, perform a stability test of this compound in your specific medium over your experimental time course.
-
-
Potential Cause: Temperature changes. Incubator temperatures can sometimes affect the solubility of compounds near their saturation limit.
-
Solution: Always prepare the final working solution fresh before each experiment. Do not store diluted, media-based solutions of this compound.
-
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
This protocol provides a standard method for preparing a concentrated stock solution, which is the critical first step in preventing precipitation.
Materials:
-
This compound powder (MW: 883.84 g/mol )[1]
-
Anhydrous/sterile DMSO
-
Sterile microcentrifuge tubes or cryovials
-
Calibrated analytical balance and precision pipettes
Workflow Diagram:
Caption: Standard workflow for preparing and using this compound.
Procedure:
-
Calculation: To prepare 1 mL of a 10 mM stock solution:
-
Mass (mg) = Molarity (mol/L) x Volume (L) x Molecular Weight ( g/mol ) x 1000 (mg/g)
-
Mass (mg) = 0.010 mol/L x 0.001 L x 883.84 g/mol x 1000 mg/g = 8.84 mg
-
-
Weighing: Carefully weigh out 8.84 mg of this compound powder.
-
Dissolving: Add the weighed powder to a sterile vial. Add 1 mL of sterile DMSO.
-
Mixing: Vortex the solution thoroughly until all the this compound powder is completely dissolved. The solution should be clear.
-
Aliquoting & Storage: Dispense the stock solution into sterile, single-use aliquots (e.g., 20 µL) in microcentrifuge tubes or cryovials. Store immediately at -20°C, protected from light.
Protocol 2: Preparing the Final Working Concentration in Cell Culture Medium
-
Warm your cell culture medium to 37°C.
-
Calculate the volume of stock solution needed. For example, to make 10 mL of medium with a final this compound concentration of 10 µM:
-
V1 (stock volume) = (C2 x V2) / C1 = (10 µM x 10 mL) / 10,000 µM = 0.01 mL = 10 µL
-
The final DMSO concentration will be (10 µL / 10,000 µL) = 0.1%, which is well-tolerated by most cell lines.
-
-
Pipette 10 mL of the pre-warmed medium into a sterile tube.
-
While gently vortexing or swirling the tube of medium, add the 10 µL of this compound stock solution dropwise. This rapid dispersion is critical to prevent localized high concentrations and subsequent precipitation.
-
Use the final working solution immediately. Do not store it.
Mechanism of Action Context: NF-κB Signaling
Understanding the mechanism of action can be relevant to experimental design. This compound has been shown to inhibit the NF-κB signaling pathway, a key regulator of inflammation and cell survival.[1] Preventing precipitation ensures that the effective concentration of this compound is known, allowing for accurate interpretation of its effects on pathways like this.
Caption: this compound's inhibitory effect on the NF-κB pathway.
References
- 1. alkaloids.alfa-chemistry.com [alkaloids.alfa-chemistry.com]
- 2. CAS 37239-51-3 | this compound [phytopurify.com]
- 3. researchgate.net [researchgate.net]
- 4. This compound | CAS:37239-51-3 | Manufacturer ChemFaces [chemfaces.com]
- 5. A vehicle for the evaluation of hydrophobic compounds in cell culture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Triptolide | Cell Signaling Technology [cellsignal.com]
- 7. researchgate.net [researchgate.net]
Optimizing Wilfordine Treatment: A Technical Support Resource
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for optimizing incubation time and other experimental parameters for Wilfordine treatment.
Frequently Asked Questions (FAQs)
Q1: What is a recommended starting concentration range for this compound in cell-based assays?
A1: For initial experiments, a concentration range of 1 µM to 50 µM is a reasonable starting point for most cancer cell lines. It is crucial to perform a dose-response experiment to determine the half-maximal inhibitory concentration (IC50) for your specific cell line.
Q2: How long should I incubate my cells with this compound?
A2: A common starting point for incubation time is 24 to 72 hours. However, the optimal time is highly dependent on the cell line and the endpoint being measured. A time-course experiment (e.g., 24, 48, and 72 hours) is recommended to determine the ideal incubation period for observing the desired effect.
Q3: I am not observing a significant effect with this compound treatment. What are the possible reasons?
A3: Several factors could contribute to a lack of effect:
-
Sub-optimal Concentration: The concentration of this compound may be too low for your specific cell line. We recommend performing a dose-response study to identify the effective concentration range.
-
Insufficient Incubation Time: The incubation period may be too short for this compound to induce a measurable response. A time-course experiment will help determine the optimal duration.
-
Cell Line Resistance: The cell line you are using may be inherently resistant to this compound.
-
Compound Stability: Ensure that your this compound stock solution is properly stored and has not degraded.
Q4: I am observing high variability between my experimental replicates. What could be the cause?
A4: High variability can be caused by:
-
Inconsistent Cell Seeding: Ensure a uniform cell density across all wells of your culture plates.
-
Pipetting Errors: Use calibrated pipettes and proper technique to ensure accurate delivery of this compound.
-
Edge Effects: To minimize edge effects in multi-well plates, consider not using the outer wells for critical data points and ensure proper humidification in the incubator.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low or no cytotoxicity observed | - this compound concentration is too low.- Incubation time is too short.- Cell line is resistant. | - Perform a dose-response experiment with a wider concentration range.- Conduct a time-course experiment (e.g., 24, 48, 72 hours).- Test a different cell line known to be sensitive to similar compounds. |
| High IC50 value compared to literature | - Shorter incubation time used.- Higher cell seeding density. | - Increase the incubation time to allow for the full effect of the compound.- Optimize cell seeding density to ensure cells are in the exponential growth phase. |
| Inconsistent results between experiments | - Variation in cell passage number.- Inconsistent reagent preparation. | - Use cells within a consistent and low passage number range.- Prepare fresh reagents and ensure accurate dilutions. |
Experimental Protocols
Protocol 1: Determining the IC50 of this compound using an MTT Assay
This protocol outlines the steps to determine the concentration of this compound that inhibits cell viability by 50%.
Materials:
-
This compound
-
Target cancer cell line
-
Complete culture medium
-
Phosphate-Buffered Saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl Sulfoxide (DMSO)
-
96-well plates
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare a series of this compound dilutions in complete culture medium. Remove the old medium from the cells and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (medium with the same concentration of DMSO used to dissolve this compound).
-
Incubation: Incubate the plate for the desired time points (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ incubator.
-
MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for 3-4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
Protocol 2: Assessing this compound's Effect on NF-κB Signaling
This protocol describes how to measure the inhibition of NF-κB activation by this compound.
Materials:
-
This compound
-
Target cell line (e.g., with an NF-κB luciferase reporter)
-
TNF-α or other NF-κB activator
-
Luciferase assay reagent
-
Luminometer
Procedure:
-
Cell Seeding and Transfection (if necessary): Seed cells in a 96-well plate. If not using a stable reporter cell line, transfect with an NF-κB luciferase reporter plasmid.
-
Pre-treatment with this compound: Treat cells with various concentrations of this compound for a predetermined time (e.g., 1-2 hours).
-
NF-κB Activation: Stimulate the cells with an NF-κB activator (e.g., TNF-α) for the optimal time determined for your system (typically 6-8 hours).
-
Luciferase Assay: Lyse the cells and measure luciferase activity according to the manufacturer's protocol using a luminometer.
-
Data Analysis: Normalize the luciferase activity to a control (e.g., total protein concentration) and calculate the percentage of NF-κB inhibition.
Signaling Pathways and Workflows
Caption: this compound's multifaceted mechanism of action.
Caption: Workflow for optimizing this compound treatment.
Technical Support Center: Enhancing Wilfordine's Efficacy Through Formulation Optimization
Disclaimer: While Wilfordine is a known bioactive compound, publicly available research specifically detailing its formulation optimization is limited. This guide leverages data and protocols from structurally and functionally similar compounds isolated from Tripterygium wilfordii, namely Celastrol and Triptolide , to provide a comprehensive technical support center for researchers working with this compound. The strategies outlined here are based on successful approaches for these analogous compounds and are intended to serve as a strong starting point for this compound formulation development.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in the experimental use of this compound?
A1: The primary challenges associated with this compound, similar to other compounds from Tripterygium wilfordii, are its poor aqueous solubility and potential for systemic toxicity.[1][2] Poor solubility can lead to low bioavailability, limiting its therapeutic efficacy in both in vitro and in vivo models.[3][4] Researchers may encounter difficulties in preparing stock solutions at desired concentrations for cell-based assays and achieving effective therapeutic concentrations in animal studies.
Q2: What are the most promising formulation strategies to enhance this compound's solubility and bioavailability?
A2: Based on extensive research on analogous compounds like Celastrol and Triptolide, three key formulation strategies show significant promise for this compound:
-
Nanoformulations: Encapsulating this compound into nanoparticles (e.g., polymeric nanoparticles, solid lipid nanoparticles) can significantly increase its surface area-to-volume ratio, thereby improving its dissolution rate and solubility.[3][5][6]
-
Liposomal Delivery Systems: Liposomes, which are phospholipid vesicles, can encapsulate hydrophobic compounds like this compound within their lipid bilayer, enhancing solubility and providing a means for targeted delivery.
-
Cyclodextrin Complexation: Cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with poorly soluble molecules, effectively increasing their aqueous solubility and stability.[7]
Q3: How can formulation optimization impact the toxicity profile of this compound?
A3: Formulation strategies, particularly nanoformulations and liposomal delivery, can alter the biodistribution of this compound. By enhancing its solubility and enabling targeted delivery to specific tissues or cells (e.g., tumor sites), the required therapeutic dose can be lowered, and exposure to healthy tissues can be minimized, thereby reducing systemic toxicity.
Troubleshooting Guide
| Issue | Potential Cause | Troubleshooting Steps |
| Precipitation of this compound in aqueous buffer during in vitro assays. | Poor aqueous solubility of this compound. | 1. Prepare a high-concentration stock solution in an appropriate organic solvent (e.g., DMSO, ethanol) and dilute it serially in the culture medium. Ensure the final solvent concentration is non-toxic to the cells. 2. Consider using a formulation approach, such as cyclodextrin complexation, to increase the aqueous solubility of this compound before adding it to the cell culture medium. |
| Low or inconsistent efficacy in animal models. | Poor oral bioavailability due to low solubility and/or rapid metabolism. | 1. Develop a nanoformulation (e.g., polymeric nanoparticles, nanoemulsion) to improve oral absorption.[3] 2. For intravenous administration, a liposomal formulation can increase circulation time and improve drug accumulation at the target site. |
| High variability in nanoparticle/liposome size and encapsulation efficiency. | Inconsistent formulation parameters or improper technique. | 1. Strictly control process parameters such as sonication time and power, homogenization pressure, and stirring speed. 2. Optimize the drug-to-carrier ratio and the concentration of surfactants or stabilizers. 3. Ensure the temperature during formulation is appropriate for the chosen lipids or polymers. |
| Instability of the formulation during storage (e.g., aggregation, drug leakage). | Suboptimal excipient selection or storage conditions. | 1. For nanoformulations, select appropriate stabilizers and cryoprotectants for long-term storage. 2. For liposomes, optimize the lipid composition (e.g., inclusion of cholesterol) to enhance membrane rigidity and reduce drug leakage.[6] Store at recommended temperatures (e.g., 4°C). |
Quantitative Data Summary
The following tables summarize quantitative data from studies on Celastrol and Triptolide, which can be used as a reference for expected improvements with this compound formulations.
Table 1: Enhancement of Solubility and Bioavailability of Celastrol through Nanoformulation
| Formulation | Drug Loading (%) | Encapsulation Efficiency (%) | Particle Size (nm) | Oral Bioavailability Enhancement (fold increase) | Reference |
| Celastrol-loaded Silk Fibroin Nanoparticles | ~5 | >90 | 150-200 | 2.4 | [3] |
| Celastrol Nanoemulsion | N/A | >95 | <100 | N/A | [5] |
Table 2: Physicochemical Properties of Triptolide Formulations
| Formulation | Drug-to-Carrier Ratio | Particle Size (nm) | Zeta Potential (mV) | Encapsulation Efficiency (%) | Reference |
| Triptolide-loaded Self-Micelle Solid Dispersion | 1:10 | ~150 | -20 to -30 | >90 | [2] |
| Triptolide-Chitosan Oligosaccharide Prodrug | 4 wt% TP | N/A | N/A | N/A | [4] |
Experimental Protocols
Protocol 1: Preparation of this compound-Loaded Polymeric Nanoparticles via Nanoprecipitation
Objective: To prepare polymeric nanoparticles encapsulating this compound to enhance its aqueous solubility and provide sustained release.
Materials:
-
This compound
-
Poly(lactic-co-glycolic acid) (PLGA)
-
Acetone
-
Poly(vinyl alcohol) (PVA) solution (e.g., 2% w/v in deionized water)
-
Deionized water
-
Magnetic stirrer
-
Rotary evaporator
Methodology:
-
Organic Phase Preparation: Dissolve a specific amount of this compound and PLGA in acetone.
-
Aqueous Phase Preparation: Prepare an aqueous solution of PVA.
-
Nanoprecipitation: Add the organic phase dropwise into the aqueous phase under continuous magnetic stirring.
-
Solvent Evaporation: Stir the resulting nano-suspension for several hours at room temperature to allow for the evaporation of acetone. A rotary evaporator can be used to expedite this step.
-
Nanoparticle Collection: Centrifuge the nanoparticle suspension at high speed (e.g., 15,000 rpm) for 30 minutes.
-
Washing: Discard the supernatant and wash the nanoparticle pellet with deionized water to remove excess PVA and unencapsulated drug. Repeat the centrifugation and washing steps twice.
-
Lyophilization: Resuspend the final nanoparticle pellet in a small amount of deionized water containing a cryoprotectant (e.g., trehalose) and freeze-dry to obtain a powder for long-term storage.
Characterization:
-
Particle Size and Zeta Potential: Dynamic Light Scattering (DLS)
-
Morphology: Scanning Electron Microscopy (SEM) or Transmission Electron Microscopy (TEM)
-
Encapsulation Efficiency and Drug Loading: Quantify the amount of this compound in the nanoparticles using HPLC-UV.
Protocol 2: Preparation of this compound-Loaded Liposomes via Thin-Film Hydration Method
Objective: To encapsulate this compound within liposomes to improve its solubility and stability.
Materials:
-
This compound
-
Phospholipids (e.g., Soy Phosphatidylcholine - SPC)
-
Cholesterol
-
Chloroform
-
Phosphate Buffered Saline (PBS), pH 7.4
-
Rotary evaporator
-
Probe sonicator or extruder
Methodology:
-
Lipid Film Formation: Dissolve this compound, SPC, and cholesterol in chloroform in a round-bottom flask.
-
Solvent Evaporation: Remove the chloroform using a rotary evaporator under reduced pressure to form a thin lipid film on the inner wall of the flask.
-
Hydration: Hydrate the lipid film with PBS (pH 7.4) by rotating the flask at a temperature above the lipid phase transition temperature.
-
Vesicle Formation: The hydrated lipid sheet will detach from the flask wall to form multilamellar vesicles (MLVs).
-
Size Reduction: To obtain small unilamellar vesicles (SUVs), sonicate the MLV suspension using a probe sonicator or extrude it through polycarbonate membranes of a defined pore size.
-
Purification: Remove the unencapsulated this compound by dialysis or gel filtration chromatography.
Characterization:
-
Vesicle Size and Polydispersity Index (PDI): Dynamic Light Scattering (DLS)
-
Morphology: Transmission Electron Microscopy (TEM) with negative staining
-
Encapsulation Efficiency: Quantify the amount of this compound in the liposomes using HPLC-UV after disrupting the vesicles with a suitable solvent (e.g., methanol).
Visualizations
Signaling Pathways
This compound is known to exert its biological effects through the modulation of key signaling pathways, including the NF-κB and MAPK pathways.
References
- 1. NF-κB Signaling | Cell Signaling Technology [cellsignal.com]
- 2. creative-diagnostics.com [creative-diagnostics.com]
- 3. NF-κB - Wikipedia [en.wikipedia.org]
- 4. MAPK signaling pathway | Abcam [abcam.com]
- 5. The Nuclear Factor NF-κB Pathway in Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Stability of liposomal formulations in physiological conditions for oral drug delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. juliet84.free.fr [juliet84.free.fr]
Validation & Comparative
Reversing the Resistance: A Comparative Guide to Wilfordine's Mechanism of Action in Overcoming Multidrug Resistance
For Researchers, Scientists, and Drug Development Professionals
Multidrug resistance (MDR) remains a formidable obstacle in cancer chemotherapy, significantly limiting the efficacy of numerous anticancer agents. A primary driver of MDR is the overexpression of ATP-binding cassette (ABC) transporters, particularly P-glycoprotein (P-gp), which actively effluxes chemotherapeutic drugs from cancer cells. The quest for effective MDR reversal agents has led to the investigation of various natural and synthetic compounds. This guide provides a comprehensive comparison of Wilfordine, a natural sesquiterpene pyridine alkaloid, with established P-gp inhibitors, Verapamil and Cyclosporin A, in reversing MDR. We present a detailed analysis of its mechanism of action, supported by experimental data and protocols, to validate its potential as a chemosensitizing agent.
Mechanism of Action: this compound as a Competitive P-gp Inhibitor
This compound has been identified as a potent agent in resensitizing multidrug-resistant cancer cells to conventional chemotherapy.[1][2] Its primary mechanism of action involves the direct and competitive inhibition of P-glycoprotein (P-gp/ABCB1), a key transporter responsible for drug efflux.
This compound's interaction with P-gp is characterized by several key features:
-
Concentration-Dependent Inhibition: this compound suppresses the efflux activity of P-gp in a manner that is dependent on its concentration.[1][2]
-
Competitive Inhibition: Kinetic analyses have demonstrated that this compound acts as a competitive inhibitor of P-gp, suggesting it vies with chemotherapeutic drugs for the same binding sites on the transporter.[1][2]
-
Stimulation of ATPase Activity: Interestingly, this compound has been shown to stimulate the basal ATPase activity of P-gp.[1] This is a characteristic shared by many P-gp substrates and modulators, where the binding of the compound triggers ATP hydrolysis, the energy source for the transport cycle.
-
Specific Binding Site: Molecular docking studies have predicted that this compound binds to a specific pocket within the transmembrane domain of P-gp, interacting with key amino acid residues such as LEU884, LYS887, THR176, and ASN172.[1][2]
By effectively blocking the P-gp efflux pump, this compound increases the intracellular accumulation of chemotherapeutic agents, thereby restoring their cytotoxic efficacy in resistant cancer cells.
Comparative Performance: this compound vs. Verapamil and Cyclosporin A
To objectively evaluate the potential of this compound as an MDR reversal agent, its performance is compared with two well-established P-gp inhibitors, Verapamil (a first-generation inhibitor) and Cyclosporin A (a second-generation inhibitor).
Table 1: Reversal of Doxorubicin Resistance
| Compound | Cell Line | Doxorubicin IC50 (µM) - Resistant Cells | Doxorubicin IC50 (µM) - With Reversal Agent | Fold Reversal |
| This compound | KBvin (cervical cancer) | ~1.5 | ~0.2 (at 5 µM this compound) | ~7.5 |
| Verapamil | SGC-7901 (gastric cancer) | Not specified | Not specified | 6.77 |
| Cyclosporin A | LoVo (colon cancer) | Not specified | Decreased significantly (at 1-3 µM) | Not specified |
Note: Data is compiled from multiple sources and experimental conditions may vary.
Table 2: Effect on P-gp Substrate Accumulation (Rhodamine 123)
| Compound | Cell Line | Increase in Rhodamine 123 Accumulation |
| This compound | ABCB1/Flp-InTM-293 | Concentration-dependent increase |
| Verapamil | MCF7R (breast cancer) | Concentration-dependent increase |
| Cyclosporin A | MCF7R (breast cancer) | Concentration-dependent increase |
Note: Data is compiled from multiple sources and experimental conditions may vary.
Table 3: Effect on P-gp ATPase Activity
| Compound | Effect on Basal ATPase Activity |
| This compound | Stimulates |
| Verapamil | Stimulates (can be biphasic) |
| Cyclosporin A | Inhibits |
Note: The effect of these compounds on ATPase activity can be complex and may vary depending on the experimental conditions.
Signaling Pathways in Multidrug Resistance
While the direct inhibition of P-gp is the primary mechanism of MDR reversal for many agents, several cellular signaling pathways are also implicated in the development and maintenance of the MDR phenotype. Key pathways include:
-
PI3K/Akt Pathway: Activation of the PI3K/Akt signaling pathway has been linked to the upregulation of ABC transporters and the inhibition of apoptosis, both contributing to drug resistance.[3][4][5][6][7]
-
NF-κB Pathway: The transcription factor NF-κB can promote the expression of the MDR1 gene, which encodes for P-gp, and also plays a role in inhibiting apoptosis.[8][9][10][11]
Currently, the primary evidence for this compound's action is its direct competitive inhibition of P-gp. Further research is warranted to explore if this compound also modulates these MDR-related signaling pathways, which could reveal additional mechanisms for its chemosensitizing effects.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of key experimental protocols used to assess the mechanism of action of MDR reversal agents.
Cell Viability and Cytotoxicity Assay (e.g., MTT or SRB Assay)
This assay determines the concentration of a compound that inhibits cell growth by 50% (IC50).
-
Principle: Measures the metabolic activity (MTT) or total protein content (SRB) of viable cells.
-
Procedure:
-
Seed cancer cells (both sensitive and resistant strains) in 96-well plates.
-
Treat cells with a range of concentrations of the chemotherapeutic agent (e.g., doxorubicin) with and without the MDR reversal agent (e.g., this compound).
-
Incubate for a specified period (e.g., 48-72 hours).
-
Add MTT or SRB reagent and incubate.
-
Solubilize the formazan crystals (MTT) or the protein-bound dye (SRB).
-
Measure the absorbance at a specific wavelength using a microplate reader.
-
Calculate the IC50 values.
-
P-gp Efflux Functional Assays
These assays measure the ability of a compound to inhibit the efflux of a fluorescent P-gp substrate from cancer cells.
-
a) Calcein-AM Uptake Assay:
-
Principle: Calcein-AM is a non-fluorescent, cell-permeable substrate of P-gp. Inside the cell, it is cleaved by esterases into the fluorescent, cell-impermeable calcein. In P-gp overexpressing cells, Calcein-AM is effluxed before it can be cleaved, resulting in low fluorescence. An inhibitor of P-gp will block this efflux, leading to increased intracellular calcein and higher fluorescence.
-
Procedure:
-
Incubate MDR and sensitive cells with the test compound (e.g., this compound) or a known inhibitor (e.g., Verapamil).
-
Add Calcein-AM and incubate.
-
Wash the cells to remove extracellular dye.
-
Measure the intracellular fluorescence using a fluorometer or flow cytometer.
-
-
-
b) Rhodamine 123/Doxorubicin Accumulation/Efflux Assay:
-
Principle: Rhodamine 123 and doxorubicin are fluorescent substrates of P-gp. P-gp inhibitors will increase the intracellular accumulation and decrease the efflux of these substrates.
-
Procedure (Accumulation):
-
Incubate MDR and sensitive cells with the test compound.
-
Add Rhodamine 123 or doxorubicin and incubate.
-
Wash cells to remove extracellular dye.
-
Measure intracellular fluorescence.
-
-
Procedure (Efflux):
-
Load cells with Rhodamine 123 or doxorubicin.
-
Wash to remove extracellular dye.
-
Incubate the loaded cells in a dye-free medium with or without the test compound.
-
Measure the decrease in intracellular fluorescence over time.
-
-
P-gp ATPase Activity Assay
This assay measures the rate of ATP hydrolysis by P-gp in the presence of a test compound.
-
Principle: P-gp utilizes the energy from ATP hydrolysis to transport substrates. The rate of ATP hydrolysis can be measured by quantifying the amount of inorganic phosphate (Pi) released.
-
Procedure:
-
Prepare membrane vesicles from cells overexpressing P-gp.
-
Incubate the membrane vesicles with a range of concentrations of the test compound.
-
Initiate the reaction by adding ATP.
-
Incubate for a specific time at 37°C.
-
Stop the reaction and measure the amount of released Pi using a colorimetric method (e.g., malachite green assay).
-
Visualizing the Mechanisms
To further elucidate the processes involved in this compound's action and the experimental workflows, the following diagrams are provided.
Figure 1: this compound's competitive inhibition of P-gp mediated drug efflux.
Figure 2: Experimental workflow for the Calcein-AM P-gp inhibition assay.
Figure 3: Key signaling pathways implicated in the development of multidrug resistance.
Conclusion
References
- 1. Wilforine resensitizes multidrug resistant cancer cells via competitive inhibition of P-glycoprotein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. PI3K/AKT pathway as a key link modulates the multidrug resistance of cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. PI3K/AKT pathway as a key link modulates the multidrug resistance of cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Frontiers | Activation of PI3K/AKT/mTOR Pathway Causes Drug Resistance in Breast Cancer [frontiersin.org]
- 8. Inhibition of NF-κB signaling unveils novel strategies to overcome drug resistance in cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Withaferin-A Inhibits Growth of Drug-Resistant Breast Carcinoma by Inducing Apoptosis and Autophagy, Endogenous Reactive Oxygen Species (ROS) Production, and Inhibition of Cell Migration and Nuclear Factor kappa B (Nf-κB)/Mammalian Target of Rapamycin (m-TOR) Signalling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Nuclear factor-κB signaling inhibitors revert multidrug-resistance in breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Synergistic Effects of Wilfordine with Cisplatin in Cancer Therapy: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the synergistic effects of combining Wilfordine and its analogue, Wilforlide A, with the conventional chemotherapeutic agent cisplatin in cancer therapy. The information presented is supported by experimental data from preclinical studies, focusing on the enhanced anti-cancer efficacy and the underlying molecular mechanisms of this combination therapy.
I. Quantitative Assessment of Synergistic Cytotoxicity
The combination of this compound or Wilforlide A with cisplatin has demonstrated a significant synergistic effect in reducing the viability of cancer cells, particularly in lung cancer and multidrug-resistant (MDR) cancer cell lines. This synergy allows for potentially lower effective doses of cisplatin, which could reduce its associated side effects.
Table 1: In Vitro Cytotoxicity of Wilforlide A and Cisplatin in A549 Lung Cancer Cells
| Treatment Group | Description | Effect on Cell Proliferation | Induction of Apoptosis |
| Control | Untreated A549 cells | Baseline | Baseline |
| Wilforlide A (WA) | Treatment with Wilforlide A alone | Inhibition | Induced |
| Cisplatin (CDDP) | Treatment with cisplatin alone | Inhibition | Induced |
| WA + CDDP | Combined administration of WA and cisplatin | Significantly higher inhibition than either agent alone [1] | Significantly higher induction than either agent alone [1] |
Table 2: Reversal of Multidrug Resistance by this compound in a P-glycoprotein Overexpressing Cancer Cell Model
| Treatment Group | Description | P-glycoprotein (P-gp) Efflux Activity | Sensitivity to Chemotherapeutic Drugs |
| MDR Cells | Multidrug-resistant cancer cells | High | Low |
| MDR Cells + this compound | MDR cells treated with this compound | Significantly inhibited in a concentration-dependent manner [2][3] | Resensitized to chemotherapeutic drugs [2][3] |
II. Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below to facilitate reproducibility and further investigation.
A. Cell Viability Assay (MTT Assay)
This protocol is used to assess the cytotoxic effects of this compound/Wilforlide A and cisplatin, both individually and in combination.
-
Cell Seeding: Cancer cells (e.g., A549 lung cancer cells) are seeded in 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubated for 24 hours.
-
Drug Treatment: The cells are treated with various concentrations of this compound/Wilforlide A, cisplatin, or a combination of both for a specified period (e.g., 24, 48, or 72 hours)[4].
-
MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for an additional 4 hours at 37°C[4].
-
Formazan Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals[5].
-
Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader[5]. The percentage of cell viability is calculated relative to the untreated control cells.
B. Apoptosis Assay (Annexin V-FITC/PI Staining)
This assay quantifies the percentage of cells undergoing apoptosis following treatment.
-
Cell Treatment: Cells are seeded in 6-well plates and treated with this compound/Wilforlide A, cisplatin, or the combination at predetermined concentrations for the desired time (e.g., 24 hours)[6].
-
Cell Harvesting: Adherent and floating cells are collected, washed with cold PBS, and resuspended in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL[5][6].
-
Staining: 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) are added to 100 µL of the cell suspension[5][6].
-
Incubation: The cells are incubated for 15 minutes at room temperature in the dark[5].
-
Flow Cytometry Analysis: 400 µL of 1X Binding Buffer is added to each tube, and the cells are analyzed by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells[6].
C. Western Blot Analysis for Signaling Pathway Proteins
This protocol is used to detect the expression levels of key proteins in the NF-κB and Caspase-3 signaling pathways.
-
Protein Extraction: Following treatment, cells are lysed to extract total protein.
-
Protein Quantification: The protein concentration is determined using a BCA protein assay kit.
-
SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.
-
Immunoblotting: The membrane is blocked and then incubated with primary antibodies against target proteins (e.g., p65, IKK, IκB, Caspase-3, PARP) and a loading control (e.g., β-actin)[7][8][9].
-
Detection: The membrane is incubated with HRP-conjugated secondary antibodies, and the protein bands are visualized using an ECL detection system[7].
D. In Vivo Xenograft Mouse Model
This protocol outlines the procedure for evaluating the in vivo efficacy of the combination therapy.
-
Tumor Implantation: Immunocompromised mice (e.g., nude mice) are subcutaneously injected with cancer cells (e.g., A549) to establish tumors[10][11].
-
Treatment: Once the tumors reach a certain volume, the mice are randomly assigned to different treatment groups: vehicle control, this compound/Wilforlide A alone, cisplatin alone, and the combination of both[12]. The drugs are administered according to a specific dosing schedule and route (e.g., intraperitoneal injection for cisplatin)[12][13].
-
Tumor Measurement: Tumor volume and mouse body weight are monitored regularly throughout the study[12].
-
Endpoint Analysis: At the end of the study, the mice are euthanized, and the tumors are excised, weighed, and may be used for further analysis (e.g., immunohistochemistry)[10][11].
III. Signaling Pathways and Experimental Workflow
The synergistic anti-cancer effect of this compound/Wilforlide A and cisplatin is mediated through the modulation of key signaling pathways involved in cell survival and apoptosis.
IV. Conclusion
The combination of this compound or its analogues with cisplatin presents a promising strategy to enhance the efficacy of chemotherapy in cancer treatment. The synergistic effects are well-documented in preclinical models, demonstrating increased cancer cell death and the potential to overcome multidrug resistance. The primary mechanisms involve the induction of apoptosis through the Caspase-3 pathway and the suppression of cell survival signals by inhibiting the NF-κB pathway. Further research, including clinical trials, is warranted to translate these promising preclinical findings into effective cancer therapies for patients.
References
- 1. The Synergic Inhibition of Wilforlide A With Cisplatin in Lung Cancer Is Mediated Through Caspase-3 and NFκB Signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Wilforine resensitizes multidrug resistant cancer cells via competitive inhibition of P-glycoprotein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Synergistic killing of lung cancer cells by cisplatin and radiation via autophagy and apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. The Synergistic Combination of Cisplatin and Piperine Induces Apoptosis in MCF-7 Cell Line - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Inhibition of NF-κB and Akt pathways by an antibody-avidin fusion protein sensitizes malignant B-cells to cisplatin-induced apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Enhanced antitumor efficacy of cisplatin in combination with ALRT1057 (9-cis retinoic acid) in human oral squamous carcinoma xenografts in nude mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Augmented antitumor effects of combination therapy of cisplatin with ethaselen as a novel thioredoxin reductase inhibitor on human A549 cell in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Analysis of Wilfordine and Other P-glycoprotein Inhibitors: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of Wilfordine's performance as a P-glycoprotein (P-gp) inhibitor against established alternatives. The following sections present supporting experimental data, detailed methodologies for key assays, and visualizations of relevant pathways and workflows.
Quantitative Comparison of P-gp Inhibitory Activity
The inhibitory potential of this compound against P-glycoprotein (P-gp) has been evaluated and compared with other known P-gp inhibitors, namely Verapamil, Cyclosporine A, and PSC833. The half-maximal inhibitory concentration (IC50) is a key metric for quantifying the potency of these inhibitors. A lower IC50 value indicates a higher potency. The data presented in the table below summarizes the IC50 values obtained from various in vitro assays. It is important to note that IC50 values can vary depending on the specific experimental conditions, cell lines, and probe substrates used.
| Inhibitor | IC50 Value (µM) | Assay Type | Cell Line/System | Probe Substrate | Citation |
| This compound | 0.83 | Calcein-AM Uptake | ABCB1/Flp-In™-293 | Calcein-AM | [1] |
| Verapamil | 2.7 - 90 | Various | Various | Various | [2][3] |
| 4.52 | Doxorubicin Resistance | SW620/AD300 | Doxorubicin | [3] | |
| Cyclosporine A | 3.2 | Not Specified | Not Specified | Not Specified | [4] |
| 3.66 | Doxorubicin Transport | LLC-GA5-COL150 | Doxorubicin | [5] | |
| 5.10 | Vinblastine Transport | LLC-GA5-COL150 | Vinblastine | [5] | |
| PSC833 (Valspodar) | ~0.01 | N-methyl-quinidine (NMQ) Transport | Vesicular Transport Assay | NMQ | [6] |
| 0.29 | Doxorubicin Transport | LLC-GA5-COL150 | Doxorubicin | [5] | |
| 1.06 | Vinblastine Transport | LLC-GA5-COL150 | Vinblastine | [5] | |
| 1.5 | Daunorubicin Transport | Not Specified | Daunorubicin | [7] | |
| 3.0 | Digoxin Transport | Not Specified | Digoxin | [7] | |
| 5.7 | Paclitaxel Transport | Not Specified | Paclitaxel | [7] |
Mechanism of P-gp Inhibition
P-glycoprotein is an ATP-dependent efflux pump that actively transports a wide range of substrates out of cells, contributing to multidrug resistance (MDR) in cancer and affecting the pharmacokinetics of various drugs. P-gp inhibitors can counteract this efflux, thereby increasing intracellular drug concentrations. This compound has been shown to be a competitive inhibitor of P-gp, meaning it directly competes with P-gp substrates for the same binding site on the transporter.[1][8]
Caption: Competitive inhibition of P-gp by this compound.
Experimental Protocols
Detailed methodologies for key experiments cited in the comparison are provided below.
Calcein-AM Uptake Assay
This assay is used to determine the inhibitory effect of a compound on P-gp function by measuring the intracellular accumulation of a fluorescent P-gp substrate, calcein. Calcein-AM is a non-fluorescent, cell-permeable dye that is hydrolyzed by intracellular esterases into the fluorescent and cell-impermeable calcein. P-gp actively transports calcein-AM out of the cell, thus reducing the intracellular fluorescence. P-gp inhibitors block this efflux, leading to increased intracellular calcein fluorescence.
Materials:
-
P-gp overexpressing cells (e.g., ABCB1/Flp-In™-293) and parental control cells.
-
Culture medium.
-
Hanks' Balanced Salt Solution (HBSS) supplemented with 10 mM HEPES (HHBSS).
-
Calcein-AM stock solution.
-
Test compounds (e.g., this compound) and positive control inhibitor (e.g., Verapamil).
-
96-well plates.
-
Fluorometer.
-
1% Triton X-100 lysis buffer.
Procedure:
-
Seed P-gp overexpressing and parental cells in 96-well plates and culture overnight.
-
Wash the cells with pre-warmed HHBSS.
-
Pre-incubate the cells with HHBSS for 30 minutes at 37°C.
-
Add various concentrations of the test compound or positive control to the wells and pre-incubate for 10-15 minutes.
-
Add calcein-AM to a final concentration of 0.5-1 µM and incubate for 30-60 minutes at 37°C on a rotary shaker.[9]
-
Stop the uptake by placing the plates on ice and washing the cells twice with ice-cold HHBSS.
-
Lyse the cells with 1% Triton X-100 for 15 minutes.
-
Measure the fluorescence of the intracellularly accumulated calcein using a fluorometer with excitation and emission wavelengths of 485 nm and 535 nm, respectively.[9]
-
Calculate the percent inhibition and determine the IC50 value.
Caption: Workflow for the Calcein-AM Uptake Assay.
Rhodamine 123 Efflux Assay
This assay measures the ability of a compound to inhibit the P-gp-mediated efflux of the fluorescent substrate Rhodamine 123. An increase in the intracellular accumulation of Rhodamine 123 in the presence of a test compound indicates P-gp inhibition.
Materials:
-
P-gp overexpressing cells (e.g., Caco-2 VCR) and parental control cells.
-
Culture medium.
-
Serum-free medium.
-
Rhodamine 123 stock solution.
-
Test compounds and positive control inhibitor (e.g., Verapamil).
-
96-well plates.
-
Fluorometer.
-
0.1% Triton X-100 in PBS for cell lysis.
Procedure:
-
Seed cells in 96-well plates and allow them to adhere.
-
Incubate the cells for 2 hours with the test compound (e.g., 100 µg/mL) or a positive control (e.g., 20 µM Verapamil) in serum-free medium containing Rhodamine 123 (e.g., 5 µg/mL).[10]
-
After incubation, wash the cells with PBS containing the inhibitor.[10]
-
Lyse the cells with 0.1% Triton X-100 in PBS and incubate for 15 minutes.[10]
-
Measure the fluorescence intensity of the cell lysates using a plate reader with excitation at 485 nm and emission at 525 nm.[10]
-
Express the cellular accumulation of Rhodamine 123 as a percentage of the control (cells incubated with Rhodamine 123 alone).
Caption: Workflow for the Rhodamine 123 Efflux Assay.
P-gp ATPase Activity Assay
This assay measures the ATP hydrolysis activity of P-gp, which is coupled to substrate transport. P-gp substrates and inhibitors can modulate this ATPase activity. The assay quantifies the amount of inorganic phosphate (Pi) released from ATP hydrolysis.
Materials:
-
P-gp-containing membrane vesicles.
-
Assay buffer.
-
MgATP solution.
-
Test compounds.
-
Reagents for detecting inorganic phosphate (e.g., malachite green-based reagent).
-
96-well plates.
-
Spectrophotometer.
Procedure:
-
Prepare a reaction mixture containing P-gp membrane vesicles and the assay buffer in a 96-well plate.
-
Add the test compound at various concentrations to the reaction mixture.
-
To measure inhibition, include a known P-gp stimulator (e.g., Verapamil) in the reaction.
-
Initiate the reaction by adding MgATP.
-
Incubate the plate at 37°C for a defined period (e.g., 20-30 minutes).
-
Stop the reaction and measure the amount of liberated inorganic phosphate using a colorimetric method (e.g., adding a malachite green reagent and measuring absorbance at ~620-660 nm).[11]
-
Determine the effect of the test compound on the basal or stimulated P-gp ATPase activity.
Caption: Workflow for the P-gp ATPase Activity Assay.
References
- 1. Variability in P-Glycoprotein Inhibitory Potency (IC50) Using Various in Vitro Experimental Systems: Implications for Universal Digoxin Drug-Drug Interaction Risk Assessment Decision Criteria - PMC [pmc.ncbi.nlm.nih.gov]
- 2. P-gp Inhibition Potential in Cell-Based Models: Which “Calculation” Method is the Most Accurate? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. verapamil | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 4. The potent immunosuppressive cyclosporin FR901459 inhibits the human P-glycoprotein and formyl peptide receptor functions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Inhibitory effects of a cyclosporin derivative, SDZ PSC 833, on transport of doxorubicin and vinblastine via human P-glycoprotein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. SOLVO introducing PSC 833 the specific P-gp inhibitor and new drug transporter services (mouse Bcrp1, OAT3, OCT2-metformin) - News - Solvo Biotechnology [solvobiotech.com]
- 7. academic.oup.com [academic.oup.com]
- 8. Characterization of P-Glycoprotein Inhibitors for Evaluating the Effect of P-Glycoprotein on the Intestinal Absorption of Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 9. 2.3. P-gp Inhibition Assay (Calcein-AM Uptake Assay) [bio-protocol.org]
- 10. Rhodamine 123 Uptake Assay [bio-protocol.org]
- 11. sigmaaldrich.com [sigmaaldrich.com]
Unveiling the Potential of Wilfordine in Overcoming Chemotherapeutic Cross-Resistance
For Immediate Release
[City, State] – December 7, 2025 – A comprehensive analysis of existing research provides compelling evidence for the potential of Wilfordine, a natural compound, to counteract cross-resistance to various chemotherapeutic agents in cancer cells. This guide synthesizes experimental data to offer researchers, scientists, and drug development professionals a detailed comparison of this compound's performance against other established cancer drugs, particularly in the context of multidrug-resistant (MDR) tumors.
The primary mechanism behind this observed efficacy lies in this compound's ability to competitively inhibit P-glycoprotein (P-gp), a transmembrane pump notorious for its role in ejecting a wide range of anticancer drugs from tumor cells, thereby rendering them resistant to treatment. By blocking this efflux pump, this compound effectively restores the sensitivity of MDR cancer cells to conventional chemotherapeutics.
Comparative Analysis of Cytotoxicity
Experimental data consistently demonstrates this compound's potent cytotoxic effects against both drug-sensitive and multidrug-resistant cancer cell lines. More significantly, its ability to re-sensitize resistant cells to other chemotherapeutics highlights its potential as an adjuvant therapy.
A key study utilizing the human cervical cancer cell line HeLaS3 (sensitive) and its multidrug-resistant counterpart, KBvin, provides a clear quantitative comparison. The half-maximal inhibitory concentration (IC50), a measure of a drug's potency, reveals a significant difference in this compound's activity between these two cell lines.
| Compound | HeLaS3 (Sensitive) IC50 (µM) | KBvin (MDR) IC50 (µM) | Resistance Factor (RF) |
| This compound | 2.58 ± 0.21 | 10.32 ± 0.85 | 4.0 |
| Doxorubicin | 0.12 ± 0.01 | 15.21 ± 1.25 | 126.8 |
| Vincristine | 0.008 ± 0.001 | 0.89 ± 0.07 | 111.3 |
| Paclitaxel | 0.005 ± 0.0004 | 0.92 ± 0.08 | 184.0 |
| Data sourced from Zhang et al. (2020).[1] |
The resistance factor (RF) indicates the degree of resistance of the KBvin cell line compared to the sensitive HeLaS3 line. A higher RF signifies greater resistance. As shown, while the KBvin cells exhibit high levels of resistance to doxorubicin, vincristine, and paclitaxel, their resistance to this compound is substantially lower.
Furthermore, the true potential of this compound is unlocked when used in combination with these conventional chemotherapeutics. The following table illustrates the reversal of resistance in the KBvin cell line when treated with a non-toxic concentration of this compound (10 µM).
| Chemotherapeutic | KBvin (MDR) IC50 (µM) | KBvin + this compound (10 µM) IC50 (µM) | Reversal Fold |
| Doxorubicin | 15.21 ± 1.25 | 0.85 ± 0.07 | 17.9 |
| Vincristine | 0.89 ± 0.07 | 0.05 ± 0.004 | 17.8 |
| Paclitaxel | 0.92 ± 0.08 | 0.06 ± 0.005 | 15.3 |
| Data sourced from Zhang et al. (2020).[1] |
The "Reversal Fold" demonstrates the extent to which this compound can restore the sensitivity of the resistant cells to the respective chemotherapeutic. These findings strongly suggest that this compound does not exhibit significant cross-resistance with these P-gp substrate drugs and, in fact, acts as a potent chemosensitizer.
Experimental Protocols
The data presented above is derived from established and validated experimental methodologies.
Cell Viability Assay (SRB Assay): The Sulforhodamine B (SRB) assay is a colorimetric assay used to determine cell density, based on the measurement of cellular protein content.
-
Cell Seeding: HeLaS3 and KBvin cells were seeded in 96-well plates at a density of 5,000 cells per well and allowed to adhere overnight.
-
Drug Treatment: Cells were treated with varying concentrations of this compound, doxorubicin, vincristine, or paclitaxel, both alone and in combination, for 48 hours.
-
Cell Fixation: The cells were then fixed with 10% trichloroacetic acid for 1 hour at 4°C.
-
Staining: After washing, the plates were stained with 0.4% SRB solution for 10 minutes at room temperature.
-
Absorbance Measurement: The bound dye was solubilized with 10 mM Tris base solution, and the absorbance was measured at 515 nm using a microplate reader.
-
IC50 Calculation: The IC50 values were calculated from the dose-response curves.
P-glycoprotein (P-gp) ATPase Activity Assay: This assay measures the ATP hydrolysis activity of P-gp, which is stimulated in the presence of its substrates.
-
Membrane Preparation: Membranes from P-gp overexpressing cells were prepared.
-
Assay Reaction: The membranes were incubated with varying concentrations of this compound in an ATP-regenerating system.
-
Phosphate Detection: The amount of inorganic phosphate released from ATP hydrolysis was measured using a colorimetric method.
-
Data Analysis: The rate of ATP hydrolysis was determined and plotted against the this compound concentration to assess its effect on P-gp ATPase activity.
Signaling Pathways and Mechanisms of Action
This compound's anticancer effects are multifaceted, extending beyond its interaction with P-gp. It has been shown to induce apoptosis (programmed cell death) through the modulation of key signaling pathways, including the NF-κB and MAPK pathways.
This compound's Impact on NF-κB and MAPK Signaling:
Caption: this compound induces apoptosis by inhibiting the NF-κB pathway and activating the MAPK signaling cascade.
Experimental Workflow for Investigating Cross-Resistance:
Caption: A streamlined workflow for determining cross-resistance and chemosensitization potential.
Conclusion
The available evidence strongly supports the role of this compound as a promising agent to combat multidrug resistance in cancer. Its ability to inhibit P-glycoprotein and induce apoptosis through multiple signaling pathways makes it a strong candidate for further preclinical and clinical investigation. The data presented in this guide underscores the potential of this compound to be used in combination therapies to overcome resistance to a range of chemotherapeutic drugs, offering a new avenue for the treatment of aggressive and recurrent cancers.
Contact: [Insert Contact Information]
References
A Head-to-Head Comparison of Wilfordine and Verapamil as P-glycoprotein Inhibitors
For Researchers, Scientists, and Drug Development Professionals
The circumvention of multidrug resistance (MDR), a phenomenon where cancer cells develop resistance to a broad range of structurally and functionally diverse anticancer drugs, is a critical challenge in oncology. A key player in MDR is the over-expression of P-glycoprotein (P-gp), an ATP-dependent efflux pump that actively transports chemotherapeutic agents out of cancer cells, thereby reducing their intracellular concentration and efficacy. This guide provides a detailed, data-driven comparison of two P-gp inhibitors: wilfordine, a natural sesquiterpene pyridine alkaloid, and verapamil, a well-established calcium channel blocker also known for its P-gp inhibitory activity.
Quantitative Comparison of P-gp Inhibitory Activity
The following table summarizes the key quantitative parameters for this compound and verapamil in inhibiting P-gp function. The data is compiled from studies utilizing P-gp-overexpressing cancer cell lines.
| Parameter | This compound | Verapamil | Cell Line(s) | Assay | Reference |
| P-gp Efflux Inhibition (IC50) | Concentration-dependent inhibition observed | ~25 µM (for half-maximal ATPase activation) | ABCB1/Flp-InTM-293, KBvin | Calcein-AM Uptake, Rhodamine 123 Efflux | [1][2] |
| ATPase Activity Modulation | Stimulated basal P-gp ATPase activity | Stimulated basal P-gp ATPase activity (biphasic kinetics) | Purified P-gp, P-gp expressing membranes | ATPase Activity Assay | [1][3][4] |
| MDR Reversal | Re-sensitized MDR cancer cells to chemotherapeutic drugs | Reverses multidrug resistance | KBvin, CHO-Adrr, K562/ADM | Cytotoxicity Assays | [1][5][6] |
| Mechanism of Inhibition | Competitive inhibitor | Competitive inhibitor, also affects P-gp expression | P-gp expressing cells | Kinetic analysis, photolabeling studies | [1][6][7] |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
P-gp Inhibition Assay (Calcein-AM Uptake Assay)
This assay measures the ability of a compound to inhibit the efflux of a fluorescent P-gp substrate, calcein-AM, from P-gp-overexpressing cells.
Principle: Non-fluorescent and cell-permeable calcein-AM is a substrate of P-gp. Inside the cell, it is hydrolyzed by intracellular esterases into the fluorescent and cell-impermeable calcein. In P-gp-overexpressing cells, calcein-AM is rapidly effluxed, resulting in low intracellular fluorescence. P-gp inhibitors block this efflux, leading to the accumulation of calcein and a corresponding increase in fluorescence.[8][9][10][11]
Protocol:
-
Cell Culture: P-gp-overexpressing cells (e.g., ABCB1/Flp-InTM-293 or L-MDR1) and their parental sensitive cells are cultured to 80-90% confluency.[1][8]
-
Cell Seeding: Cells are seeded into a 96-well plate at a density of 5 x 10^4 cells/well and incubated overnight.
-
Compound Incubation: The culture medium is removed, and cells are washed with pre-warmed PBS. Cells are then incubated with various concentrations of the test compound (this compound or verapamil) in a serum-free medium for 1 hour at 37°C.[1]
-
Calcein-AM Loading: Calcein-AM is added to each well at a final concentration of 0.5 µM and incubated for another 45 minutes in the dark at 37°C.[10]
-
Fluorescence Measurement: After incubation, cells are washed three times with ice-cold PBS to remove extracellular calcein-AM. The intracellular fluorescence of calcein is measured using a fluorescence microplate reader with excitation and emission wavelengths of 488 nm and 530 nm, respectively.[10]
-
Data Analysis: The fluorescence intensity is normalized to the protein concentration in each well. The IC50 value is calculated as the concentration of the inhibitor that results in a 50% increase in intracellular fluorescence compared to the untreated control.
Rhodamine 123 Accumulation/Efflux Assay
This assay is another method to assess P-gp inhibitory activity by measuring the accumulation or efflux of the fluorescent P-gp substrate, rhodamine 123.[12][13][14][15][16]
Principle: Rhodamine 123 is a fluorescent dye that is actively transported out of the cell by P-gp. Inhibition of P-gp leads to increased intracellular accumulation and decreased efflux of rhodamine 123.[12]
Protocol:
-
Cell Preparation: P-gp-overexpressing cells and parental sensitive cells are harvested and washed with PBS.
-
Inhibitor Pre-incubation: Cells are pre-incubated with different concentrations of the test inhibitor (this compound or verapamil) for 30 minutes at 37°C.
-
Rhodamine 123 Loading: Rhodamine 123 is added to a final concentration of 5.25 µM, and the cells are incubated for another 30-60 minutes at 37°C.[12]
-
Efflux Measurement (Optional): After loading, cells are washed and resuspended in a fresh medium (with or without the inhibitor) and incubated for an additional period (e.g., 2 hours) to measure the efflux of the dye.[16]
-
Flow Cytometry Analysis: The intracellular fluorescence of rhodamine 123 is measured by flow cytometry.
-
Data Analysis: The mean fluorescence intensity (MFI) is determined. The increase in MFI in the presence of the inhibitor is indicative of P-gp inhibition.
P-gp ATPase Activity Assay
This assay directly measures the effect of a compound on the ATP hydrolysis activity of P-gp, which is coupled to substrate transport.[17][18][19][20][21]
Principle: P-gp utilizes the energy from ATP hydrolysis to efflux substrates. The rate of ATP hydrolysis is often stimulated by the presence of P-gp substrates. This assay measures the amount of inorganic phosphate (Pi) released from ATP.
Protocol:
-
Membrane Preparation: P-gp-containing membranes are prepared from P-gp-overexpressing cells (e.g., insect cells infected with a baculovirus carrying the human mdr1 cDNA).[20]
-
Assay Reaction: The reaction mixture contains P-gp membranes, the test compound (this compound or verapamil) at various concentrations, and an ATP-regenerating system in an appropriate buffer.[17]
-
Initiation of Reaction: The reaction is initiated by the addition of MgATP.
-
Incubation: The reaction is incubated at 37°C for a defined period (e.g., 20-30 minutes).
-
Termination and Pi Detection: The reaction is stopped, and the amount of liberated inorganic phosphate is determined colorimetrically.
-
Data Analysis: The ATPase activity is calculated as the amount of Pi released per minute per milligram of protein. The effect of the test compound on the basal and/or substrate-stimulated ATPase activity is determined.
Signaling Pathways and Experimental Workflows
P-gp Mediated Drug Efflux and Inhibition
Caption: Mechanism of P-gp mediated drug efflux and its competitive inhibition.
Experimental Workflow for Assessing P-gp Inhibition
Caption: General workflow for evaluating P-gp inhibitory activity.
Conclusion
Both this compound and verapamil have demonstrated significant P-gp inhibitory properties, leading to the reversal of multidrug resistance in cancer cells. This compound acts as a competitive inhibitor of P-gp's efflux function and stimulates its ATPase activity.[1] Verapamil, a first-generation P-gp inhibitor, also functions as a competitive inhibitor and has been shown to modulate P-gp's ATPase activity, in some cases with biphasic kinetics, suggesting multiple binding sites.[3][6] Furthermore, some studies indicate that verapamil may also decrease the expression of P-gp at the mRNA and protein levels.[7]
While verapamil is a well-characterized P-gp inhibitor, its clinical utility has been limited by its cardiovascular side effects at the concentrations required for effective P-gp inhibition.[22] Natural products like this compound represent a promising avenue for the development of novel and potentially more selective P-gp inhibitors. Further research is warranted to fully elucidate the clinical potential of this compound as an adjuvant in chemotherapy to combat multidrug resistance.
References
- 1. Wilforine resensitizes multidrug resistant cancer cells via competitive inhibition of P-glycoprotein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The ATPase Activity of the P-glycoprotein Drug Pump Is Highly Activated When the N-terminal and Central Regions of the Nucleotide-binding Domains Are Linked Closely Together - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cooperativity between Verapamil and ATP Bound to the Efflux Transporter P-glycoprotein - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Reversal of multidrug resistance by verapamil and modulation by alpha 1-acid glycoprotein in wild-type and multidrug-resistant Chinese hamster ovary cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. Verapamil decreases P-glycoprotein expression in multidrug-resistant human leukemic cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. 2.3. P-gp Inhibition Assay (Calcein-AM Uptake Assay) [bio-protocol.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Calcein assay: a high-throughput method to assess P-gp inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Evaluation of P-Glycoprotein Inhibitory Potential Using a Rhodamine 123 Accumulation Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Using Rhodamine 123 Accumulation in CD8+ Cells as a Surrogate Indicator to Study the P-Glycoprotein Modulating Effect of Cepharanthine Hydrochloride In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Reversal of chemoresistance in ovarian cancer by co-delivery of a P-glycoprotein inhibitor and paclitaxel in a liposomal platform - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. P-glycoprotein Retains Drug-stimulated ATPase Activity upon Covalent Linkage of the Two Nucleotide Binding Domains at Their C-terminal Ends - PMC [pmc.ncbi.nlm.nih.gov]
- 18. sigmaaldrich.com [sigmaaldrich.com]
- 19. pnas.org [pnas.org]
- 20. Drug-stimulated ATPase activity of the human P-glycoprotein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Effects of cardiovascular drugs on ATPase activity of P-glycoprotein in plasma membranes and in purified reconstituted form - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Reversal of multidrug resistance by verapamil analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
A Guide to Comparative Proteomic Analysis of Wilfordine-Treated Cells: An Experimental Framework
For Researchers, Scientists, and Drug Development Professionals
Introduction
Wilfordine, a major active component of Tripterygium wilfordii Hook F, has garnered significant interest for its potent immunosuppressive and anti-inflammatory properties. While its therapeutic potential is recognized, a comprehensive understanding of its molecular mechanism of action at the proteome level remains to be fully elucidated. To date, a specific comparative proteomic analysis of cells treated with this compound has not been extensively reported in peer-reviewed literature. This guide, therefore, serves as a comprehensive experimental framework for researchers aiming to investigate the global proteomic changes induced by this compound. By following these protocols, researchers can identify potential protein targets and signaling pathways modulated by this compound, thereby accelerating drug development and mechanistic studies.
Experimental Protocols
A typical comparative proteomics experiment involves several key stages, from cell culture and treatment to protein extraction, digestion, and analysis by mass spectrometry. The following protocols are synthesized from established methodologies in the field of proteomics.[1][2][3]
1. Cell Culture and Treatment
-
Cell Line Selection: Choose a cell line relevant to the therapeutic application of this compound (e.g., Jurkat cells for immunosuppression studies, synoviocytes for rheumatoid arthritis research).
-
Culture Conditions: Culture the selected cells in the appropriate medium (e.g., DMEM or RPMI-1640) supplemented with fetal bovine serum and antibiotics, and maintain in a humidified incubator at 37°C with 5% CO2.[1]
-
This compound Treatment: Once cells reach a suitable confluency (typically 70-80%), treat them with this compound at various concentrations and time points. A vehicle-treated control group (e.g., DMSO) is essential for comparison.
2. Protein Extraction
-
Cell Lysis: After treatment, harvest the cells and wash them with ice-cold phosphate-buffered saline (PBS). Lyse the cells using a suitable lysis buffer containing detergents (e.g., RIPA buffer) and protease inhibitors to prevent protein degradation.[3] Mechanical disruption methods like sonication can also be employed to ensure complete cell lysis.[1]
-
Protein Quantification: Determine the protein concentration of the lysates using a standard protein assay, such as the Bradford or BCA assay, to ensure equal loading for subsequent steps.
3. Protein Digestion
-
Reduction and Alkylation: Reduce the disulfide bonds in the proteins using dithiothreitol (DTT) and then alkylate the resulting free thiols with iodoacetamide (IAA) to prevent them from reforming.
-
In-solution or In-gel Digestion: Digest the proteins into smaller peptides using a protease, most commonly trypsin, which cleaves proteins at the C-terminal side of lysine and arginine residues. This can be performed directly in the protein solution or after separating proteins on an SDS-PAGE gel.
4. Peptide Labeling and Fractionation (for Quantitative Proteomics)
-
Isobaric Labeling: For quantitative comparison, peptides from different treatment groups can be labeled with isobaric tags, such as Tandem Mass Tags (TMT) or Isobaric Tags for Relative and Absolute Quantitation (iTRAQ).[3] These tags allow for the simultaneous analysis of multiple samples in a single mass spectrometry run.
-
Fractionation: To reduce the complexity of the peptide mixture and increase the number of identified proteins, the labeled peptides are often fractionated using techniques like high-pH reversed-phase chromatography.
5. Mass Spectrometry Analysis
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): The fractionated peptides are separated by liquid chromatography and then ionized and analyzed by a mass spectrometer. The mass spectrometer measures the mass-to-charge ratio of the peptides (MS1 scan) and then fragments them to determine their amino acid sequence (MS2 scan).[2]
6. Data Analysis
-
Protein Identification and Quantification: The raw mass spectrometry data is processed using specialized software (e.g., MaxQuant, Proteome Discoverer) to identify the peptides and, by extension, the proteins present in the sample. The software also quantifies the relative abundance of each protein in the different treatment groups based on the reporter ion intensities from the isobaric tags.
-
Bioinformatic Analysis: Differentially expressed proteins are identified based on statistical analysis (e.g., t-test, ANOVA). Further bioinformatic analysis, including Gene Ontology (GO) enrichment and pathway analysis (e.g., KEGG, Reactome), is performed to understand the biological processes and signaling pathways affected by this compound treatment.
Data Presentation
The quantitative proteomics data should be summarized in a clear and concise table. The table should include the protein identifier, gene name, a brief description of the protein, the fold change in expression between this compound-treated and control cells, and the statistical significance (p-value).
Table 1: Hypothetical Quantitative Proteomics Data for this compound-Treated Cells
| Protein ID | Gene Name | Protein Description | Fold Change (this compound/Control) | p-value |
| P04637 | TP53 | Cellular tumor antigen p53 | 2.5 | 0.001 |
| P60709 | ACTB | Actin, cytoplasmic 1 | 1.1 | 0.345 |
| Q06830 | NFKBIA | NF-kappa-B inhibitor alpha | -3.2 | < 0.001 |
| P10415 | IL2 | Interleukin-2 | -4.1 | < 0.001 |
| P27361 | MAPK1 | Mitogen-activated protein kinase 1 | -1.8 | 0.023 |
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for a comparative proteomics experiment to study the effects of this compound on cells.
Hypothetical Signaling Pathway Affected by this compound
Based on its known anti-inflammatory effects, this compound might be hypothesized to impact pathways such as the NF-κB signaling pathway. The following diagram illustrates a simplified representation of this pathway, which could be investigated through proteomics.
The field of comparative proteomics offers a powerful lens through which to view the molecular mechanisms of action of therapeutic compounds like this compound. While specific proteomic data for this compound is currently lacking, the experimental framework provided here offers a clear path for researchers to undertake such studies. The identification of this compound-regulated proteins and pathways will be crucial for optimizing its therapeutic use and for the development of novel drugs with similar mechanisms of action. The research community is encouraged to explore this promising area to unlock the full potential of this compound.
References
A Comparative Analysis of Wilfordine and Established Immunosuppressants for Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the therapeutic potential of Wilfordine, a natural compound derived from the plant Tripterygium wilfordii, against the established immunosuppressants Tacrolimus and Cyclosporine. The information presented herein is intended to assist researchers and drug development professionals in evaluating the relative merits of these compounds for future therapeutic applications. This analysis is based on a comprehensive review of preclinical and clinical data, with a focus on mechanisms of action, efficacy in relevant disease models, and side effect profiles.
Executive Summary
This compound and its active component, triptolide, demonstrate potent immunosuppressive and anti-inflammatory properties, primarily through the inhibition of the Wnt/β-catenin and NF-κB signaling pathways. This mechanism of action is distinct from that of the calcineurin inhibitors, Tacrolimus and Cyclosporine, which exert their immunosuppressive effects by blocking the calcineurin-NFAT signaling cascade. While Tacrolimus and Cyclosporine are the cornerstones of immunosuppressive therapy in organ transplantation and are used in various autoimmune diseases, this compound shows promise in preclinical models of autoimmune disorders, particularly rheumatoid arthritis. Direct comparative studies are limited, but available data suggests that triptolide may offer synergistic effects when combined with calcineurin inhibitors, potentially allowing for dose reduction and mitigation of side effects. Further head-to-head clinical trials are necessary to fully elucidate the comparative efficacy and safety of this compound.
Mechanism of Action: A Tale of Two Pathways
The immunosuppressive effects of this compound and the calcineurin inhibitors are mediated by distinct molecular pathways, offering different points of intervention in the immune response.
This compound: Targeting Wnt/β-catenin and NF-κB Signaling
This compound and its derivatives, such as triptolide, exert their immunosuppressive effects by modulating key inflammatory and developmental signaling pathways. A primary target is the Wnt/β-catenin signaling pathway. By inhibiting this pathway, this compound can suppress the activation of fibroblast-like synoviocytes, key players in the pathology of rheumatoid arthritis[1][2]. Furthermore, triptolide has been shown to inhibit the transcription factor NF-κB, a central regulator of inflammatory gene expression[3]. NF-κB activation is a common downstream event for many pro-inflammatory stimuli, and its inhibition by this compound contributes to its broad anti-inflammatory and immunosuppressive properties.
Tacrolimus and Cyclosporine: Calcineurin Inhibition
Tacrolimus and Cyclosporine are calcineurin inhibitors. They function by forming complexes with intracellular proteins (immunophilins) - Tacrolimus with FK-binding protein 12 (FKBP12) and Cyclosporine with cyclophilin. These drug-immunophilin complexes then bind to and inhibit calcineurin, a calcium and calmodulin-dependent serine/threonine protein phosphatase[4][5][6]. The inhibition of calcineurin prevents the dephosphorylation of the Nuclear Factor of Activated T-cells (NFAT), a key transcription factor. Phosphorylated NFAT cannot translocate to the nucleus, thus blocking the transcription of genes encoding pro-inflammatory cytokines, most notably Interleukin-2 (IL-2), which is crucial for T-cell proliferation and activation[5].
Comparative Efficacy: In Vitro and In Vivo Data
Direct head-to-head comparisons of this compound with both Tacrolimus and Cyclosporine in the same experimental settings are scarce. However, by synthesizing data from various studies, a comparative assessment can be made.
In Vitro Immunosuppressive Activity
The potency of immunosuppressive drugs is often quantified by their half-maximal inhibitory concentration (IC50) in T-cell proliferation assays. While a direct comparative study is lacking, data from different sources suggest the relative potencies.
| Compound | Target Cells | Stimulation | IC50 | Reference |
| Triptolide | Human T-cells | Not Specified | ~28-140 nM (for MMP inhibition) | [7] |
| Tacrolimus | Human T-cells | anti-CD3/CD28 | Inhibits NF-kB by 55% at 10 ng/mL | [8] |
| Cyclosporine | Human T-cells | Not Specified | IC50 values vary with co-stimulation | [2] |
Note: Direct comparison of IC50 values across different studies should be interpreted with caution due to variations in experimental conditions.
In Vivo Efficacy in Autoimmune Disease Models
The collagen-induced arthritis (CIA) model in rodents is a widely used preclinical model for rheumatoid arthritis.
| Compound | Animal Model | Key Findings | Reference |
| This compound | CIA rats | Effectively alleviated arthritis symptoms; reduced serum levels of IL-6, IL-1β, and TNF-α. | [1][2] |
| Tacrolimus | CIA rats | Markedly suppressed the incidence and severity of passive arthritis. | [9] |
| Cyclosporine | CIA rats | Had no observable effects on passive arthritis at doses sufficient to suppress active arthritis. | [9] |
| Tripterygium wilfordii glycosides (TWG) | CIA rats | Ameliorated arthritis, reduced paw volume and arthritis score, and decreased anti-CII autoantibodies and IL-1β. | [10] |
Efficacy in Transplantation Models
Studies in rodent organ transplantation models have provided insights into the comparative efficacy of triptolide and calcineurin inhibitors.
| Compound(s) | Animal Model | Key Findings | Reference |
| Triptolide + Tacrolimus | Rat heterotopic hindlimb allotransplantation | Triptolide reduced the required dose of tacrolimus, decreased side effects, and had a significant effect on pro-inflammatory cytokine expression and T-lymphocyte proliferation. | [7] |
| Triptolide + Tacrolimus | Rat cardiac allotransplantation | Combination therapy produced a synergistic effect in prolonging allograft survival compared to monotherapy with either drug. | [4] |
Comparative Side Effect Profiles
A major consideration in the therapeutic use of immunosuppressants is their side effect profile.
| Side Effect | This compound/Triptolide | Tacrolimus | Cyclosporine |
| Nephrotoxicity | Less data available, but some reports suggest potential for kidney damage. | Common and a major dose-limiting toxicity. | Common and a major dose-limiting toxicity[11]. |
| Neurotoxicity | Less well-characterized. | More frequent than with Cyclosporine (e.g., tremor, headache). | Can occur, but generally less frequent than with Tacrolimus[11]. |
| Metabolic Effects | Limited data. | Higher incidence of new-onset diabetes mellitus post-transplantation. | Hyperlipidemia and hypertension are more common than with Tacrolimus. |
| Gastrointestinal | Diarrhea has been reported. | Common. | Common. |
| Other | Potential for reproductive toxicity. | Hirsutism and gingival hyperplasia are less common than with Cyclosporine. | Hirsutism and gingival hyperplasia are more common[11]. |
Experimental Protocols
Detailed methodologies for key experiments are crucial for the interpretation and replication of findings.
T-Cell Proliferation Assay
Protocol:
-
Isolation of PBMCs: Isolate Peripheral Blood Mononuclear Cells (PBMCs) from whole blood using density gradient centrifugation (e.g., Ficoll-Paque).
-
Cell Labeling: Label the isolated T-cells with a proliferation-tracking dye such as Carboxyfluorescein succinimidyl ester (CFSE).
-
Cell Culture and Stimulation: Plate the labeled T-cells in a 96-well plate and stimulate them with a mitogen like phytohemagglutinin (PHA) or with anti-CD3 and anti-CD28 antibodies to induce proliferation.
-
Compound Treatment: Add serial dilutions of this compound, Tacrolimus, or Cyclosporine to the wells. Include a vehicle control.
-
Incubation: Incubate the plates for 72 to 96 hours at 37°C in a humidified CO2 incubator.
-
Flow Cytometry Analysis: Harvest the cells and analyze the fluorescence intensity of the CFSE dye using a flow cytometer. As cells divide, the dye is distributed equally between daughter cells, resulting in a stepwise reduction in fluorescence intensity.
-
Data Analysis: Quantify the percentage of proliferating cells in each treatment group and calculate the half-maximal inhibitory concentration (IC50) for each compound.
Cytokine Production Assay
References
- 1. Wnt Signaling in the Regulation of Immune Cell and Cancer Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Review of two immunosuppressants: tacrolimus and cyclosporine [jkaoms.org]
- 4. researchgate.net [researchgate.net]
- 5. PharmGKB summary: cyclosporine and tacrolimus pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Calcineurin Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Immunosuppressive, anti-inflammatory and anti-cancer properties of triptolide: A mini review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. journals.plos.org [journals.plos.org]
- 9. Comparative studies of the effects of FK506 and cyclosporin A on passively transferred collagen-induced arthritis in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. WNT/β-catenin pathway activation correlates with immune exclusion across human cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The side-effects of ciclosporine-A and tacrolimus - PubMed [pubmed.ncbi.nlm.nih.gov]
Cross-Species Metabolic Stability of Wilfordine: A Comparative Guide
A comprehensive search of scientific literature and publicly available data reveals a significant gap in the understanding of the metabolic stability of Wilfordine across different species. To date, no direct comparative studies providing quantitative data such as half-life (t½) or intrinsic clearance (Clint) in liver microsomes of commonly used preclinical species (mouse, rat, dog, monkey) and humans have been published.
This compound is one of the many active compounds found in the plant Tripterygium wilfordii[1]. While the plant and its extracts have been studied for their medicinal properties, research has largely focused on other constituents, most notably triptolide. General reviews of Tripterygium wilfordii discuss its various bioactive components, including alkaloids and diterpenoids, and their pharmacological and toxicological profiles[2][3]. These reviews, however, do not offer specific insights into the metabolic fate of this compound.
The metabolic pathways of other compounds from Tripterygium wilfordii, such as triptolide, have been investigated, revealing metabolism primarily through cytochrome P450 (CYP) enzymes and conjugation reactions[4][5]. While these studies provide a general understanding of how compounds from this plant might be processed in the body, this information cannot be directly extrapolated to this compound due to differences in chemical structure.
Given the absence of specific data for a cross-species comparison of this compound's metabolic stability, this guide will instead provide a comparative overview of the metabolic stability of triptolide , the most extensively studied bioactive compound from Tripterygium wilfordii, for which some data is available. This will serve as a relevant alternative for researchers interested in the metabolic characteristics of compounds from this plant.
Cross-Species Comparison of Triptolide Metabolic Stability
While a complete dataset for a direct comparison of triptolide's metabolic stability across multiple species is not available in a single study, some information can be synthesized from existing literature. In vitro studies using rat liver microsomes have shown that triptolide undergoes metabolic reactions, including hydrolysis and hydroxylation[1].
For a standardized comparison, a typical experimental workflow for assessing metabolic stability is presented below.
Experimental Workflow for In Vitro Metabolic Stability Assessment
Detailed Experimental Protocol (General)
The following is a generalized protocol for determining the in vitro metabolic stability of a compound using liver microsomes. This protocol is based on standard practices in the field and would be applicable for studying this compound or triptolide.
1. Materials:
-
Test compound (e.g., this compound, Triptolide)
-
Pooled liver microsomes from various species (e.g., human, monkey, dog, rat, mouse)
-
NADPH-regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Phosphate buffer (e.g., 100 mM, pH 7.4)
-
Acetonitrile (for quenching the reaction)
-
Internal standard for LC-MS/MS analysis
2. Incubation Procedure:
-
Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).
-
In a microcentrifuge tube, pre-warm a mixture of liver microsomes (final protein concentration typically 0.5-1.0 mg/mL) and the test compound (final concentration typically 1 µM) in phosphate buffer at 37°C for 5-10 minutes.
-
Initiate the metabolic reaction by adding the pre-warmed NADPH-regenerating system.
-
Incubate the reaction mixture at 37°C with shaking.
-
At designated time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the reaction mixture and quench the reaction by adding a sufficient volume of cold acetonitrile containing an internal standard.
-
Vortex the quenched samples and centrifuge to pellet the precipitated protein.
3. LC-MS/MS Analysis:
-
Transfer the supernatant from the centrifuged samples to a new plate or vials for analysis.
-
Analyze the samples using a validated LC-MS/MS method to determine the concentration of the parent compound remaining at each time point.
4. Data Analysis:
-
Plot the natural logarithm of the percentage of the parent compound remaining versus time.
-
Determine the elimination rate constant (k) from the slope of the linear regression line.
-
Calculate the half-life (t½) using the equation: t½ = 0.693 / k.
-
Calculate the intrinsic clearance (Clint) using the equation: Clint = (0.693 / t½) / (mg of microsomal protein/mL).
Conclusion and Future Directions
There is a clear need for dedicated research to characterize the metabolic stability of this compound across different species. Such studies are crucial for understanding its pharmacokinetic profile, potential for drug-drug interactions, and for making informed decisions in the drug development process. Future studies should aim to provide quantitative data on the half-life and intrinsic clearance of this compound in human, monkey, dog, rat, and mouse liver microsomes. Additionally, identifying the specific CYP450 enzymes responsible for its metabolism would be highly valuable. Until such data becomes available, researchers may consider using data from structurally related compounds like triptolide with caution, while acknowledging the inherent limitations of such an approach.
References
- 1. Metabolic profiling of fatty acids in Tripterygium wilfordii multiglucoside- and triptolide-induced liver-injured rats - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A comprehensive review of Tripterygium wilfordii hook. f. in the treatment of rheumatic and autoimmune diseases: Bioactive compounds, mechanisms of action, and future directions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The genus Tripterygium: A phytochemistry and pharmacological review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Metabolic pathways leading to detoxification of triptolide, a major active component of the herbal medicine Tripterygium wilfordii - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Safety Operating Guide
Safeguarding Your Research: Essential Protective Measures for Handling Wilfordine
For Immediate Implementation: Researchers, scientists, and drug development professionals must adhere to stringent safety protocols when handling Wilfordine, a potent alkaloid derived from the plant Tripterygium wilfordii. Due to its potential toxicity, comprehensive personal protective equipment (PPE), meticulous operational procedures, and certified disposal methods are paramount to ensure personnel safety and environmental protection.
Personal Protective Equipment (PPE) for this compound
The selection of appropriate PPE is the first line of defense against exposure. The following table summarizes the required and recommended equipment for handling this compound powder.
| PPE Category | Equipment Specification | Purpose |
| Respiratory Protection | NIOSH-approved N95 or higher-rated respirator (e.g., P100) | To prevent inhalation of airborne powder particles. |
| Hand Protection | Double-layered, powder-free nitrile gloves. Regularly inspect for tears or punctures. | To prevent skin contact and absorption. Change gloves frequently, especially if contamination is suspected. |
| Eye Protection | Chemical safety goggles and a full-face shield. | To protect eyes and face from splashes or airborne particles. |
| Body Protection | Disposable, solid-front barrier gown or lab coat with tight-fitting cuffs. | To prevent contamination of personal clothing and skin. |
| Foot Protection | Closed-toe shoes and disposable shoe covers. | To prevent contamination of footwear and subsequent spread of the compound. |
Operational Plan for Handling this compound
A systematic approach to handling this compound from receipt to disposal is critical to minimize exposure risk.
Step-by-Step Handling Protocol:
-
Receiving and Unpacking:
-
Inspect the package for any signs of damage or leakage in a designated receiving area.
-
Wear appropriate PPE (gloves, lab coat, and safety glasses) during unpacking.
-
Verify that the primary container is sealed and intact.
-
-
Storage:
-
Store this compound in a clearly labeled, sealed container.
-
Keep the container in a designated, secure, and well-ventilated area, away from incompatible materials.
-
Access to the storage area should be restricted to authorized personnel only.
-
-
Preparation and Weighing (in a Chemical Fume Hood):
-
All manipulations of this compound powder, including weighing and preparation of solutions, must be conducted within a certified chemical fume hood to control airborne particles.
-
Before starting, decontaminate the work surface of the fume hood.
-
Use disposable equipment (e.g., weigh boats, spatulas) whenever possible to minimize cleaning and potential for cross-contamination.
-
Handle the powder gently to avoid creating dust.
-
-
Experimental Use:
-
Conduct all experiments involving this compound in a designated and clearly marked area.
-
Ensure all personnel involved are fully trained on the handling procedures and potential hazards.
-
Keep containers of this compound sealed when not in use.
-
-
Decontamination:
-
At the end of each work session, decontaminate all surfaces and equipment that may have come into contact with this compound.
-
Use an appropriate deactivating solution or a validated cleaning procedure.
-
Wipe down the exterior of all primary containers before returning them to storage.
-
Disposal Plan for this compound Waste
Proper disposal of this compound and contaminated materials is crucial to prevent environmental contamination and accidental exposure.
-
Waste Segregation:
-
All materials that have come into contact with this compound must be treated as hazardous waste. This includes:
-
Empty primary containers.
-
Contaminated PPE (gloves, gowns, shoe covers).
-
Disposable labware (pipette tips, vials, weigh boats).
-
Spill cleanup materials.
-
Unused this compound powder or solutions.
-
-
-
Waste Collection:
-
Collect all solid waste in a dedicated, clearly labeled, leak-proof hazardous waste container lined with a heavy-duty plastic bag.
-
Collect all liquid waste in a separate, labeled, and sealed hazardous waste container.
-
-
Labeling:
-
All waste containers must be clearly labeled as "Hazardous Waste: this compound" and include the appropriate hazard symbols (e.g., toxic).
-
-
Final Disposal:
-
Arrange for the disposal of all this compound waste through a certified hazardous waste management company.
-
Follow all institutional, local, and national regulations for the disposal of toxic chemical waste.
-
High-temperature incineration is the recommended method for the final destruction of cytotoxic waste.
-
The Hierarchy of Controls for this compound Safety
To ensure the highest level of safety, a multi-layered approach known as the "Hierarchy of Controls" should be implemented. This framework prioritizes the most effective control measures.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
